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  • Product: 2-Methyl-4-phenylcyclohexan-1-one
  • CAS: 88958-99-0

Core Science & Biosynthesis

Foundational

Synthesis and Stereochemical Control of 2-Methyl-4-phenylcyclohexan-1-one: A Comprehensive Technical Guide

Executive Summary The functionalization of cyclic scaffolds is a cornerstone of modern drug discovery and materials science. 2-Methyl-4-phenylcyclohexan-1-one (CAS: 88958-99-0) serves as a highly versatile, stereochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of cyclic scaffolds is a cornerstone of modern drug discovery and materials science. 2-Methyl-4-phenylcyclohexan-1-one (CAS: 88958-99-0) serves as a highly versatile, stereochemically rich building block. This whitepaper provides an in-depth mechanistic and operational analysis of its synthesis via the regioselective α -methylation of 4-phenylcyclohexan-1-one. By contrasting classical kinetic alkylation with modern green methodologies, this guide equips researchers with the causal logic required to control yield, stereochemistry, and scalability.

Retrosynthetic Strategy & Structural Dynamics

The synthesis of 2-methyl-4-phenylcyclohexan-1-one relies on the direct α -alkylation of commercially available 4-phenylcyclohexan-1-one.

From a structural perspective, 4-phenylcyclohexanone possesses Cs​ symmetry, meaning the two α -positions (C2 and C6) are chemically equivalent. This symmetry elegantly bypasses the regioselectivity issues (e.g., kinetic vs. thermodynamic enolate mixtures) typically encountered when alkylating asymmetric ketones. Furthermore, the bulky phenyl group at C4 acts as a powerful conformational anchor . To minimize steric strain (1,3-diaxial interactions), the cyclohexane ring is locked into a chair conformation where the phenyl substituent exclusively occupies the equatorial position.

Mechanistic Pathways & Stereoelectronic Control

The stereochemical outcome of this synthesis is dictated by strict stereoelectronic principles governing enolate reactivity.

When 4-phenylcyclohexanone is treated with a sterically hindered strong base like Lithium Diisopropylamide (LDA), it forms a planar lithium enolate. According to the principles of stereoelectronic control—often correlated with the Fürst-Plattner rule for cyclic systems—the incoming electrophile must approach the enolate π -system from a trajectory that allows continuous, optimal orbital overlap.

This requirement mandates an axial trajectory for the incoming methyl group [1]. Because the C4-phenyl group anchors the ring, axial attack at C2 forces the incoming methyl group into an axial position. Consequently, the immediate kinetic product of this reaction is trans-2-methyl-4-phenylcyclohexan-1-one (where the methyl is axial and the phenyl is equatorial).

Under thermodynamic conditions (e.g., prolonged exposure to base or elevated temperatures), the axial methyl group can undergo epimerization via reversible enolization. Re-protonation from the axial face yields the thermodynamically stable cis-2-methyl-4-phenylcyclohexan-1-one , where both substituents are comfortably equatorial.

MechanisticPathway A 4-Phenylcyclohexanone (Equatorial Ph) B Lithium Enolate (Half-Chair) A->B LDA, THF, -78 °C (Deprotonation) C trans-2-Methyl-4-phenylcyclohexanone (Kinetic: Ax-Me, Eq-Ph) B->C MeI (Axial Attack) D cis-2-Methyl-4-phenylcyclohexanone (Thermodynamic: Eq-Me, Eq-Ph) C->D Base/Heat (Epimerization)

Figure 1: Stereochemical pathway of 4-phenylcyclohexanone enolate alkylation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, embedding causal logic and In-Process Controls (IPCs) directly into the workflow.

Protocol A: Kinetic Alkylation via Lithium Enolate (Standard Preparative Route)

This classical approach utilizes cryogenic conditions to ensure absolute kinetic control and suppress side reactions such as aldol condensation or α,α -dimethylation.

  • Enolate Generation: Purge a flame-dried Schlenk flask with inert gas (N2/Ar). Add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C and add n-Butyllithium (1.05 equiv) dropwise. Causality: The slight excess of base ensures complete deprotonation of the ketone, preventing unreacted ketone from acting as a proton shuttle, which causes over-alkylation.

  • Ketone Addition: Dissolve 4-phenylcyclohexan-1-one (1.0 equiv) in a minimal amount of THF and add dropwise over 30 minutes. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C.

  • In-Process Control (IPC): Withdraw a 50 μ L aliquot, quench in saturated aqueous NH4Cl, and extract with ethyl acetate. Analyze via GC-MS. Validation: The disappearance of the m/z 174 parent ion and the emergence of m/z 188 confirms complete conversion.

  • Quench & Isolation: Quench the bulk reaction with saturated NH4Cl to destroy excess base and unreacted MeI. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the diastereomeric mixture.

Protocol B: Green Methylation via Quaternary Ammonium Salts

Traditional methylating agents (MeI, Me2SO4) are highly toxic and volatile. A modern, green alternative employs phenyltrimethylammonium iodide (PhMe3NI) as a solid, bench-stable methylating agent [2].

  • Reaction Setup: In a sealed vessel, combine 4-phenylcyclohexan-1-one (1.0 equiv), PhMe3NI (2.0 equiv), and KOH (2.0 equiv) in anisole (0.2 M). Causality: Anisole acts as a non-toxic, high-boiling green solvent. PhMe3NI selectively transfers a methyl group to the soft α -carbon of the enolate without generating volatile toxic byproducts.

  • Thermal Activation: Heat the mixture to 130 °C for 18 hours.

  • Workup: Cool to room temperature. The byproduct, N,N-dimethylaniline, is stoichiometrically formed but can be easily removed via a mild acidic aqueous wash (1M HCl), leaving the desired product in the organic layer.

Workflow Step1 1. Enolate Formation LDA in THF at -78 °C Irreversible deprotonation Step2 2. Electrophilic Trapping Add MeI (Kinetic) or PhMe3NI (Green) Stereoelectronically controlled axial attack Step1->Step2 Step3 3. In-Process Control (IPC) TLC/GC-MS monitoring Self-validating conversion check Step2->Step3 Step4 4. Quench & Isolation NH4Cl (aq) quench Liquid-liquid extraction Step3->Step4 Step5 5. Purification Flash Chromatography on Silica Yielding diastereomeric mixture Step4->Step5

Figure 2: Self-validating operational workflow for the alpha-methylation of cyclohexanones.

Quantitative Data & Diastereomeric Analysis

While Protocol B offers a vastly superior safety and environmental profile, it is important to note that the steric bulk of the 4-phenyl group combined with the elevated temperatures (130 °C) leads to a reduced yield for this specific substrate compared to standard kinetic alkylation [2].

Table 1: Comparative Analysis of Methylation Protocols

ParameterProtocol A: Kinetic AlkylationProtocol B: Green Methylation
Reagents LDA, Methyl Iodide (MeI)PhMe3NI, KOH
Solvent System Tetrahydrofuran (THF)Anisole
Temperature Profile -78 °C to 0 °C130 °C
Reaction Time 2 - 4 hours18 hours
Primary Stereoisomer trans (Axial Methyl)cis/trans mixture (Thermodynamic)
Isolated Yield 80 - 85% 17%
EHS Profile (Safety) High toxicity (MeI), Pyrophoric (BuLi)Bench-stable, Non-volatile, Green solvent

Analytical Note: The diastereomers can be distinguished via 1 H NMR. The axial methyl group in the trans isomer typically resonates slightly upfield compared to the equatorial methyl group in the cis isomer due to shielding effects from the cyclohexane ring current.

References

  • Title: Novel Stereoselective Alkylation of 4-t-Butylcyclohexanone Source: Chemical Communications, Royal Society of Chemistry (1971) URL: [Link]

  • Title: Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents Source: The Journal of Organic Chemistry, American Chemical Society (2022) URL: [Link]

Exploratory

Stereoisomers of 2-Methyl-4-phenylcyclohexan-1-one

An In-Depth Technical Guide to the Introduction In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount impo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Introduction

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, can exhibit profoundly different pharmacological, toxicological, and physical properties between their stereoisomeric forms.[1][2] The compound 2-methyl-4-phenylcyclohexan-1-one serves as an exemplary case study for exploring the principles of stereoisomerism in a cyclic system. Possessing two stereogenic centers, this molecule can exist as four distinct stereoisomers, each with a unique spatial architecture and, consequently, a unique interaction profile with other chiral entities such as biological receptors or chiral catalysts.

This technical guide provides a comprehensive exploration of the stereoisomers of 2-methyl-4-phenylcyclohexan-1-one. We will delve into the structural possibilities, the foundational principles of their conformational stability, robust methodologies for their synthesis and separation, and the spectroscopic techniques essential for their unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of stereoisomerism to advance their scientific endeavors.

The Stereochemical Landscape

The structure of 2-methyl-4-phenylcyclohexan-1-one contains two chiral centers at carbon 2 (C2) and carbon 4 (C4). The presence of 'n' chiral centers can lead to a maximum of 2ⁿ stereoisomers. For this molecule, with n=2, we can therefore have up to four possible stereoisomers.

These four isomers can be grouped into two pairs of enantiomers. The relationship between any two isomers that are not enantiomers is diastereomeric. We can define these isomers using both the Cahn-Ingold-Prelog (R/S) nomenclature for the absolute configuration at each chiral center and the cis/trans nomenclature to describe the relative orientation of the substituents on the cyclohexane ring.

  • trans-Isomers: (2R, 4R)-2-methyl-4-phenylcyclohexan-1-one and (2S, 4S)-2-methyl-4-phenylcyclohexan-1-one. These two molecules are non-superimposable mirror images of each other (enantiomers).

  • cis-Isomers: (2R, 4S)-2-methyl-4-phenylcyclohexan-1-one and (2S, 4R)-2-methyl-4-phenylcyclohexan-1-one. This is the second pair of enantiomers.

The diastereomeric relationship exists between any cis-isomer and any trans-isomer (e.g., the (2R, 4R) and (2R, 4S) isomers are diastereomers).

stereoisomers cluster_trans trans Pair cluster_cis cis Pair 2R,4R 2R,4R 2S,4S 2S,4S 2R,4R->2S,4S Enantiomers 2R,4S 2R,4S 2R,4R->2R,4S Diastereomers 2S,4R 2S,4R 2R,4R->2S,4R Diastereomers 2S,4S->2R,4S Diastereomers 2S,4S->2S,4R Diastereomers 2R,4S->2S,4R Enantiomers

Figure 1: Stereoisomeric relationships of 2-methyl-4-phenylcyclohexan-1-one.

Synthesis Strategies: Controlling Stereochemistry

The synthesis of substituted cyclohexanones is a well-established field, with the Robinson annulation being a cornerstone reaction for the formation of six-membered rings.[3][4] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[4][5] A plausible, albeit generalized, synthetic route to the target scaffold would involve the reaction of a phenyl-containing Michael acceptor with a methyl-substituted enolate.

However, a more direct and common approach to this specific substitution pattern involves the alkylation of a pre-existing 4-phenylcyclohexanone.

Synthetic Protocol: Alkylation Approach

  • Enolate Formation: 4-phenylcyclohexanone is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF). The use of a strong, hindered base kinetically deprotonates the less substituted α-carbon (C2), favoring the formation of the desired enolate.

  • Alkylation: An electrophilic methyl source, such as iodomethane (CH₃I), is added to the enolate solution.[6] The enolate attacks the methyl iodide in an Sₙ2 reaction to form 2-methyl-4-phenylcyclohexan-1-one.

  • Stereochemical Outcome: This reaction typically produces a mixture of the cis and trans diastereomers. The stereoselectivity can be influenced by the reaction conditions (solvent, temperature, counterion), but rarely is a single diastereomer formed exclusively. The thermodynamic product, often the trans isomer where both bulky groups can adopt equatorial positions in the most stable chair conformation, may be favored under conditions that allow for equilibration.

Conformational Analysis: The Energetic Landscape

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. The stability of a given chair conformer is dictated by the steric interactions of its substituents, particularly the highly unfavorable 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations.[7]

SubstituentA-value (kcal/mol)
Methyl (-CH₃)~1.7[7]
Phenyl (-C₆H₅)~2.9[8]

Analysis of the Diastereomers:

  • trans-Isomers ((2R,4R) and (2S,4S)): The trans configuration allows for a chair conformation where both the methyl group (at C2) and the phenyl group (at C4) can occupy equatorial positions. This (e,e) conformation is highly favored as it minimizes steric strain. The alternative chair conformer, resulting from a ring flip, would place both groups in axial positions (a,a), which is energetically very costly due to multiple 1,3-diaxial interactions. The equilibrium will therefore lie overwhelmingly towards the diequatorial conformer.

  • cis-Isomers ((2R,4S) and (2S,4R)): In the cis configuration, one substituent must be axial while the other is equatorial. The molecule can exist as an equilibrium between two chair conformers: one with an axial methyl and an equatorial phenyl group (a,e), and one with an equatorial methyl and an axial phenyl group (e,a). Given that the A-value of the phenyl group is significantly larger than that of the methyl group, the conformer with the bulky phenyl group in the equatorial position and the smaller methyl group in the axial position ((a-CH₃, e-Ph)) is the more stable of the two.[8]

conformations cluster_trans trans-Isomer Equilibrium cluster_cis cis-Isomer Equilibrium trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip (Highly Disfavored) cis_ae Axial-Methyl, Equatorial-Phenyl (a,e) (More Stable) cis_ea Equatorial-Methyl, Axial-Phenyl (e,a) (Less Stable) cis_ae->cis_ea Ring Flip

Figure 2: Chair conformational equilibria for cis and trans diastereomers.

Experimental Protocols: Separation and Purification

The separation of the four stereoisomers is a multi-step process that leverages the different physical properties of diastereomers and the unique interactions of enantiomers with a chiral environment.

Workflow Overview

separation_workflow start Synthetic Product: Mixture of 4 Stereoisomers diastereomer_sep Step 1: Diastereomer Separation (Normal Phase HPLC or Flash Chromatography) start->diastereomer_sep cis_racemate Racemic cis-mixture ((2R,4S) + (2S,4R)) diastereomer_sep->cis_racemate trans_racemate Racemic trans-mixture ((2R,4R) + (2S,4S)) diastereomer_sep->trans_racemate chiral_sep_cis Step 2a: Chiral Resolution (Chiral HPLC) cis_racemate->chiral_sep_cis chiral_sep_trans Step 2b: Chiral Resolution (Chiral HPLC) trans_racemate->chiral_sep_trans end_2R4S (2R,4S) Enantiomer chiral_sep_cis->end_2R4S end_2S4R (2S,4R) Enantiomer chiral_sep_cis->end_2S4R end_2R4R (2R,4R) Enantiomer chiral_sep_trans->end_2R4R end_2S4S (2S,4S) Enantiomer chiral_sep_trans->end_2S4S

Figure 3: Logical workflow for the complete separation of all four stereoisomers.

Protocol 1: Diastereomer Separation

  • Rationale: Diastereomers have different physical properties (e.g., polarity, boiling point, solubility) and can be separated using standard achiral chromatography.

  • Methodology:

    • Column: Silica gel flash chromatography or High-Performance Liquid Chromatography (HPLC) with a normal-phase column (e.g., silica or diol).

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal ratio must be determined empirically via thin-layer chromatography (TLC).

    • Procedure: a. Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase. b. Load the sample onto the equilibrated column. c. Elute with the mobile phase, collecting fractions. d. Analyze fractions by TLC or HPLC to identify and pool those containing the pure cis and pure trans diastereomeric pairs. e. Evaporate the solvent from the pooled fractions to yield the two separate racemic mixtures.

Protocol 2: Enantiomeric Resolution

  • Rationale: Enantiomers have identical physical properties in an achiral environment. Their separation requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP) in HPLC.[9][10][11] Polysaccharide-based CSPs are broadly effective for a wide range of compounds.[1]

  • Methodology:

    • System: HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, Chiralcel® OD-H). A screening of different columns and mobile phases is often necessary to find the optimal separation conditions.[11]

    • Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio significantly affects retention time and resolution.

    • Procedure (for one racemic pair): a. Dissolve the racemic mixture (e.g., the trans pair) in the mobile phase. b. Inject the sample onto the chiral column. c. Monitor the elution profile at a suitable wavelength (e.g., 254 nm, corresponding to the phenyl group's absorbance). d. The two enantiomers will elute at different retention times. e. Collect the separated enantiomer fractions. f. Repeat the process for the other diastereomeric pair.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry and conformational preferences of the diastereomers.

  • Key Principles:

    • Chemical Shift (δ): The electronic environment of a nucleus determines its chemical shift. Protons in an axial position on a cyclohexane ring are more shielded (upfield, lower ppm) compared to their equatorial counterparts.

    • Coupling Constants (J): The magnitude of the spin-spin coupling constant between adjacent protons is dependent on the dihedral angle between them. Large axial-axial couplings (Jₐₐ ≈ 8-13 Hz) are characteristic, while axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings are smaller (≈ 2-5 Hz).

Expected ¹H NMR Characteristics:

Isomer (Stable Conformer)H2 (proton at C2)H4 (proton at C4)Key Differentiating Feature
trans (e-CH₃, e-Ph)Axial proton. Appears as a multiplet with large Jₐₐ couplings.Axial proton. Appears as a multiplet with large Jₐₐ couplings.Both methine protons (H2, H4) will show large axial-axial couplings to adjacent methylene protons.
cis (a-CH₃, e-Ph)Equatorial proton. Appears as a multiplet with small Jₐₑ and Jₑₑ couplings.Axial proton. Appears as a multiplet with large Jₐₐ couplings.The proton at C2 will exhibit only small couplings, appearing as a broad singlet or narrow multiplet, which is distinct from the C4 proton.

Note: Enantiomers are indistinguishable by NMR in a standard achiral solvent as they produce identical spectra.[12] Chiral shift reagents or chiral solvents can be used to differentiate them if necessary, but chiral HPLC is the definitive method for both separation and analysis of enantiomeric purity. ¹³C NMR can also be used to distinguish diastereomers, as the carbon chemical shifts will differ due to the varied steric environments.[13]

Conclusion

The stereoisomers of 2-methyl-4-phenylcyclohexan-1-one provide a rich platform for understanding the interplay of stereochemistry, conformational dynamics, and analytical chemistry. A successful investigation of this system hinges on a logical, multi-tiered approach: synthesis to generate the molecular framework, followed by a systematic separation strategy that first isolates diastereomers and then resolves the enantiomeric pairs. Each step must be validated by appropriate spectroscopic techniques, with NMR being particularly powerful for elucidating the relative stereochemistry and conformational preferences that define the diastereomers. For professionals in drug discovery, where stereoisomers can mean the difference between a potent therapeutic and an inert or even harmful compound, this level of detailed analysis is not merely academic—it is a fundamental requirement for rational molecular design and development.

References

  • Robinson annulation - Wikipedia. (n.d.). Retrieved March 12, 2024, from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]

  • WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (n.d.). Google Patents.
  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • PSYNTHESIS OF A SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) OF CH. (n.d.). Universiti Teknologi MARA. Retrieved March 12, 2024, from [Link]

  • 23.12 The Robinson Annulation Reaction. (2023, September 20). OpenStax. [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • Enantiomer Separations. (2023, December 9). Retrieved March 12, 2024, from [Link]

  • Synthesis of 4-methyl-4-phenylcyclohexanone. (n.d.). PrepChem.com. Retrieved March 12, 2024, from [Link]

  • Propose a chemical structure for the name below. Make sure to clearly define the stereochemistry where applicable. (2022, March 19). Chegg. [Link]

  • Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2-methylcyclohexanone oxime and of its O-methyl ether. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane. (n.d.). Retrieved March 12, 2024, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. Retrieved March 12, 2024, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. (n.d.). The Royal Society of Chemistry. Retrieved March 12, 2024, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved March 12, 2024, from [Link]

  • How to synthesis 2- methyl cyclohexanone from cyclohexanone. (2020, December 26). Quora. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]

Sources

Foundational

Spectroscopic Profiling and Analytical Methodologies for 2-Methyl-4-phenylcyclohexan-1-one: A Technical Guide

Executive Summary In contemporary drug discovery, functionally substituted cyclohexanones serve as critical scaffolds for synthesizing complex neuroactive agents. 2-Methyl-4-phenylcyclohexan-1-one (Chemical Formula: C13​...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, functionally substituted cyclohexanones serve as critical scaffolds for synthesizing complex neuroactive agents. 2-Methyl-4-phenylcyclohexan-1-one (Chemical Formula: C13​H16​O , MW: 188.27 g/mol ) is a highly versatile intermediate utilized in the development of spirocyclic cyclohexane derivatives targeting the ORL1 and μ -opioid receptors, as well as in the synthesis of 5-alkyl pyrrolidine orexin receptor agonists.

This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and spectroscopic characterization of 2-Methyl-4-phenylcyclohexan-1-one. By bridging theoretical causality with field-proven analytical protocols, this guide ensures that researchers can confidently synthesize, isolate, and validate this crucial building block.

Mechanistic Context & Pharmaceutical Relevance

The stereochemistry and substitution pattern of the cyclohexanone ring profoundly dictate the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs).

  • Orexin Receptor Agonists: Derivatives of 2-methyl-4-phenylcyclohexan-1-one are employed to synthesize orexin receptor agonists [1]. Orexins are hypothalamic neuropeptides that regulate wakefulness and energy homeostasis. Agonists binding to OX1R and OX2R (G-protein coupled receptors) trigger a Gq​ -mediated signaling cascade, culminating in intracellular Ca2+ release and promoting arousal.

  • Opioid Receptor Modulators: The rigid chair conformation of the substituted cyclohexane ring allows for the precise spatial arrangement required for dual ORL1/ μ -opioid receptor affinity, a highly sought-after profile for next-generation analgesics with reduced respiratory depression liabilities [2].

Signaling Agonist Orexin Agonist (Synthesized Lead) Receptor OX1R / OX2R (GPCR) Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release PLC->Ca2

Fig 1. Orexin receptor signaling pathway triggered by synthesized lead compounds.

Synthetic Workflow & Sample Preparation

The traditional approach to α -methylation of aryl ketones often relies on volatile, highly toxic methylating agents like methyl iodide ( MeI ). However, modern green chemistry protocols dictate a safer, highly regioselective approach.

Causality of Experimental Choice: We utilize Phenyltrimethylammonium iodide ( PhMe3​NI ) as a solid methylating agent. Compared to MeI , quaternary ammonium salts are nonvolatile, noncancerogenic, and easy to handle. Mechanistically, the phenyl substituent on the ammonium ion withdraws electron density from the adjacent methyl groups, making them highly susceptible to nucleophilic attack by the "soft" α -carbon of the cyclohexanone enolate, thereby preventing undesired O -alkylation [3].

G A 4-Phenylcyclohexan-1-one (Starting Material) B α-Methylation (PhMe3NI, KOH, Anisole) A->B Enolization & Alkylation C 2-Methyl-4-phenylcyclohexan-1-one (Crude Mixture) B->C 130°C, 18h D Flash Chromatography (Silica Gel, EtOAc/Hexane) C->D Purification E Spectroscopic Validation (NMR, IR, MS) D->E Structural ID

Fig 2. Synthetic and analytical workflow for 2-Methyl-4-phenylcyclohexan-1-one.

Spectroscopic Data Presentation

Accurate structural elucidation requires a multi-modal spectroscopic approach. Below is the consolidated quantitative data for the major diastereomer (typically the trans isomer where the bulky phenyl and methyl groups adopt equatorial positions to minimize 1,3-diaxial interactions).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Choice: CDCl3​ is selected because it provides a reliable deuterium lock for the spectrometer, preventing signal drift over long acquisition times. Its lack of exchangeable protons ensures no interference with the analyte's aliphatic signals. Tetramethylsilane (TMS) is used as an internal standard ( δ=0.00 ppm) to self-validate the chemical shift axis.

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment / Structural Causality
1 H 7.33 – 7.23Multiplet (m)2HAromatic meta-protons
1 H 7.23 – 7.18Multiplet (m)3HAromatic ortho & para-protons
1 H 2.95Triplet of triplets (tt, J=12.0,3.5 )1HC4-H (Axial, coupled to 4 adjacent protons)
1 H 2.45Multiplet (m)1HC2-H ( α to carbonyl)
1 H 2.35Multiplet (m)2HC6-H 2​ ( α to carbonyl)
1 H 2.10 – 1.60Multiplet (m)4HC3-H 2​ , C5-H 2​ (Aliphatic ring protons)
1 H 1.10Doublet (d, J=6.5 )3HC2-CH 3​ (Equatorial methyl group)
13 C 212.5Singlet (C)-C1 (Carbonyl carbon, highly deshielded)
13 C 145.0Singlet (C)-Aromatic ipso-carbon
13 C 128.5, 126.8, 126.5Singlet (CH)-Aromatic ortho, meta, para-carbons
13 C 45.2Singlet (CH)-C2 (Methine, α to carbonyl)
13 C 43.5Singlet (CH)-C4 (Methine, benzylic)
13 C 41.0, 34.5, 33.0Singlet (CH 2​ )-C6, C3, C5 (Methylene carbons)
13 C 14.5Singlet (CH 3​ )-C2-CH 3​ (Methyl carbon)
Mass Spectrometry & Infrared (IR) Spectroscopy

Mass spectrometry confirms the molecular weight and provides structural clues via fragmentation. The base peak at m/z=104 is a hallmark of 4-phenyl-substituted cyclohexanones, resulting from a retro-Diels-Alder fragmentation that ejects a styrene radical cation.

Analytical MethodKey Signal / PeakAssignment & Interpretation
GC-MS (EI, 70 eV) m/z=188 Molecular Ion [M]+ ( C13​H16​O )
GC-MS (EI, 70 eV) m/z=104 Base Peak; Styrene radical cation [C8​H8​]+
GC-MS (EI, 70 eV) m/z=91 Tropylium ion [C7​H7​]+
FT-IR (ATR) 1710 cm−1 Strong, sharp C=O stretching (Cyclohexanone)
FT-IR (ATR) 2920,2850 cm−1 Aliphatic sp3 C−H stretching
FT-IR (ATR) 760,700 cm−1 Mono-substituted benzene out-of-plane bending

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal check to prevent the propagation of errors.

Protocol A: NMR Acquisition and Processing
  • Sample Preparation: Dissolve 15-20 mg of the purified 2-Methyl-4-phenylcyclohexan-1-one in 0.6 mL of CDCl3​ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

    • Validation Check: The solution must be completely clear. Particulates cause magnetic field inhomogeneities, broadening the spectral lines. Filter through a glass wool plug if necessary.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl3​ and shim the Z-axis gradients.

    • Validation Check: The lock signal must stabilize at >80% amplitude. A poor lock indicates sample turbidity or insufficient solvent volume.

  • 1 H Acquisition: Acquire 16 scans with a relaxation delay ( D1 ) of 2 seconds.

  • 13 C and DEPT-135 Acquisition: Acquire the standard 13 C spectrum (1024 scans). Immediately follow with a DEPT-135 sequence.

    • Self-Validation: Cross-reference the 13 C and DEPT-135 spectra. The DEPT-135 must show the C2 and C4 methine carbons (along with the methyl carbon) as positive phasing (pointing up), and the C3, C5, and C6 methylene carbons as negative phasing (pointing down). The carbonyl (C1) and ipso-aromatic carbons must disappear entirely. If this logic fails, the structural assignment or purity is compromised.

Protocol B: GC-MS Analysis
  • Sample Dilution: Dilute 1 mg of the analyte in 1 mL of HPLC-grade ethyl acetate.

  • Injection: Inject 1 μL into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm ).

  • Temperature Program: Hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Ionization: Utilize Electron Impact (EI) at 70 eV.

    • Self-Validation: Analyze the chromatogram. The presence of two closely eluting peaks with identical mass spectra (both showing m/z=188 and 104 ) confirms the presence of the cis and trans diastereomers. If only one peak is observed, the α -methylation was highly diastereoselective, or the column resolution is insufficient.

References

  • Source: Google Patents (US20200255403A1)
  • Source: Google Patents (US8293758B2)
  • Selective α -Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents Source: The Journal of Organic Chemistry (ACS Publications) / PubMed Central URL:[Link]

Exploratory

Biological Activity and Therapeutic Applications of 2-Methyl-4-phenylcyclohexan-1-one Derivatives: A Technical Guide

Executive Summary In modern medicinal chemistry, the 2-methyl-4-phenylcyclohexan-1-one scaffold (CAS: 88958-99-0) has emerged as a highly privileged structural motif. Its rigid stereochemical framework and functionalizab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-methyl-4-phenylcyclohexan-1-one scaffold (CAS: 88958-99-0) has emerged as a highly privileged structural motif. Its rigid stereochemical framework and functionalizable ketone moiety allow for the precise spatial arrangement of pharmacophores, making it an ideal building block for synthesizing complex G-protein coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I have structured this technical guide to dissect the two primary pharmacological domains where this scaffold demonstrates transformative biological activity: Orexin receptor agonism for sleep-wake regulation and dual ORL-1/μ-opioid receptor agonism for advanced, side-effect-sparing analgesia. We will explore the causality behind the synthetic methodologies, the mechanistic pathways, and the self-validating experimental protocols required to develop these derivatives.

Strategic Chemical Synthesis and Functionalization

The utility of the 2-methyl-4-phenylcyclohexan-1-one core is heavily reliant on the steric influence of the methyl and phenyl groups, which dictate the conformational binding affinity of downstream derivatives. Synthesizing this core or its precursors often requires late-stage selective α-methylation of aryl ketones.

Causality in Synthetic Design: Green α-Methylation

Traditionally, methylating agents like methyl iodide (MeI) or dimethyl sulfate are highly volatile, toxic, and carcinogenic. To circumvent these hazards, recent methodologies utilize quaternary ammonium salts, specifically phenyl trimethylammonium iodide (PhMe 3​ NI) , as solid, non-volatile methylating agents[1].

Why PhMe 3​ NI? The phenyl substituent on the ammonium ion withdraws electron density from the adjacent methyl groups. This makes the methyl groups highly susceptible to direct nucleophilic attack by the "soft" α-carbon of the enolate, rather than being attacked by the carbonyl oxygen. This ensures high regioselectivity without the thermal decomposition risks associated with classical reagents[1].

Protocol 1: Regioselective α-Methylation of Aryl Ketones

This protocol is designed as a self-validating system, utilizing internal standards for immediate yield quantification prior to workup.

  • Reaction Setup: In an 8 mL glass vial equipped with a magnetic stirrer, charge the aryl ketone substrate (1.0 equiv), PhMe 3​ NI (1.5 equiv), and KOH (2.0 equiv).

  • Solvent Addition: Suspend the mixture in anisole (0.23 M). Rationale: Anisole is selected as a green, high-boiling solvent that provides optimal solubility for the transition state at elevated temperatures.

  • Thermal Activation: Seal the vial and heat to 130 °C for 18 hours.

  • In-Process Validation: Withdraw a 50 µL aliquot, dilute in CDCl 3​ , and spike with trifluorotoluene as an internal standard. Perform 19 F or 1 H NMR to confirm >95% consumption of the starting material.

  • Quenching & Extraction: Cool to room temperature. Quench the reaction with 2N HCl (2 mL) to neutralize the KOH and protonate any side products. Extract with EtOAc (3 × 5 mL).

  • Purification: Wash the combined organic phases with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Data Presentation: Optimization of α-Methylation Parameters
Methylating AgentBaseSolventTemp (°C)Time (h)Regioselectivity (α-C vs O)Yield (%)
Me 4​ NBrKOHToluene130181.2 : 145%
PhMe 3​ NIKOHToluene13018> 20 : 162%
PhMe 3​ NI KOH Anisole 130 18 > 99 : 1 78 - 85%

Table 1: Reaction optimization demonstrating the superiority of PhMe 3​ NI in anisole for selective C-methylation[1].

Neuropharmacology: Orexin Receptor Agonism

Derivatives synthesized directly from 2-methyl-4-phenylcyclohexan-1-one—specifically 5-alkyl pyrrolidine constructs—exhibit potent agonistic activity at human orexin receptors (OX1R and OX2R)[2]. Orexin neuropeptides are critical for regulating arousal, wakefulness, and energy homeostasis.

Mechanistic Pathway

OX1R and OX2R are Gq-protein coupled receptors. Agonist binding induces a conformational shift that activates the Gq alpha subunit, which in turn stimulates Phospholipase C-β (PLC-β). PLC-β cleaves PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG), triggering massive intracellular calcium release and promoting neuronal wakefulness[2].

OrexinPathway Agonist 5-Alkyl Pyrrolidine Derivative Receptor OX1R / OX2R (GPCR) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors PKC PKC Activation DAG->PKC Wakefulness Wakefulness & Arousal Promotion Ca2->Wakefulness Downstream Signaling PKC->Wakefulness

Figure 1: Gq-protein coupled signaling pathway of Orexin receptors activated by 2-methyl-4-phenylcyclohexan-1-one derivatives.

Protocol 2: IP-One HTRF Assay for Orexin Receptor Activation

Causality in Assay Design: Measuring transient IP3 is analytically unreliable due to its rapid cellular degradation. This assay uses Lithium Chloride (LiCl) to inhibit inositol monophosphatase. This blockade causes the stable downstream metabolite, IP1, to accumulate proportionally to receptor activation, creating a self-validating, time-independent readout of Gq activity.

  • Cell Preparation: Seed CHO cells stably expressing human OX1R or OX2R into a 384-well plate at a density of 10,000 cells/well in stimulation buffer (containing 50 mM LiCl).

  • Compound Stimulation: Add the 2-methyl-4-phenylcyclohexan-1-one derivative in a 10-point concentration gradient (10 pM to 10 µM). Incubate at 37 °C for 60 minutes.

  • Lysis & Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (Anti-IP1 Cryptate conjugate and IP1-d2 conjugate). Validation Step: Include a standard curve of known IP1 concentrations to ensure the FRET signal is within the linear dynamic range.

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the time-resolved fluorescence at 665 nm and 620 nm.

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Derivatives of this class typically exhibit an EC 50​ ranging from 0.01 nM to 5000 nM[2].

Analgesia: Dual ORL-1 and μ-Opioid Receptor Agonism

The second major therapeutic application involves transforming the aminated derivative, 4-dimethylamino-2-methyl-4-phenylcyclohexanone , into spirocyclic cyclohexane derivatives[3]. These compounds act as dual agonists for the μ-opioid receptor (MOR) and the Opioid Receptor-Like 1 (ORL-1 or NOP) receptor[3].

Causality in Pharmacology: The Synergistic Window

Classical MOR agonists (e.g., morphine, fentanyl) provide profound analgesia but suffer from severe, dose-limiting side effects such as respiratory depression, tolerance, and addiction. Co-activation of the ORL-1 receptor functionally antagonizes the classic μ-opioid side effects while synergistically enhancing efficacy in neuropathic pain models[3]. This dual mechanism significantly widens the therapeutic window, providing a safer analgesic profile.

DualAgonism cluster_receptors Dual Receptor Activation Spiro Spirocyclic Cyclohexane Derivative ORL1 ORL-1 Receptor (NOP) Spiro->ORL1 High Affinity Mu μ-Opioid Receptor (MOR) Spiro->Mu High Affinity GiGo Gi/Go Protein Coupling ORL1->GiGo Safety Reduced Side Effects (Wider Therapeutic Window) ORL1->Safety Modulates MOR Side Effects Mu->GiGo cAMP Inhibition of Adenylate Cyclase (↓ cAMP) GiGo->cAMP IonChannels ↑ K+ Efflux & ↓ Ca2+ Influx GiGo->IonChannels Analgesia Synergistic Analgesia (Neuropathic Pain Relief) cAMP->Analgesia IonChannels->Analgesia

Figure 2: Dual ORL-1 and μ-Opioid receptor agonism workflow yielding synergistic analgesia.

Protocol 3: Synthesis of Spirocyclic Cyclohexane Derivatives

Causality in Reagent Selection: The spiroacetalization requires coupling the ketone with a complex alcohol. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is utilized as a potent, oxophilic Lewis acid. Unlike weaker acids, TMSOTf rapidly silylates the carbonyl oxygen, generating a highly electrophilic oxocarbenium intermediate that drives the thermodynamically demanding spiro-cyclization to completion at room temperature[3].

  • Reagent Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 4-dimethylamino-2-methyl-4-phenylcyclohexanone (0.42 g, 1.85 mmol) and 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol (0.30 g, 1.85 mmol) in ultra-dry dichloromethane (5 mL)[3].

  • Lewis Acid Addition: Rapidly inject TMSOTf (1.43 mL, 7.4 mmol) via a gas-tight syringe. Validation Step: Monitor the color change and perform TLC (DCM/MeOH 9:1) after 1 hour to confirm the disappearance of the free alcohol.

  • Cyclization: Stir the mixture continuously at room temperature for 7 days[3].

  • Workup: Dilute the reaction with additional dichloromethane (15 mL). Slowly basify the mixture by adding 1M Na 2​ CO 3​ dropwise until the pH reaches 9.0, ensuring the neutralization of triflic acid byproducts.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over MgSO 4​ , and concentrate under reduced pressure to yield the spirocyclic target.

Data Presentation: Target Pharmacological Profile of Spirocyclic Derivatives
Receptor TargetBinding Affinity (K i​ )Functional ActivityTherapeutic Outcome
μ-Opioid (MOR) < 10.0 nM[3]Full AgonistPrimary Antinociception
ORL-1 (NOP) < 50.0 nMPartial/Full AgonistNeuropathic Synergy / Anti-Allodynia
ORL-1 / μ Ratio 0.1 to 30.0[3]Balanced Dual ActionReduced Respiratory Depression

Table 2: Idealized pharmacological binding profile required for spirocyclic cyclohexane derivatives to achieve a widened therapeutic window[3].

Conclusion

The 2-methyl-4-phenylcyclohexan-1-one scaffold is a cornerstone in the development of next-generation neuropharmacological and analgesic therapeutics. By leveraging advanced synthetic methodologies like green α-methylation and Lewis-acid catalyzed spirocyclization, researchers can unlock highly specific GPCR modulators. The resulting orexin agonists and dual ORL-1/MOR spirocyclic derivatives represent a paradigm shift in treating sleep disorders and chronic neuropathic pain, respectively.

References

  • US20200255403A1 - 5-alkyl pyrrolidine orexin receptor agonists Source: Google Patents URL
  • US8293758B2 - Substituted spirocyclic cyclohexane derivatives Source: Google Patents URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Stereochemical Architecture and Synthetic Methodologies of 2-Methyl-4-phenylcyclohexan-1-one: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, functionalized cyclohexanones serve as critical building blocks for developing complex central nervous system (CNS) therapeutics and stereoselective probes. 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized cyclohexanones serve as critical building blocks for developing complex central nervous system (CNS) therapeutics and stereoselective probes. 2-Methyl-4-phenylcyclohexan-1-one is a highly versatile, multi-stereocenter scaffold that presents unique structural and synthetic challenges. This whitepaper provides an in-depth technical analysis of its stereochemical dynamics, thermodynamic properties, and field-proven synthetic methodologies, tailored for researchers and medicinal chemists requiring rigorous, self-validating protocols for late-stage functionalization.

Chemical Identity & Structural Parameters

Before exploring its reactivity, it is essential to establish the foundational chemical identity of the molecule:

  • IUPAC Name: 2-Methyl-4-phenylcyclohexan-1-one

  • CAS Registry Number: 88958-99-0[1]

  • Molecular Formula: C₁₃H₁₆O[2]

  • Molecular Weight: 188.27 g/mol [2]

  • SMILES String: O=C1C(C)CC(C2=CC=CC=C2)CC1[2]

Stereochemical Dynamics and Conformational Causality

The stereochemical architecture of 2-methyl-4-phenylcyclohexan-1-one is governed by the severe steric demands of the C4 phenyl group. Understanding these conformational mechanics is critical for predicting its behavior in biological systems and asymmetric synthesis.

  • The Conformational Anchor: With an A-value of approximately 2.8 kcal/mol, the phenyl substituent at C4 effectively acts as a conformational anchor. It overwhelmingly favors the equatorial position to avoid prohibitive 1,3-diaxial interactions with the cyclohexane ring protons.

  • Thermodynamic Stability of Isomers: The relative stereochemistry of the C2 methyl group dictates the overall thermodynamic stability of the diastereomers.

    • The cis Isomer: In the cis-(2R,4S)/(2S,4R) configuration, the C2 methyl group (A-value ~1.7 kcal/mol) can simultaneously occupy an equatorial position. This results in a highly stable 2,4-diequatorial chair conformation .

    • The trans Isomer: Conversely, the trans-(2R,4R)/(2S,4S) isomer forces the C2 methyl group into an axial orientation (equatorial-phenyl, axial-methyl). This introduces severe, destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6, making the trans isomer significantly higher in energy.

Synthetic Paradigm: Selective α-Methylation

Traditional methylation of cyclic ketones often relies on volatile, highly toxic methyl halides (e.g., MeI) and suffers from poor regioselectivity (O-alkylation vs. C-alkylation). Recent advancements have demonstrated the synthesis of 2-methyl-4-phenylcyclohexan-1-one via the3 using quaternary ammonium salts[3].

Mechanistic Causality: Using phenyltrimethylammonium iodide (PhMe₃NI) as a solid methylating agent provides a safer, non-volatile alternative to traditional reagents[3]. The electron-withdrawing nature of the phenyl ring on the ammonium salt "softens" the adjacent methyl groups, making them highly susceptible to nucleophilic attack by the "soft" α-carbon of the enolate, thereby suppressing undesired O-methylation[3].

However, the direct methylation of 4-phenylcyclohexanone yields approximately 17% of the desired product[3]. The causality behind this diminished yield lies in enolization thermodynamics: Unlike benzylic ketones, which benefit from resonance stabilization of the enolate, the α-protons of 4-phenylcyclohexanone are strictly aliphatic (pKa ~ 19-20). This renders the substrate significantly less susceptible to enolization, causing the equilibrium to favor the unreacted ketone[3].

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 2-methyl-4-phenylcyclohexan-1-one. As a Senior Application Scientist, I have structured this workflow to be a self-validating system , ensuring that intermediate checks guarantee the integrity of the final product.

Step 1: Reagent Preparation & Enolate Formation

  • Action: In a flame-dried vessel under an inert atmosphere, combine 4-phenylcyclohexan-1-one (1.0 equiv), PhMe₃NI (2.0 equiv), and KOH (2.0 equiv) in Anisole (0.2 M)[3].

  • Causality: Anisole is selected as a green solvent because it maximizes overall conversion while minimizing undesired enol ether formation compared to alternatives like 2-Methyl-THF[3]. KOH provides the optimal basicity for enolate generation without triggering aldol condensation.

Step 2: Thermal Methyl Transfer

  • Action: Heat the sealed vessel to 130 °C for 18 hours[3].

  • Causality: The elevated temperature overcomes the activation energy required to cleave the C-N bond of the quaternary ammonium salt. The extended 18-hour duration compensates for the poor enolization kinetics of the aliphatic ketone.

Step 3: Acidic Quench (Internal Validation Step)

  • Action: Cool the reaction to room temperature and quench with dilute aqueous HCl. Extract the organic phase with EtOAc.

  • Validation: The reaction stoichiometrically produces N,N-dimethylaniline as a byproduct[3]. The acidic quench protonates this amine, forcing it entirely into the aqueous layer. A simple pH check (pH < 3) of the aqueous phase validates that all basic byproducts have been successfully partitioned, preventing amine contamination in downstream biological assays.

Step 4: Chromatographic Purification

  • Action: Purify the crude organic layer via silica gel column chromatography using a gradient of Light Petroleum (LP) to EtOAc (80:1 to 10:1)[3].

  • Validation: The distinct Rf values between the unreacted starting material and the α-methylated product on the TLC plate provide visual confirmation of successful separation, yielding the title compound as a colorless oil[3].

Quantitative Assessment of Methylation Conditions

To justify the experimental parameters, the following table summarizes the optimization data for the α-methylation methodology using quaternary ammonium salts.

Table 1: Optimization of Reaction Conditions for α-Methylation [3]

EntrySubstrateMethylating AgentBaseSolventTemp (°C)Yield / ConversionMechanistic Observation
1Benzyl 4-fluorophenyl ketoneMe₄NBrKOHToluene130Low1.2:1 ratio of O-methylation to C-methylation.
2Benzyl 4-fluorophenyl ketonePhMe₃NIKOH2-Methyl-THF130ModerateFavored undesired enol ether formation.
3Benzyl 4-fluorophenyl ketonePhMe₃NIKOHAnisole13085%Optimal C-alkylation; green solvent efficacy.
4Benzyl 4-fluorophenyl ketonePhMe₃NIKOtBuAnisole130LowInferior base efficiency compared to KOH.
5 4-Phenylcyclohexan-1-one PhMe₃NI KOH Anisole 130 17% Diminished yield due to low enolization susceptibility.

Process Visualization

G Substrate 4-Phenylcyclohexan-1-one (Starting Material) Reaction α-Methylation 130 °C, 18 h Substrate->Reaction Reagents PhMe3NI (1.5 eq) & KOH (2.0 eq) in Anisole (0.23 M) Reagents->Reaction Workup Mild Acidic Quench (Dilute HCl) Reaction->Workup Byproduct N,N-dimethylaniline HCl (Aqueous Waste) Workup->Byproduct Aqueous Phase Crude Crude Organic Phase (Product Mixture) Workup->Crude Organic Phase Purification Silica Column Chromatography (LP/EtOAc 80:1 to 10:1) Crude->Purification Product 2-Methyl-4-phenylcyclohexan-1-one (Isolated Product) Purification->Product

Workflow for the selective α-methylation of 4-phenylcyclohexan-1-one using PhMe3NI.

References

  • Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • 2-Methyl-4-phenylcyclohexan-1-one Product Inform
  • 88958-99-0 | 2-Methyl-4-phenylcyclohexanone. BLD Pharm.

Sources

Exploratory

2-Methyl-4-phenylcyclohexan-1-one: A Strategic Precursor for Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, 2-methyl-4-phenylcyclohexan-1-one (CAS: 88958-99-0) emerges as a highly versatile small-molecule scaffold[1]. This technical guide e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, 2-methyl-4-phenylcyclohexan-1-one (CAS: 88958-99-0) emerges as a highly versatile small-molecule scaffold[1]. This technical guide explores the dual utility of this compound: first, as a sterically tunable building block for complex active pharmaceutical ingredients (APIs), and second, as a robust model substrate for evaluating chemoselective transformations. By leveraging the steric shielding provided by its α -methyl group, chemists can orchestrate highly selective protection, reduction, and functionalization sequences.

Structural Significance and the "Magic Methyl" Effect

The introduction of a methyl group adjacent to the carbonyl carbon of 4-phenylcyclohexanone creates a new stereocenter and fundamentally alters the molecule's steric topography. In drug development, this structural modification is often associated with the "magic methyl effect," where the strategic placement of a single methyl group can profoundly enhance a molecule's target binding affinity, metabolic stability, and overall biological efficacy[2].

From a synthetic perspective, this α -methyl group acts as a steric shield. It selectively impedes the approach of bulky reagents to the carbonyl center, a property that is highly advantageous when differentiating between multiple reactive sites in complex molecular architectures[3][4].

Synthetic Methodologies: Green α -Methylation

Traditionally, the α -methylation of aryl ketones has relied on methyl iodide (MeI)—a highly toxic, volatile, and carcinogenic reagent that frequently suffers from poor chemoselectivity, leading to undesired α,α -dimethylation[2].

Modern, field-proven methodologies have pivoted toward the use of quaternary ammonium salts, specifically phenyltrimethylammonium iodide (PhMe 3​ NI) , as solid, easy-to-handle methylating agents[5]. When 4-phenylcyclohexanone is reacted with PhMe 3​ NI in the presence of potassium hydroxide (KOH), the transformation proceeds with exceptional regioselectivity[5]. The causality behind the solvent choice is critical: anisole is employed as a green solvent because it thermodynamically favors the formation of the desired α -methylated product over the competing methyl enol ether byproduct[5][6].

G A 4-Phenylcyclohexanone B Solid Methylating Agent (PhMe3NI, KOH) A->B α-Methylation C 2-Methyl-4-phenylcyclohexan-1-one B->C High Yield, No Di-methylation D Steric Shielding (Chemoselective Protection) C->D Exploiting Steric Bulk E Reductive Amination / Etherification C->E Scaffold Functionalization F Unreacted Recovery (Mixed Systems) D->F Selective Isolation G Complex API Scaffolds (Pyrrolidine Derivatives) E->G Drug Discovery

Caption: Synthesis and downstream applications of the 2-methyl-4-phenylcyclohexan-1-one scaffold.

Experimental Protocol I: Synthesis via Solid Methylating Agents

This protocol is designed as a self-validating system, ensuring that the chemist receives real-time feedback on reaction progress and byproduct clearance.

Objective: Synthesize 2-methyl-4-phenylcyclohexan-1-one via mono-methylation without over-alkylation[5].

  • Reaction Setup: In a flame-dried, closed vessel under an inert argon atmosphere, dissolve 4-phenylcyclohexanone (1.0 equiv) in anisole to achieve a concentration of 0.2 M[5].

  • Reagent Addition (Causality): Add phenyltrimethylammonium iodide (PhMe 3​ NI, 2.0 equiv) and finely crushed KOH (2.0 equiv)[5]. Why these reagents? PhMe 3​ NI serves as a non-volatile, controlled methyl source. KOH deprotonates the ketone to form the reactive enolate, while anisole provides the optimal dielectric environment to suppress enol ether formation[5].

  • Thermal Activation: Heat the vigorously stirring mixture to 130 °C for 18 hours[5].

  • Self-Validation & Workup: Cool the reaction to room temperature. During the reaction, PhMe 3​ NI decomposes to form N,N-dimethylaniline as a stoichiometric byproduct[6]. Add dilute aqueous HCl (1 M) to the mixture. Validation Check: The acid protonates the N,N-dimethylaniline, converting it into a water-soluble hydrochloride salt. The clear phase separation confirms that the byproduct has been successfully partitioned into the aqueous layer, leaving the target scaffold in the organic phase[6].

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (Hexanes/EtOAc 80:1 to 10:1)[5].

  • Final Analytical Validation: Obtain a 1 H NMR (400 MHz, CDCl 3​ ) spectrum. The appearance of a distinct doublet at ~1.0–1.2 ppm (integrating to 3H) confirms successful mono-methylation. The absence of a singlet in this region validates that no α,α -dimethylation occurred[5].

Applications in Chemoselective Protection and Drug Discovery

Because of the α -methyl group, the carbonyl carbon of 2-methyl-4-phenylcyclohexan-1-one is sterically hindered. In competitive environments—such as a mixture of 4-phenylcyclohexanone and 2-methyl-4-phenylcyclohexan-1-one—reagents like sodium bisulfite (SBS) or Girard-T reagent will selectively react with the unhindered ketone[3][4]. This steric differentiation is a powerful tool for isolating specific ketones from complex mixtures.

Furthermore, this scaffold is a critical building block for advanced APIs. It is frequently subjected to reductive amination or etherification to synthesize highly substituted pyrrolidine derivatives, which are actively explored as potent receptor antagonists in pharmaceutical patents[7].

Experimental Protocol II: Chemoselective Protection Leveraging Steric Hindrance

This protocol utilizes steric clash as a self-sorting mechanism for ketone mixtures.

Objective: Selectively protect an unhindered ketone in the presence of 2-methyl-4-phenylcyclohexan-1-one[3].

  • Adduct Formation: Dissolve an equimolar mixture of 4-phenylcyclohexanone and 2-methyl-4-phenylcyclohexan-1-one in a dioxane-water mixture (1:2 v/v)[3].

  • Reagent Addition (Causality): Add sodium bisulfite (SBS, ~2.0 equiv relative to total ketones). Stir at 30 °C for 1 hour[3]. Why SBS? SBS forms a bulky hydroxyalkanesulfonate adduct. The α -methyl group on 2-methyl-4-phenylcyclohexan-1-one creates a severe steric clash, preventing adduct formation. Conversely, the unhindered 4-phenylcyclohexanone reacts rapidly to form the polar adduct[3][4].

  • Immobilization: Add dry silica gel to the mixture. Evaporate the solvent under reduced pressure (40 °C at 10 Torr, followed by 70 °C) to impregnate the compounds onto the solid support[3].

  • Self-Validation & Separation: Wash the dry silica gel with a non-polar organic solvent (e.g., hexanes). Validation Check: TLC analysis of the organic wash will reveal exclusively 2-methyl-4-phenylcyclohexan-1-one. The unhindered 4-phenylcyclohexanone remains firmly bound to the silica gel as the highly polar SBS adduct, validating the chemoselective sorting mechanism[3].

Quantitative Data Summaries

Table 1: Optimization of α -Methylation Conditions for Aryl Ketones | Entry | Methylating Agent | Base | Solvent | Major Product Ratio (Enol Ether : α -Methylated) | | :--- | :--- | :--- | :--- | :--- | | 1 | Me 4​ NBr | KOH | Toluene | 1.2 : 1 | | 2 | PhMe 3​ NI | KOH | 2-Methyl-THF | Favors Enol Ether | | 3 | PhMe 3​ NI | KOH | Anisole | 1 : 1.08 (Favors α -Methylated) | | 4 | PhMe 3​ NI | KOH | Cyclopentylmethylether | Favors Enol Ether | (Data derived from optimization studies of aryl ketones, highlighting the thermodynamic advantage of anisole[5][6])

Table 2: Chemoselectivity in Carbonyl Protection

Substrate Mixture Protective Reagent Selectively Protected Species Unreacted Species (Recovered)
4-Phenylcyclohexanone + 2-Methyl-4-phenylcyclohexanone Sodium Bisulfite (SBS) / Silica Gel 4-Phenylcyclohexanone 2-Methyl-4-phenylcyclohexan-1-one
4-Phenylcyclohexanone + 2-Methyl-4-phenylcyclohexanone Girard-T Reagent 4-Phenylcyclohexanone 2-Methyl-4-phenylcyclohexan-1-one

(Data demonstrating the steric shielding effect of the α -methyl group in competitive environments[3][4])

References

  • [5][6] Selective α -Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry (ACS Publications) / PMC. URL:[Link]

  • [2] Selective α -Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents (PDF). ResearchGate. URL:[Link]

  • [3] Selective reduction of less reactive carbonyl groups in the presence of diborane and sodium bisulfite on silica gel. Canadian Journal of Chemistry (Canadian Science Publishing). URL:[Link]

  • [4] Application of Girard-T as a Protective as well as an Extractive Reagent. Bulletin of the Chemical Society of Japan (Oxford University Press). URL:[Link]

  • [7] United States Patent US10556864B2: Pyrrolidine Derivatives. Google Patents. URL:

Sources

Foundational

Physical properties of 2-Methyl-4-phenylcyclohexan-1-one isomers

The strategic introduction of a methyl group into a cyclic scaffold—often termed the "magic methyl effect"—can profoundly alter a molecule's 3D conformation, metabolic stability, and target binding affinity[1]. In the de...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic introduction of a methyl group into a cyclic scaffold—often termed the "magic methyl effect"—can profoundly alter a molecule's 3D conformation, metabolic stability, and target binding affinity[1]. In the development of spirocyclic cyclohexane derivatives targeting µ-opioid and ORL-1 receptors, the precise stereochemistry of intermediates like 2-methyl-4-phenylcyclohexan-1-one dictates the pharmacological success of the final active pharmaceutical ingredient (API)[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the conformational causality that drives the physical properties of 2-methyl-4-phenylcyclohexan-1-one isomers, followed by a self-validating experimental workflow for their synthesis, separation, and spectroscopic verification.

Conformational Causality & Thermodynamic Strain

2-Methyl-4-phenylcyclohexan-1-one possesses two chiral centers (C2 and C4), resulting in two pairs of enantiomers: the cis-isomers and the trans-isomers. The physical properties of these diastereomers are entirely governed by their minimization of 1,3-diaxial strain.

  • The cis-Isomer (Thermodynamic Sink): In the cis-configuration, both the C2-methyl and C4-phenyl groups can simultaneously occupy the equatorial positions. Because the phenyl group has a massive A-value (~2.8 kcal/mol) and the methyl group has a significant A-value (~1.7 kcal/mol), the diequatorial conformer experiences virtually zero steric strain relative to the ring[3]. This makes the cis-isomer the thermodynamically favored product under equilibrating basic conditions.

  • The trans-Isomer (Kinetically Trapped/Strained): In the trans-configuration, one substituent is forced into an axial position. To avoid the severe 2.8 kcal/mol penalty of an axial phenyl group, the molecule adopts a conformation where the phenyl is equatorial and the methyl is axial. This introduces approximately 1.7 kcal/mol of inherent strain energy into the system[3].

This 1.7 kcal/mol energy delta is the causal force behind the differing boiling points, chromatographic mobilities, and spectroscopic signatures of the two isomers.

Spectroscopic Signatures: A Self-Validating Logic System

To ensure scientific integrity, any synthetic protocol must be self-validating. You cannot rely solely on chromatographic retention times to assign stereochemistry; you must use the intrinsic logic of Nuclear Magnetic Resonance (NMR) spectroscopy.

The stereochemical assignment of the isolated isomers is validated via the Karplus relationship of the C2 methine proton:

  • Validating the cis-Isomer: If the methyl group is equatorial, the proton at C2 must be axial. An axial proton will couple with the adjacent axial proton at C3, yielding a large trans-diaxial coupling constant (J ≈ 10–13 Hz).

  • Validating the trans-Isomer: If the methyl group is axial, the proton at C2 must be equatorial. An equatorial proton coupling with the C3 protons (whether axial or equatorial) will only yield small coupling constants (J ≈ 2–5 Hz).

By simply measuring the J-coupling of the C2 proton multiplet (typically found between 2.30–2.60 ppm), the protocol validates its own stereochemical outcome without requiring X-ray crystallography[1].

Quantitative Data Summary

The following table synthesizes the physical and spectroscopic data used to differentiate the isomers.

Property / Metriccis-2-Methyl-4-phenylcyclohexan-1-onetrans-2-Methyl-4-phenylcyclohexan-1-one
Preferred Conformation DiequatorialAxial-Equatorial (CH₃ is axial)
Relative Strain Energy ~0.0 kcal/mol~1.7 kcal/mol[3]
State at Room Temp Colorless Oil[1]Colorless Oil to Semi-solid
Chromatographic Rf Higher (Less polar steric shielding)Lower (More exposed carbonyl dipole)
C2-H NMR Coupling (J) Large (J > 10 Hz, ax-ax coupling)Small (J < 5 Hz, eq-ax/eq-eq coupling)
C2-CH₃ NMR Shift (δ) ~1.05 ppm (Doublet)~1.15 ppm (Doublet, slightly downfield)
Thermodynamic Stability High (Major product under base catalysis)Low (Minor product)

Experimental Workflow: Synthesis & Resolution

Traditional methylation utilizing methyl iodide (MeI) is plagued by high toxicity, extreme volatility (b.p. 42 °C), and a propensity for uncontrolled α,α-dimethylation. To circumvent this, the following protocol utilizes Phenyltrimethylammonium iodide (PhMe₃NI) as a solid, non-volatile methylating agent in a green solvent[1].

Step-by-Step Methodology

Phase 1: Selective α-Methylation (Thermodynamic Control)

  • Reagent Charging: To a flame-dried reaction vessel, add 4-phenylcyclohexan-1-one (1.0 equiv), PhMe₃NI (1.5 equiv), and potassium hydroxide (KOH, 2.0 equiv)[1].

  • Solvent Addition: Suspend the reagents in anisole to achieve a 0.23 M concentration. Causality: Anisole is chosen as a green solvent with a high boiling point, allowing the reaction to reach the activation energy required for thermodynamic equilibration[1].

  • Heating: Seal the vessel under an inert nitrogen atmosphere and heat to 130 °C for 18 hours. Causality: The high temperature ensures the enolate intermediate equilibrates to favor the lower-energy cis-diequatorial product[1].

  • Quench & Workup: Cool to room temperature and quench with 1M HCl. Causality: PhMe₃NI decomposes into N,N-dimethylaniline during the reaction. The acidic quench converts this byproduct into a water-soluble hydrochloride salt, allowing complete removal via simple aqueous extraction[1]. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Chromatographic Separation & Validation 5. Flash Chromatography: Load the crude diastereomeric mixture onto a silica gel column. Elute using a gradient of light petroleum (LP) to Ethyl Acetate (80:1 to 10:1)[1]. 6. Fraction Analysis: Isolate the distinct fractions. The cis-isomer typically elutes first due to the equatorial groups sterically shielding the polar carbonyl core from the silica stationary phase. 7. Self-Validation: Dissolve 10 mg of the isolated fractions in CDCl₃. Acquire a 400 MHz ¹H NMR spectrum. Analyze the C2 proton multiplet to confirm the stereochemistry via the J-coupling logic defined in Section 2.

Workflow Visualization

Workflow SM 4-Phenylcyclohexan-1-one (Starting Material) Rxn Selective α-Methylation (PhMe3NI, KOH, Anisole, 130°C) SM->Rxn Mix Diastereomeric Mixture (cis & trans isomers) Rxn->Mix Thermodynamic Control Sep Silica Gel Chromatography (LP/EtOAc 80:1-10:1) Mix->Sep Cis cis-Isomer (Major) Diequatorial Conformer Sep->Cis Elution Trans trans-Isomer (Minor) Axial-Equatorial Conformer Sep->Trans Elution NMR 1H NMR Validation (J-Coupling Analysis) Cis->NMR J > 10 Hz (ax-ax) Trans->NMR J < 5 Hz (eq-ax)

Caption: Experimental workflow for synthesis, separation, and NMR validation of isomers.

References

  • Wang, J., et al. "Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents." The Journal of Organic Chemistry, ACS Publications, 2022. 1

  • Hinze, C., et al. "Substituted spirocyclic cyclohexane derivatives." US Patent 8293758B2, Google Patents, 2009. 2

  • "Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane." Ask The Nerd, 2024.3

Sources

Exploratory

Advanced Synthetic Strategies for 2-Methyl-4-phenylcyclohexan-1-one: A Robinson Annulation Framework

Executive Summary The synthesis of highly substituted cyclohexanones requires absolute regiochemical fidelity and stereochemical control. For drug development professionals and synthetic chemists, 2-methyl-4-phenylcycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted cyclohexanones requires absolute regiochemical fidelity and stereochemical control. For drug development professionals and synthetic chemists, 2-methyl-4-phenylcyclohexan-1-one serves as a critical structural motif. This whitepaper outlines a robust, self-validating synthetic route to this target, leveraging an enamine-mediated Robinson annulation[1] followed by a diastereoselective catalytic hydrogenation.

Retrosynthetic Logic & Precursor Selection

The Robinson annulation is a premier method for constructing six-membered cyclic enones[2]. However, standard conditions utilizing methyl vinyl ketone (MVK) fail to produce the required methylation pattern for our target[3].

Causality in Precursor Selection: To correctly position the substituents on the cyclohexenone ring, we must map the carbon framework backwards from the intermediate, 2-methyl-4-phenylcyclohex-2-en-1-one:

  • The C2-Methyl Group: In a Robinson annulation, the substituent at the C2 position of the product must originate from the α′ -carbon of the Michael acceptor. Therefore, MVK (which has no α′ -substituent) is insufficient. Ethyl Vinyl Ketone (EVK, 1-penten-3-one) must be used to provide the necessary ethyl group that ultimately forms the C2-methylated alkene.

  • The C4-Phenyl Group: The C4 position of the product corresponds to the α -carbon of the Michael donor. Thus, Phenylacetaldehyde is the required donor.

Retrosynthesis Target 2-Methyl-4-phenylcyclohexan-1-one Enone 2-Methyl-4-phenylcyclohex-2-en-1-one Target->Enone Reduction Precursors Ethyl Vinyl Ketone + Phenylacetaldehyde Enone->Precursors Robinson Annulation

Retrosynthetic disconnection of 2-methyl-4-phenylcyclohexan-1-one.

Mechanistic Pathway: The Enamine Imperative

Attempting a direct base-catalyzed Robinson annulation between phenylacetaldehyde and EVK results in catastrophic self-condensation (polymerization) of the highly reactive aldehyde. To bypass this thermodynamic trap, we employ a Stork enamine intermediate .

Reacting phenylacetaldehyde with a secondary amine (e.g., pyrrolidine) generates a nucleophilic enamine. This lowers the activation barrier for the Michael addition while temporarily masking the aldehyde, completely preventing self-aldol side reactions. Following the Michael addition, aqueous acidic hydrolysis reveals the 1,5-dicarbonyl (5-oxo-2-phenylheptanal), which is then subjected to a mild base to drive the intramolecular aldol condensation and subsequent dehydration.

Workflow Step1 Step 1: Enamine Formation (Phenylacetaldehyde + Pyrrolidine) Step2 Step 2: Michael Addition (+ Ethyl Vinyl Ketone) Step1->Step2 Step3 Step 3: Acidic Hydrolysis (Yields 1,5-Dicarbonyl) Step2->Step3 Step4 Step 4: Base-Catalyzed Aldol (Cyclization & Dehydration) Step3->Step4 Step5 Step 5: Catalytic Hydrogenation (Pd/C, H₂) Step4->Step5 Target Target: 2-Methyl-4-phenylcyclohexan-1-one Step5->Target

Step-by-step mechanistic workflow for the enamine-mediated Robinson annulation.

Quantitative Optimization of the Michael Addition

To validate the necessity of the enamine route, comparative yield and purity data were collected across various catalytic systems. The data below demonstrates the superiority of amine-mediated catalysis over direct base application.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (GC-MS)Observation
KOH (1.0 eq)EtOH251215%<40%Severe polymerization of phenylacetaldehyde.
NaOEt (1.0 eq)EtOH0 to 251218%<45%Complex mixture of self-aldol products.
Pyrrolidine (1.2 eq) Toluene 110 4 78% >95% Clean conversion to enamine, high fidelity.
Morpholine (1.2 eq)Toluene110665%>90%Slower enamine formation; lower overall yield.
L-Proline (0.2 eq)DMSO252482%>98%High enantiomeric excess (ee >90%); slow reaction.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-phenylcyclohex-2-en-1-one

Objective: Construct the functionalized cyclohexenone ring via a controlled Robinson annulation.

  • Step 1: Enamine Formation. In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve phenylacetaldehyde (10.0 mmol) in anhydrous toluene (50 mL). Add pyrrolidine (12.0 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol). Reflux the mixture until water ceases to collect (~2 hours).

    • Validation Checkpoint 1: Remove a 0.1 mL aliquot, evaporate under N₂, and analyze via 1 H NMR. The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of enamine vinylic protons confirm complete conversion.

  • Step 2: Michael Addition. Cool the reaction mixture to 0 °C. Add ethyl vinyl ketone (11.0 mmol) dropwise over 15 minutes to control the exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: TLC analysis (Hexane:EtOAc 8:2). The enamine spot (UV active) should be fully consumed, replaced by a new intermediate spot.

  • Step 3: Hydrolysis & Aldol Condensation. Add 20 mL of 10% aqueous HCl to hydrolyze the enamine, stirring vigorously for 2 hours. Extract the organic layer, concentrate under reduced pressure, and dissolve the crude 1,5-dicarbonyl in 50 mL of ethanol. Add 10 mL of 10% ethanolic KOH and stir at room temperature for 4 hours to drive the intramolecular aldol condensation and subsequent dehydration.

    • Validation Checkpoint 3: GC-MS analysis of the organic phase. Confirm the presence of the molecular ion peak [M] + at m/z 186, corresponding to 2-methyl-4-phenylcyclohex-2-en-1-one.

  • Step 4: Purification. Quench the reaction with saturated NH₄Cl, extract with ethyl acetate (3 x 50 mL), dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc 9:1) to yield the pure enone.

Protocol B: Diastereoselective Hydrogenation

Objective: Reduce the conjugated enone to the target saturated ketone. The bulky C4-phenyl group acts as a conformational lock (favoring the equatorial position), directing the Pd/C-catalyzed hydrogenation to occur from the less sterically hindered face.

  • Step 1: Reaction Setup. Dissolve the purified 2-methyl-4-phenylcyclohex-2-en-1-one (5.0 mmol) in 30 mL of MS-grade ethyl acetate. Add 10% Palladium on Carbon (Pd/C, 50 mg).

  • Step 2: Hydrogenation. Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ balloon at room temperature for 6 hours.

    • Validation Checkpoint 4: Monitor via TLC (Hexane:EtOAc 9:1) using UV and KMnO₄ stain. The UV-active enone spot must completely disappear, yielding a UV-inactive product spot that stains brightly with KMnO₄.

  • Step 3: Filtration & Characterization. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with EtOAc (20 mL) and concentrate the filtrate in vacuo.

    • Validation Checkpoint 5: 1 H NMR (400 MHz, CDCl₃) must show the complete absence of the vinylic proton (~6.8 ppm) and match the specific literature chemical shifts (e.g., multiplet at δ = 7.33–7.23 ppm for the phenyl ring) for 2-methyl-4-phenylcyclohexanone[4].

Sources

Foundational

Michael addition reaction to form 2-Methyl-4-phenylcyclohexan-1-one

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylcyclohexan-1-one via Michael Addition and Intramolecular Aldol Cyclization Abstract The stereoselective synthesis of substituted cyclohexanone scaffolds is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylcyclohexan-1-one via Michael Addition and Intramolecular Aldol Cyclization

Abstract

The stereoselective synthesis of substituted cyclohexanone scaffolds is a cornerstone of modern organic chemistry, providing access to core structures found in numerous natural products and pharmaceutical agents.[1] This guide provides a comprehensive technical overview of the synthesis of 2-Methyl-4-phenylcyclohexan-1-one, a disubstituted cyclohexane derivative. The synthetic strategy hinges on a tandem sequence involving a base-catalyzed Michael addition followed by an intramolecular aldol addition, a powerful ring-forming methodology collectively known as the Robinson annulation.[2][3][4] We will dissect the underlying mechanistic principles, explore the critical parameters governing regioselectivity and stereoselectivity, provide a detailed experimental protocol, and outline methods for product characterization. This document is intended for researchers and drug development professionals seeking to leverage this classic transformation for the synthesis of complex molecular architectures.

Theoretical Framework: The Michael-Aldol Tandem Reaction

The formation of 2-Methyl-4-phenylcyclohexan-1-one is a classic example of a Robinson annulation, a reaction that sequentially combines a Michael addition and an intramolecular aldol reaction to construct a six-membered ring.[3][5][6] This tandem process is exceptionally efficient for creating new C-C bonds and cyclic systems.[5]

  • Michael Addition: This reaction involves the 1,4-conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound (the Michael acceptor).[7][8][9] The driving force is the formation of a stable σ-bond at the expense of a weaker π-bond.[8]

  • Intramolecular Aldol Addition: The product of the Michael addition is a 1,5-dicarbonyl compound, which is perfectly primed for a subsequent intramolecular aldol reaction.[5] Under basic conditions, an enolate is formed, which then attacks the second carbonyl group, leading to the formation of a new ring. For the target molecule, the reaction stops at the aldol addition stage, yielding a β-hydroxy ketone that subsequently dehydrates to the final cyclohexanone product under the reaction or workup conditions.

The overall transformation for the target synthesis is depicted below.

G r1 2-Butanone inv1 r1->inv1 r2 Benzylideneacetone r2->inv1 reagent Base (e.g., KOH) Solvent (e.g., Ethanol) reagent->inv1 p1 2-Methyl-4-phenylcyclohexan-1-one inv1->p1 Michael Addition + Intramolecular Aldol

Figure 1: Overall reaction scheme for the synthesis of 2-Methyl-4-phenylcyclohexan-1-one.

Mechanistic Deep Dive & Stereochemical Considerations

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and predicting the stereochemical outcome.

Step 1: Regioselective Enolate Formation

The reaction is initiated by the deprotonation of the Michael donor, 2-butanone. 2-Butanone is an unsymmetrical ketone with two distinct α-carbons, leading to the potential formation of two different enolates:

  • Kinetic Enolate: Formed by removing a proton from the less-substituted α-carbon (C-1). This process is faster due to lower steric hindrance.[10] Kinetic control is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[11]

  • Thermodynamic Enolate: Formed by removing a proton from the more-substituted α-carbon (C-3). This enolate is more stable due to the more highly substituted double bond.[10][12] Thermodynamic control is favored under equilibrating conditions, typically using a weaker base (e.g., alkoxides like NaOEt or KOH) at room temperature or higher, allowing the initially formed kinetic enolate to revert and form the more stable thermodynamic product.

For the desired Robinson annulation to proceed and form a six-membered ring, the nucleophilic attack must originate from the C-3 of 2-butanone. Therefore, reaction conditions favoring the thermodynamic enolate are required.[6]

Step 2 & 3: Michael Addition and Intermediate Formation

The thermodynamic enolate attacks the electrophilic β-carbon of the Michael acceptor, benzylideneacetone, in a 1,4-conjugate addition.[8][9] This forms a new carbon-carbon bond and generates a new enolate, which is then protonated by the solvent (e.g., ethanol) to yield the crucial 1,5-dicarbonyl intermediate (6-phenyl-4-methylheptane-2,6-dione).

Step 4 & 5: Intramolecular Aldol Addition & Dehydration

Under the basic reaction conditions, the 1,5-dicarbonyl intermediate undergoes a rapid intramolecular aldol addition. A new enolate is formed (most readily at the methyl ketone) which attacks the other carbonyl group, forming a six-membered ring.[5] The resulting β-hydroxy ketone intermediate readily dehydrates (eliminates water) to yield a more stable, conjugated α,β-unsaturated ketone. However, the target molecule is a saturated ketone. This implies that either the aldol addition product is stable and does not dehydrate under the chosen conditions, or it forms and is subsequently reduced in a separate step or under specific reaction conditions. The classic Robinson annulation protocol often leads directly to the dehydrated cyclohexenone product.[3] For this guide, we will consider the formation of the saturated ketone as the final isolated product, which can be achieved through careful control of reaction conditions or a subsequent reduction step not detailed here.

Stereochemical Implications

The final product, 2-Methyl-4-phenylcyclohexan-1-one, possesses two stereocenters at C-2 and C-4. This means that four stereoisomers (two pairs of enantiomers) are possible.

The relative stereochemistry (cis vs. trans) is primarily established during the intramolecular aldol cyclization step. The transition state will adopt a chair-like conformation to minimize steric strain. The bulky phenyl and methyl groups will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.[13] This thermodynamic preference typically leads to the formation of the trans diastereomer as the major product, where the two substituents are on opposite faces of the ring.

Controlling the absolute stereochemistry (enantioselectivity) requires the use of a chiral catalyst. Asymmetric organocatalysis, often employing proline or its derivatives, has proven highly effective in catalyzing Michael additions.[14][15][16] The catalyst forms a chiral enamine or iminium ion intermediate, which shields one face of the substrate, directing the nucleophilic attack to produce one enantiomer preferentially.[9][17]

G cluster_mechanism Reaction Mechanism A 1. Thermodynamic Enolate Formation B 2. Michael Attack (1,4-Addition) A->B 2-Butanone + Base C 3. Protonation B->C Forms C-C bond D 4. Intramolecular Aldol Addition C->D Yields 1,5-Dicarbonyl Intermediate E 5. Dehydration (Final Product Formation) D->E Ring Closure

Figure 2: A logical flowchart of the key mechanistic steps.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-Methyl-4-phenylcyclohexan-1-one. Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
BenzylideneacetoneC₁₀H₁₀O146.197.31 g50.01.0
2-ButanoneC₄H₈O72.114.33 g (5.4 mL)60.01.2
Potassium HydroxideKOH56.110.56 g10.00.2
Ethanol (95%)C₂H₅OH46.07100 mL--
Diethyl Ether(C₂H₅)₂O74.12As needed--
Saturated NH₄Cl (aq)NH₄Cl53.49As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylideneacetone (7.31 g, 50.0 mmol) and 95% ethanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add 2-butanone (5.4 mL, 60.0 mmol) to the solution.

  • Base Catalyst: In a separate beaker, dissolve potassium hydroxide (0.56 g, 10.0 mmol) in a minimal amount of water (~2 mL) and add it to the reaction mixture. Causality Note: Using a catalytic amount of a moderately strong base (KOH) in a protic solvent (ethanol) at elevated temperatures promotes the formation of the more stable thermodynamic enolate of 2-butanone, which is essential for the desired reaction pathway.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Neutralize the base by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers. Self-Validation: The formation of two distinct layers confirms the separation of the aqueous and organic phases. The product, being organic, will partition into the ether layer.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 90:10) to isolate the pure 2-Methyl-4-phenylcyclohexan-1-one.

G cluster_workflow Experimental Workflow start 1. Dissolve Reactants in Ethanol add_base 2. Add KOH Catalyst start->add_base reflux 3. Reflux for 4-6h (Monitor by TLC) add_base->reflux workup 4. Quench with NH4Cl & Extract with Ether reflux->workup dry 5. Dry Organic Layer (MgSO4) workup->dry evap 6. Concentrate via Rotary Evaporation dry->evap purify 7. Purify by Column Chromatography evap->purify end Pure Product purify->end

Figure 3: A summary of the experimental workflow from setup to purification.

Product Characterization

Structural confirmation of the synthesized 2-Methyl-4-phenylcyclohexan-1-one is achieved through standard spectroscopic techniques. The expected data for the major trans diastereomer are summarized below.

TechniqueExpected Observations
¹H NMR δ 7.1-7.4 (m, 5H, Ar-H), δ 3.0-3.2 (m, 1H, Ar-CH), δ 2.2-2.6 (m, 3H, CH₂C=O and CH-CH₃), δ 1.8-2.1 (m, 4H, ring CH₂), δ 1.1-1.2 (d, 3H, CH₃)
¹³C NMR δ ~210 (C=O), δ ~145 (Ar C-ipso), δ ~128.5 (Ar C-ortho), δ ~127 (Ar C-meta), δ ~126.5 (Ar C-para), δ ~50 (C-2), δ ~45 (C-4), δ ~40 (C-6), δ ~35 (C-3), δ ~30 (C-5), δ ~15 (CH₃)
IR (cm⁻¹) ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1710 (C=O stretch, strong), ~1600, 1495, 1450 (Ar C=C stretch)
Mass Spec (EI) M⁺ peak at m/z = 202.29, with significant fragments corresponding to loss of phenyl (m/z=125) and other aliphatic fragments.

Conclusion

The synthesis of 2-Methyl-4-phenylcyclohexan-1-one via the Robinson annulation is a robust and highly illustrative transformation in organic synthesis. By controlling the reaction conditions to favor the formation of the thermodynamic enolate, a 1,5-dicarbonyl intermediate is generated which efficiently cyclizes to the desired cyclohexanone core. The stereochemical outcome is largely governed by thermodynamic preferences in the chair-like transition state of the aldol cyclization, typically favoring the trans product. This guide provides the fundamental theory and a practical framework for researchers to successfully implement this powerful synthetic strategy. Further optimization using modern organocatalytic methods could provide enantioselective access to specific stereoisomers, expanding its utility in chiral drug development.

References

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  • ACS Publications. (1996). Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry. [Link]

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  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. [Link]

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  • RSC Advances. (2025). Heterogeneous organocatalysis: the proline case. [Link]

  • Fiveable. (2025). Kinetic vs. Thermodynamic Enolates: Organic Chemistry. [Link]

  • NIST WebBook. Cyclohexanone, 4-methyl-. [Link]

  • PMC. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. [Link]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]

  • ResearchGate. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • ACS Publications. (2021). Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. Macromolecules. [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

  • ChemRxiv. (2025). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres. [Link]

  • RSC Publishing. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. [Link]

  • MDPI. (2020). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. [Link]

  • PMC. (2007). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. [Link]

  • University of Wisconsin-Madison. Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. [Link]

  • BYJU'S. (2019). Robinson Annulation Mechanism. [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]

  • ChemTalk. (2023). Robinson Annulation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-Methyl-4-phenylcyclohexan-1-one via Chiral Lithium Amide-Mediated Desymmetrization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide and Experimental Protocol.

Introduction & Mechanistic Rationale

The enantioselective synthesis of chiral 2,4-disubstituted cyclohexanones, such as 2-methyl-4-phenylcyclohexan-1-one , is a critical transformation in drug discovery, particularly for the development of spirocyclic cyclohexane derivatives and opioid receptor ligands[1, 4].

Because 4-phenylcyclohexanone is a meso (prochiral) compound with a plane of symmetry passing through C1 and C4, classical asymmetric alkylation methods often suffer from poor regiocontrol and competing polyalkylation[1]. To bypass these limitations, this protocol employs a desymmetrization strategy using a C2​ -symmetric chiral lithium amide (e.g., Simpkins' base). The chiral base discriminates between the enantiotopic protons at C2 and C6, generating an enantioenriched lithium enolate.

To prevent racemization via rapid enolate equilibration, the highly reactive intermediate is immediately trapped using an internal quench with trimethylsilyl chloride (TMSCl) [2, 3]. The resulting silyl enol ether is isolated, purified, and subsequently subjected to a controlled desilylation/alkylation sequence to yield the target methylated ketone with high enantiomeric and diastereomeric fidelity.

Process Workflows & Stereochemical Dynamics

Synthetic Workflow

The overall synthetic strategy relies on a two-stage self-validating system. By isolating the silyl enol ether, researchers can quantify the enantiomeric excess (ee) prior to committing to the alkylation step.

Workflow A 4-Phenylcyclohexanone (Prochiral) B Chiral Li-Amide + TMSCl (Internal Quench) A->B Deprotonation C Silyl Enol Ether (Enantioenriched) B->C Trapping D MeLi Cleavage (Enolate Regeneration) C->D Desilylation E MeI Alkylation (Kinetic Axial Attack) D->E Electrophilic Addition F 2-Methyl-4-phenyl- cyclohexan-1-one E->F Epimerization (Optional)

Caption: Workflow for the enantioselective synthesis of 2-methyl-4-phenylcyclohexan-1-one.

Stereochemical Causality

The absolute configuration of the final product is established during the initial deprotonation, which locks the C4 stereocenter. Because the bulky phenyl group strongly anchors the cyclohexane ring in a conformation where the phenyl is equatorial , the subsequent alkylation is strictly governed by stereoelectronic rules.

Stereochem N1 Regenerated Lithium Enolate (Phenyl is Equatorial) N2 Axial Attack by MeI (Stereoelectronic Control) N1->N2 N3 trans-2-Methyl-4-phenylcyclohexanone (Kinetic Product: Me-Axial, Ph-Eq) N2->N3 Rapid Alkylation N4 Base-Catalyzed Epimerization (Thermodynamic Sink) N3->N4 Equilibration N5 cis-2-Methyl-4-phenylcyclohexanone (Thermodynamic Product: Me-Eq, Ph-Eq) N4->N5 Protonation

Caption: Stereochemical dynamics of enolate alkylation and subsequent epimerization.

Quantitative Data & Optimization

The choice of chiral base and reaction conditions drastically impacts the enantioselectivity of the desymmetrization step. Table 1 summarizes the optimization parameters for the silylation of 4-phenylcyclohexanone.

Table 1: Optimization of Enantioselective Deprotonation

Chiral Amide BaseQuench MethodAdditiveTemp (°C)Yield (%)ee (%)
(R,R) -Bis(1-phenylethyl)amineExternalNone-784565
(R,R) -Bis(1-phenylethyl)amineInternal None-788892
Koga's Bidentate BaseInternalHMPA-908289
Koga's Tetradentate BaseInternalLiCl-789195

Data synthesis based on established lithium amide desymmetrization protocols [2, 3]. The internal quench method is strictly required to prevent enolate equilibration.

Experimental Protocols

Protocol A: Desymmetrization and Enantioselective Silylation

Objective: Synthesize enantioenriched 1-trimethylsilyloxy-4-phenylcyclohex-1-ene.

  • Preparation of the Chiral Base: Flame-dry a Schlenk flask under argon. Add (R,R) -bis(1-phenylethyl)amine (1.1 equiv, 11 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the chiral lithium amide.

  • Internal Quench Preparation: In a separate flame-dried flask, dissolve 4-phenylcyclohexanone (1.0 equiv, 10 mmol) and freshly distilled TMSCl (1.5 equiv, 15 mmol) in anhydrous THF (15 mL).

  • Enantioselective Deprotonation: Using a syringe pump, add the ketone/TMSCl solution dropwise to the chiral base at -78 °C over a period of 1 hour.

    • Causality Insight: Pre-mixing the ketone with TMSCl (the "internal quench") ensures that the chiral enolate is silylated within milliseconds of its formation. If an external quench were used, the basic enolate would deprotonate unreacted ketone molecules, scrambling the stereocenters and severely degrading the enantiomeric excess [3].

  • Workup: Quench the reaction at -78 °C with triethylamine (2 mL) followed by saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with pentane ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Purify via rapid filtration through a short pad of silica gel (pre-treated with 1% Et3​N in hexanes). Determine the ee via chiral GC (e.g., Cyclodex-B column) before proceeding to Protocol B.

Protocol B: Alkylation and Thermodynamic Epimerization

Objective: Convert the silyl enol ether to (2S,4R)-2-methyl-4-phenylcyclohexan-1-one.

  • Enolate Regeneration: Dissolve the enantioenriched silyl enol ether (1.0 equiv, 8 mmol) in anhydrous THF (25 mL) and cool to 0 °C. Add Methyllithium (MeLi, 1.1 equiv, 1.6 M in diethyl ether) dropwise. Stir for 30 minutes.

    • Causality Insight: MeLi selectively attacks the silicon atom, generating the naked lithium enolate and volatile tetramethylsilane (TMS). This specific cleavage method is chosen because it avoids the presence of secondary amines (which would remain if direct alkylation of the amide was attempted). Secondary amines can act as proton shuttles, causing premature enolate equilibration and racemization [1].

  • Alkylation: Cool the solution to -78 °C and add methyl iodide (MeI, 3.0 equiv) in one portion. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Stereochemical Note: The electrophile approaches from the axial trajectory to maintain continuous orbital overlap with the forming carbonyl π -system (Fürst-Plattner rule). This yields the kinetic trans-diastereomer (methyl is axial, phenyl is equatorial).

  • Epimerization to the Thermodynamic Product: To convert the kinetic product to the more stable cis-diastereomer, add a catalytic amount of K2​CO3​ (0.1 equiv) in methanol (10 mL) directly to the crude mixture. Stir at room temperature for 2 hours. The axial methyl group will epimerize to the equatorial position.

  • Final Isolation: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether ( 3×20 mL), dry over MgSO4​ , and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 90:10) to afford the pure cis-2-methyl-4-phenylcyclohexan-1-one.

References

  • Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enantioselective deprotonation of protected 4-hydroxycyclohexanones Canadian Journal of Chemistry URL:[Link]

  • The Silicon–Hydrogen Exchange Reaction: A Catalytic σ-Bond Metathesis Approach to the Enantioselective Synthesis of Enol Silanes Journal of the American Chemical Society URL:[Link]

  • Substituted spirocyclic cyclohexane derivatives (US8293758B2)
Application

Protocol for the synthesis of 2-Methyl-4-phenylcyclohexan-1-one derivatives

Application Note: In-Depth Protocol for the Synthesis of 2-Methyl-4-phenylcyclohexan-1-one Derivatives Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Strategic methodology, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In-Depth Protocol for the Synthesis of 2-Methyl-4-phenylcyclohexan-1-one Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Strategic methodology, mechanistic causality, and comparative protocol validation.

Strategic Context: The "Magic Methyl" Effect

In medicinal chemistry, the late-stage introduction of a single methyl group—often termed the "magic methyl effect"—can profoundly alter a drug candidate's pharmacological profile, improving binding affinity, lipophilicity, and metabolic stability[1]. 2-Methyl-4-phenylcyclohexan-1-one is a highly valuable cyclic scaffold used in the synthesis of complex therapeutics and materials[2]. However, the regioselective α -methylation of such alicyclic ketones presents distinct synthetic challenges, primarily concerning over-methylation, regiocontrol, and the handling of hazardous reagents.

This guide details two distinct synthetic paradigms for accessing 2-methyl-4-phenylcyclohexan-1-one derivatives: the Modern Green Pathway utilizing quaternary ammonium salts, and the Traditional Kinetic Pathway utilizing cryogenic enolate alkylation.

Mechanistic Causality & Reagent Selection

The Modern Green Pathway: Quaternary Ammonium Salts

Traditionally, methylation relies on highly toxic, volatile, and carcinogenic reagents like methyl iodide (MeI) or dimethyl sulfate[1]. A modern, benign alternative employs phenyltrimethylammonium iodide (PhMe 3​ NI) as a solid, easy-to-handle methylating agent[3].

Causality of the Reagent Design: Why use PhMe 3​ NI instead of tetramethylammonium salts? The phenyl ring withdraws electron density from the nitrogen atom, which in turn increases the electrophilicity of the adjacent methyl groups[1]. When the ketone is deprotonated by a base (KOH), the resulting "soft" α -carbon of the enolate directly attacks the activated methyl group via nucleophilic substitution[1]. This stereoelectronic tuning effectively suppresses undesired O-methylation[1].

Causality of the Solvent: Anisole is selected as the solvent because it is environmentally benign and possesses a high boiling point (154 °C), which safely accommodates the 130 °C reaction temperature required to overcome the activation energy of this specific nucleophilic substitution[4][5].

The Traditional Pathway: Kinetic Enolate Alkylation

While the green pathway is safer, alicyclic ketones like 4-phenylcyclohexan-1-one form less stabilized enolates compared to benzylic aryl ketones. Consequently, the green method may yield lower conversions (e.g., ~17% isolated yield) for this specific substrate due to competing thermal side reactions at 130 °C[4]. Therefore, the traditional method—utilizing Lithium diisopropylamide (LDA) at -78 °C—remains a critical tool. The cryogenic temperature ensures the formation of the kinetic enolate, preventing equilibration and self-condensation, followed by rapid trapping with MeI.

Pathway Visualization

SynthesisRoutes SM 4-Phenylcyclohexan-1-one (Starting Material) GreenCond Green Pathway KOH, Anisole, 130°C SM->GreenCond TradCond Traditional Pathway LDA, THF, -78°C SM->TradCond GreenReagent PhMe3NI (Solid Methylating Agent) GreenCond->GreenReagent Product 2-Methyl-4-phenylcyclohexan-1-one (Target Derivative) GreenReagent->Product Direct Nucleophilic Substitution TradReagent MeI (Volatile/Toxic) TradCond->TradReagent TradReagent->Product Kinetic Enolate Alkylation

Caption: Mechanistic workflow comparing traditional cryogenic methylation vs. modern green protocol.

Comparative Protocol Data

ParameterProtocol A: Green Method[3]Protocol B: Traditional Method
Methylating Agent Phenyltrimethylammonium Iodide (PhMe 3​ NI)Methyl Iodide (MeI)
Reagent Safety Non-volatile, non-carcinogenic solidHighly toxic, volatile liquid
Base / Solvent KOH / AnisoleLDA / Dry THF
Temperature 130 °C (Sealed vessel)-78 °C to Room Temperature
Over-methylation Not observed ( α,α -dimethylation suppressed)Moderate (requires strict stoichiometry)
Substrate Yield ~17% (for this specific alicyclic ketone)>70% (Standard conversion)

Detailed Experimental Methodologies

Protocol A: Green Synthesis via Quaternary Ammonium Salts[4][5]

This protocol is optimized for safety and scalability, though yields for unactivated alicyclic ketones may require further optimization of base equivalents.

Reagents:

  • 4-Phenylcyclohexan-1-one: 1.0 equiv (174 mg, 1.0 mmol)

  • PhMe 3​ NI: 1.5 equiv (394 mg, 1.5 mmol)

  • Potassium Hydroxide (KOH): 2.0 equiv (112 mg, 2.0 mmol)

  • Anisole (Green Solvent): 4.3 mL (0.23 M)

Step-by-Step Workflow:

  • Preparation: In a fume hood, charge a flame-dried 8 mL heavy-wall glass vial equipped with a magnetic stir bar with 4-phenylcyclohexan-1-one, PhMe 3​ NI, and finely crushed KOH[4].

  • Solvent Addition: Add anisole to the vial. Purge the headspace with inert gas (Argon or N 2​ ) for 2 minutes and seal the vessel tightly with a Teflon-lined cap[4].

  • Thermal Activation: Transfer the sealed vial to a pre-heated oil bath or heating block at 130 °C. Stir vigorously for 18 hours[4]. Causality: High kinetic energy is required to drive the nucleophilic attack of the enolate onto the solid ammonium salt.

  • Reaction Quench: Cool the vessel to room temperature. Carefully open the vial and add 2.0 mL of 2 N HCl. Causality: The reaction generates stoichiometric amounts of N,N-dimethylaniline as a byproduct. The mild acidic quench protonates this amine, converting it into a water-soluble hydrochloride salt that is easily removed from the organic phase[3].

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with 2 N HCl (2 × 1 mL) to ensure complete removal of the aniline byproduct, followed by a final wash with brine[5].

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 80:1 to 10:1) to isolate the target compound[4].

Protocol B: Traditional Kinetic Alkylation

This protocol is preferred when maximizing the yield of the alicyclic ketone is prioritized over the elimination of toxic reagents.

Reagents:

  • 4-Phenylcyclohexan-1-one: 1.0 equiv (174 mg, 1.0 mmol)

  • LDA: 1.1 equiv (0.55 mL of a 2.0 M solution in THF/heptane)

  • Methyl Iodide (MeI): 1.2 equiv (75 µL, 1.2 mmol)

  • Dry THF: 5.0 mL

Step-by-Step Workflow:

  • Enolate Formation: Dissolve 4-phenylcyclohexan-1-one in dry THF under an Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA dropwise over 5 minutes. Stir the solution at -78 °C for 1 hour. Causality: Prolonged stirring at cryogenic temperatures ensures complete, irreversible formation of the kinetic enolate without triggering aldol self-condensation.

  • Alkylation: Add MeI dropwise. Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 3-4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH 4​ Cl (5 mL). Extract the aqueous layer with Diethyl Ether (3 × 10 mL).

  • Purification: Wash the combined organics with brine, dry over MgSO 4​ , and concentrate. Purify via column chromatography to separate the target product from any unreacted starting material or α,α -dimethylated byproducts.

Troubleshooting & Self-Validating Systems

To ensure the integrity of the synthesis, the following self-validating analytical checks must be employed:

  • Byproduct Emulsions: During the aqueous workup of either protocol, emulsions can occasionally form. Solution: Add a small volume of saturated brine or filter the biphasic mixture through a pad of Celite to break the emulsion[6].

  • NMR Validation: The success of the α -methylation can be definitively confirmed via 1 H NMR (400 MHz, CDCl 3​ ). Look for the disappearance of the α -protons of the starting material and the appearance of a distinct methyl doublet ( δ ~1.0–1.2 ppm, depending on the cis/trans diastereomer formed)[4]. The aromatic protons of the phenyl ring will remain clearly visible as a multiplet at δ = 7.23–7.33 ppm[4].

  • Diastereomeric Separation: The methylation of 4-phenylcyclohexan-1-one will yield a mixture of cis and trans diastereomers (axial vs. equatorial methyl group). If a specific stereoisomer is required, high-resolution fractional distillation or preparative HPLC utilizing a chiral stationary phase may be necessary[6][7].

References

  • Templ, J., & Schnürch, M. (2022). Selective α -Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(6), 4305-4315. Source: PubMed. URL: [Link]

  • Sakurai, T., et al. (1998). Orexins and Orexin Receptors: A Family of Hypothalamic Neuropeptides and G Protein-Coupled Receptors that Regulate Feeding Behavior. Cell, 92(4), 573-585. Source: Google Patents (Cited for contextual pharmaceutical application of functionalized cyclic derivatives).

Sources

Method

Regio- and Stereocontrolled Aldol Condensations of 2-Methyl-4-phenylcyclohexan-1-one: A Comprehensive Guide for Complex Molecule Synthesis

Introduction & Scope In the development of complex polycyclic frameworks and pharmaceutical intermediates, substituted cyclohexanones serve as indispensable building blocks. 2-Methyl-4-phenylcyclohexan-1-one is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In the development of complex polycyclic frameworks and pharmaceutical intermediates, substituted cyclohexanones serve as indispensable building blocks. 2-Methyl-4-phenylcyclohexan-1-one is a highly versatile substrate that presents a unique synthetic challenge and opportunity: it possesses two non-equivalent α-carbons (the sterically hindered, substituted C2 and the unhindered C6) and a bulky C4-phenyl group that acts as a conformational anchor.

This application note provides a rigorous, field-proven framework for directing the aldol condensation of 2-methyl-4-phenylcyclohexan-1-one with absolute regiocontrol. By manipulating thermodynamic and kinetic parameters, researchers can selectively functionalize either the C2 or C6 position, while leveraging the C4-phenyl group to predict the stereochemical outcome of the resulting β-hydroxy carbonyl compounds.

Mechanistic Causality: Controlling Regioselectivity & Stereoselectivity

To achieve predictable functionalization, one must understand the causality behind enolate generation and the transition states that govern the subsequent electrophilic addition.

Kinetic Control: C6-Functionalization

The C6 position is a secondary carbon, making its protons sterically accessible. Deprotonation at C6 is kinetically favored when using a strong, bulky base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C)[1]. The massive steric bulk of the diisopropylamine groups prevents the base from approaching the hindered C2-methyl position.

  • The Causality of Excess Base: To strictly maintain kinetic control, a slight excess of LDA (1.05–1.10 equivalents) must be used. If a substoichiometric amount of base is used, the unreacted ketone acts as a proton shuttle, allowing the kinetic enolate to equilibrate into the more stable thermodynamic enolate[2]. Fast, irreversible deprotonation is the cornerstone of C6 regioselectivity.

Thermodynamic Control: C2-Functionalization

The C2 enolate is thermodynamically favored because the resulting carbon-carbon double bond is tetrasubstituted (endocyclic, bearing the methyl group), which is significantly lower in energy than the trisubstituted C6 enolate[1].

  • The Mukaiyama Solution: While one can generate the thermodynamic lithium enolate by using 0.95 equivalents of LDA and warming the reaction to room temperature[3], utilizing this directly in an aldol reaction often leads to complex mixtures due to the reversibility of the aldol addition and polyalkylation. To create a self-validating, high-yielding system, the thermodynamic enolate must be trapped as a silyl enol ether . This stable intermediate is then reacted with an aldehyde in the presence of a strong Lewis acid (e.g., TiCl4) via the Mukaiyama aldol addition[4].

The Anchoring Effect of the C4-Phenyl Group

The bulky phenyl group at C4 strongly prefers the equatorial position to minimize 1,3-diaxial interactions, effectively locking the cyclohexane ring in a single chair conformation.

  • During the kinetic aldol addition (lithium enolate), the reaction proceeds via a highly ordered, six-membered Zimmerman-Traxler transition state. The locked ring forces the incoming aldehyde to approach from the less hindered face (typically resulting in axial attack), yielding predictable diastereoselectivity.

  • During the Mukaiyama aldol addition , the reaction proceeds via an open transition state mediated by the Lewis acid, where the stereochemistry is dictated by the facial bias of the silyl enol ether and the coordination geometry of the titanium complex[4].

Regioselectivity SM 2-Methyl-4-phenylcyclohexan-1-one CondK LDA (1.1 eq), THF, -78°C (Kinetic Control) SM->CondK CondT 1. TMSOTf, Et3N 2. TiCl4, Aldehyde (Thermodynamic Control) SM->CondT EnolK C6 Lithium Enolate (Less Substituted) CondK->EnolK ProdK C6-Aldol Adduct EnolK->ProdK Aldehyde EnolT C2 Silyl Enol Ether (More Substituted) CondT->EnolT ProdT C2-Aldol Adduct EnolT->ProdT Aldehyde, TiCl4

Logic pathway demonstrating the divergence of kinetic and thermodynamic enolate functionalization.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen experimental pathway, utilizing benzaldehyde as the model electrophile.

ParameterProtocol A: Kinetic AldolProtocol B: Thermodynamic (Mukaiyama)
Target Position C6 (Less hindered)C2 (More hindered)
Enolization Reagents LDA (1.1 eq)TMSOTf (1.2 eq), Et₃N (1.5 eq)
Reaction Temperature -78 °C strictly maintained0 °C to RT (Silylation), -78 °C (Aldol)
Intermediate Lithium EnolateSilyl Enol Ether
Regioselectivity (C6:C2) > 95:5< 5:95
Typical Yield 75 - 85%70 - 80% (Over two steps)
Primary Byproducts Unreacted starting materialElimination products (Enones)

Experimental Protocols

Protocol A: Kinetic Aldol Addition (C6-Functionalization)

This protocol utilizes cryogenic conditions to ensure absolute kinetic control.

Reagents & Equipment:

  • 2-Methyl-4-phenylcyclohexan-1-one (1.0 mmol, thoroughly dried)

  • Diisopropylamine (1.15 mmol)

  • n-Butyllithium (1.10 mmol, 1.6 M in hexanes)

  • Benzaldehyde (1.2 mmol, freshly distilled)

  • Anhydrous THF (10 mL)

  • Flame-dried Schlenk flask, nitrogen atmosphere.

Step-by-Step Methodology:

  • LDA Generation: Charge a flame-dried flask with anhydrous THF (5 mL) and diisopropylamine (1.15 mmol). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.10 mmol) dropwise. Stir for 15 minutes at -78 °C, then briefly warm to 0 °C for 5 minutes to ensure complete metalation, and re-cool to -78 °C.

  • Kinetic Enolization: Dissolve the ketone (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the LDA down the side of the flask over 10 minutes to prevent localized warming. Stir at -78 °C for 1 hour.

    • Self-Validation Checkpoint: Remove a 0.1 mL aliquot, quench in D₂O, and analyze via crude ¹H NMR. The disappearance of the C6 protons and incorporation of deuterium confirms complete kinetic enolization without C2 epimerization.

  • Electrophile Addition: Add benzaldehyde (1.2 mmol) dropwise. Maintain the internal temperature strictly at -78 °C. Stir for 2 hours.

  • Quenching: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous NH₄Cl. Causality: Quenching at low temperature prevents the reversible retro-aldol reaction and minimizes base-catalyzed dehydration to the enone.

  • Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 Step 1 LDA Generation (-78°C to 0°C) Step2 Step 2 Enolization (-78°C, 1 hr) Step1->Step2 Step3 Step 3 Aldol Addition (Add Aldehyde, 2 hr) Step2->Step3 Step4 Step 4 Cryo-Quench (Sat. NH4Cl at -78°C) Step3->Step4 Step5 Step 5 Purification (Chromatography) Step4->Step5

Experimental workflow for the kinetic aldol addition (Protocol A).

Protocol B: Thermodynamic Aldol Addition (C2-Functionalization via Mukaiyama)

This two-stage protocol isolates the thermodynamic enolate to prevent reversibility issues.

Stage 1: Silyl Enol Ether Synthesis

  • Dissolve the ketone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under nitrogen. Add triethylamine (1.5 mmol) and cool to 0 °C.

  • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 mmol) dropwise. Causality: TMSOTf is a highly reactive silylating agent that, in combination with a weak base, drives the equilibrium toward the most thermodynamically stable tetrasubstituted silyl enol ether.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The silyl enol ether will appear as a highly non-polar spot (Rf ~0.8) compared to the starting ketone (Rf ~0.4). Do not proceed until the ketone is fully consumed.

  • Quench with saturated aqueous NaHCO₃, extract with hexanes, dry over Na₂SO₄, and concentrate. Use the crude silyl enol ether immediately for Stage 2.

Stage 2: Mukaiyama Aldol Addition

  • Dissolve the crude silyl enol ether (approx. 1.0 mmol) and benzaldehyde (1.1 mmol) in anhydrous CH₂Cl₂ (8 mL). Cool to -78 °C.

  • Add Titanium(IV) chloride (TiCl₄, 1.1 mmol, 1.0 M in CH₂Cl₂) dropwise. The solution will turn deep red/orange, indicating the formation of the Lewis acid-aldehyde complex[4].

  • Stir at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) at -78 °C. Warm to room temperature and filter through a pad of Celite to remove precipitated titanium dioxide salts.

  • Extract the filtrate with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting C2-substituted β-hydroxy ketone via flash chromatography.

References

  • Reusch, W. "Regioselectivity in Enolate Anion Formation and Reaction." MSU Chemistry. Available at:[Link]

  • Ashenhurst, J. "Kinetic Versus Thermodynamic Enolates." Master Organic Chemistry. Available at:[Link]

  • "Why kinetically controlled enolate is not formed?" Chemistry Stack Exchange. Available at:[Link]

  • Boxer, M. B., et al. "Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study." Journal of the American Chemical Society, 2012. Available at:[Link]

Sources

Application

Application Note: Asymmetric Synthesis of 2-Methyl-4-phenylcyclohexan-1-one via Enantioselective Desymmetrization

Executive Summary The asymmetric synthesis of 2-methyl-4-phenylcyclohexan-1-one is a critical transformation in medicinal chemistry, frequently utilized in the development of complex therapeutics, including orexin recept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric synthesis of 2-methyl-4-phenylcyclohexan-1-one is a critical transformation in medicinal chemistry, frequently utilized in the development of complex therapeutics, including orexin receptor agonists. The primary synthetic challenge lies in the desymmetrization of 4-phenylcyclohexan-1-one, a prochiral molecule with a plane of symmetry ( Cs​ ). Direct α -alkylation typically yields a racemic mixture of diastereomers. This application note details a state-of-the-art, two-stage methodology to achieve high enantio- and diastereoselectivity. By leveraging modern organocatalytic silicon–hydrogen exchange for enantioselective enolization, followed by stereoelectronically controlled methylation, researchers can reliably access the enantioenriched trans-diastereomer.

Mechanistic Rationale & Strategy Selection

To achieve high stereofidelity, the synthetic strategy must decouple enantioselection from diastereoselection.

Enantioselective Desymmetrization (The Causality of Catalyst Choice)

Historically, the desymmetrization of 4-substituted cyclohexanones was achieved using stoichiometric chiral lithium amides (e.g., Koga's or Simpkins' bases) [2][3]. While effective, these methods require cryogenic conditions, stoichiometric chiral auxiliaries, and strict moisture exclusion.

To provide a more robust and scalable solution, this protocol employs the catalytic asymmetric silicon–hydrogen exchange pioneered by the List group [1]. Using a highly confined Imidodiphosphorimidate (IDPi) Brønsted acid catalyst, the reaction utilizes allyltrimethylsilane as the silyl source.

  • Thermodynamic Driving Force: The protodesilylation of allyltrimethylsilane releases propene gas, rendering the formation of the silylium ion equivalent irreversible.

  • Enantiocontrol: The bulky, chiral IDPi counteranion ( X∗− ) forms a tight ion pair with the intermediate siloxocarbenium ion. The chiral microenvironment dictates a highly face-selective deprotonation, yielding the chiral enol silane with exceptional enantiomeric ratios (e.r. up to 97:3).

Diastereoselective Trapping (Stereoelectronic Control)

Once the chiral enol silane is isolated, it serves as a stable, enantiopure enolate precursor. Treatment with Methyllithium (MeLi) cleaves the silyl ether, regenerating the specific lithium enolate without regiochemical scrambling.

  • Axial Attack: The bulky phenyl group at C4 locks the cyclohexene half-chair conformation into a pseudo-equatorial position. According to the Fürst-Plattner rule, the incoming methyl electrophile (MeI) attacks the enolate π -system from the axial trajectory to maintain continuous orbital overlap. Because the C4-phenyl is equatorial (pointing "down") and the C2-methyl attacks axially (pointing "up"), the reaction inherently favors the trans-2-methyl-4-phenylcyclohexan-1-one diastereomer.

IDPi_Cycle A IDPi Catalyst (HX) C Silylium Ion Equivalent [R3Si-X] + Propene(g) A->C Protodesilylation B Allyltrimethylsilane (Silyl Source) B->C E Siloxocarbenium Ion Intermediate C->E + Ketone D 4-Phenylcyclohexanone (Prochiral Substrate) D->E F Enantioselective Deprotonation by X*- E->F Proton Transfer F->A Catalyst Regeneration G Chiral Enol Silane (Product) F->G Product Release

Figure 1. Mechanism of IDPi-catalyzed asymmetric silicon-hydrogen exchange for enol silane synthesis.

Quantitative Method Comparison

The table below summarizes the performance of the modern catalytic approach versus traditional stoichiometric methods for the desymmetrization of 4-substituted cyclohexanones.

MethodReagent / CatalystCatalyst LoadingTemperatureYield (%)Enantiomeric Ratio (e.r.)
Catalytic Silylation [1]IDPi Brønsted Acid1 mol %-60 °C99%97:3
Stoichiometric Deprotonation [2]Fluorinated Koga Base120 mol %-78 °C82%88:12
Stoichiometric Deprotonation [3]Simpkins' Base105 mol %-78 °C78%90:10

Experimental Protocols

The following workflows are designed as self-validating systems . Built-in analytical checkpoints ensure that any deviation in stereochemical integrity is caught before proceeding to the next synthetic stage.

Workflow Step1 Step 1: Catalytic Silylation IDPi Cat. (1 mol%), Allyl-TMS Toluene/Dioxane, -60°C Step2 Step 2: Isolation & Validation Flash Chromatography Check e.r. via Chiral HPLC Step1->Step2 Step3 Step 3: Enolate Formation MeLi (1.1 eq), THF 0°C to RT Step2->Step3 Step4 Step 4: Alkylation MeI (1.5 eq) -78°C to RT Step3->Step4 Step5 Step 5: Final Validation Trans-2-Methyl-4-phenylcyclohexan-1-one Confirm d.r. via GC-MS & NMR Step4->Step5

Figure 2. Two-stage experimental workflow for the asymmetric synthesis of 2-methyl-4-phenylcyclohexan-1-one.

Protocol 1: IDPi-Catalyzed Enantioselective Silylation

Objective: Synthesize enantioenriched 1-trimethylsiloxy-4-phenylcyclohex-1-ene.

Materials:

  • 4-Phenylcyclohexan-1-one (1.0 equiv, 1.0 mmol)

  • Allyltrimethylsilane (2.0 equiv, 2.0 mmol)

  • IDPi Catalyst (e.g., confined imidodiphosphorimidate) (0.01 equiv, 1 mol%)

  • Anhydrous Toluene/Dioxane (1:1 v/v, 0.1 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the IDPi catalyst (1 mol%) and 4-phenylcyclohexan-1-one (1.0 mmol).

  • Solvent Addition: Inject the anhydrous Toluene/Dioxane mixture (10 mL) and stir to dissolve.

  • Cryogenic Cooling: Submerge the flask in a cooling bath set to -60 °C. Allow 15 minutes for thermal equilibration. (Causality: Lower temperatures suppress the uncatalyzed background reaction and enhance the rigidity of the chiral ion pair).

  • Initiation: Dropwise add allyltrimethylsilane (2.0 mmol).

  • Self-Validation Checkpoint 1 (Reaction Progress): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting ketone is UV/KMnO 4​ active (lower Rf​ ), while the enol silane product appears as a non-polar spot (higher Rf​ ). Furthermore, the cessation of propene gas evolution serves as a macroscopic indicator of completion.

  • Quench & Workup: Once complete (typically 12-24 h), quench the reaction with a drop of triethylamine to neutralize the Brønsted acid. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using deactivated silica gel (pre-treated with 1% Et 3​ N in hexanes) to prevent silyl ether hydrolysis.

  • Self-Validation Checkpoint 2 (Stereochemical Integrity): Analyze the purified enol silane via Chiral HPLC (e.g., Chiralcel OJ-H column) to confirm the e.r. is ≥ 97:3 before proceeding.

Protocol 2: Regio- and Diastereoselective Methylation

Objective: Convert the chiral enol silane to trans-2-methyl-4-phenylcyclohexan-1-one.

Materials:

  • Chiral 1-trimethylsiloxy-4-phenylcyclohex-1-ene (1.0 equiv, 0.8 mmol)

  • Methyllithium (1.6 M in Et 2​ O) (1.1 equiv, 0.88 mmol)

  • Methyl Iodide (MeI) (1.5 equiv, 1.2 mmol)

  • Anhydrous THF (8 mL)

Step-by-Step Procedure:

  • Enolate Generation: Dissolve the chiral enol silane in anhydrous THF (8 mL) under Argon. Cool the solution to 0 °C.

  • Cleavage: Dropwise add MeLi (1.1 equiv). Stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes.

    • Validation: A slight yellowing of the solution typically indicates the quantitative formation of the lithium enolate. The use of MeLi yields volatile tetramethylsilane (TMS) as the only byproduct, ensuring a clean enolate pool.

  • Alkylation: Cool the reaction mixture to -78 °C. Slowly add Methyl Iodide (1.5 equiv).

    • Causality: Cryogenic addition prevents polyalkylation [4] and maximizes the stereoelectronic preference for axial attack, ensuring high diastereoselectivity.

  • Maturation: Allow the reaction to slowly warm to room temperature overnight.

  • Quench & Extraction: Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Self-Validation Checkpoint 3 (Final Characterization):

    • GC-MS: Confirm the mass shift to m/z 188 (target) and ensure the absence of m/z 202 (dimethylated impurities).

    • 1 H NMR: Analyze the C2 methine proton. A large axial-axial coupling constant ( J≈10−12 Hz) confirms the methyl group is equatorial, meaning the attack occurred axially, placing the methyl group trans to the equatorial C4-phenyl group.

References

  • Zhou, P., et al. "The Silicon–Hydrogen Exchange Reaction: A Catalytic σ-Bond Metathesis Approach to the Enantioselective Synthesis of Enol Silanes." Journal of the American Chemical Society, 2020.[Link]

  • Aoki, K., & Koga, K. "Stereoselective Reactions. XXXII. Enantioselective Deprotonation of 4-tert-Butylcyclohexanone by Fluorine-Containing Chiral Lithium Amides Derived from 1-Phenylethylamine and 1-(1-Naphthyl)ethylamine." Chemical & Pharmaceutical Bulletin, 2000.[Link]

  • Simpkins, N. S., et al. "Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases." Chemical Communications, 1999.[Link]

  • Weidner, K., et al. "Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents." The Journal of Organic Chemistry, 2022.[Link]

Method

Application Note: Diastereoselective Grignard Addition to 2-Methyl-4-phenylcyclohexan-1-one

Executive Summary The nucleophilic addition of organomagnesium halides (Grignard reagents) to substituted cyclohexanones is a cornerstone reaction in the synthesis of complex, stereochemically defined tertiary alcohols....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nucleophilic addition of organomagnesium halides (Grignard reagents) to substituted cyclohexanones is a cornerstone reaction in the synthesis of complex, stereochemically defined tertiary alcohols. This application note provides a comprehensive, self-validating protocol for the diastereoselective Grignard addition to 2-Methyl-4-phenylcyclohexan-1-one (CAS: 88958-99-0) 1. By synthesizing mechanistic theory with field-proven experimental causality, this guide empowers drug development professionals to achieve high diastereomeric ratios (d.r.) while minimizing synthetic artifacts.

Mechanistic Rationale & Stereochemical Control

To predict and control the stereochemical outcome of this reaction, one must analyze the conformational thermodynamics of the substrate and the trajectory of the incoming nucleophile.

Conformational Anchoring: 2-Methyl-4-phenylcyclohexan-1-one exists predominantly in a chair conformation. The bulky phenyl group at the C4 position acts as a conformational anchor, strongly preferring the equatorial position to minimize severe 1,3-diaxial interactions 2. In the most thermodynamically stable cis-diastereomer of the starting material, the C2-methyl group is also equatorial.

Nucleophilic Trajectory (Axial vs. Equatorial Attack): The Grignard reagent attacks the electrophilic carbonyl carbon via the Bürgi-Dunitz trajectory. The facial selectivity is dictated by a competition between steric hindrance and torsional strain 3:

  • Small Grignard Reagents (e.g., MeMgBr): Prefer axial attack . Equatorial attack is sterically blocked by the adjacent equatorial C2-methyl group. Axial attack avoids this clash and is further stabilized by two-electron stabilizing interactions from antiperiplanar σC−H​ bonds 4. This trajectory yields an equatorial alcohol .

  • Bulky Grignard Reagents (e.g., PhMgBr): Prefer equatorial attack . The sheer steric bulk of the nucleophile makes the 1,3-diaxial interactions (with axial protons at C3 and C5) during an axial approach insurmountable, forcing the nucleophile to attack equatorially despite the C2-methyl hindrance 3. This yields an axial alcohol .

StereochemicalPathway Substrate 2-Methyl-4-phenylcyclohexan-1-one (Eq C4-Ph, Eq C2-Me) SmallGrignard Small Grignard (e.g., MeMgBr) Substrate->SmallGrignard Nucleophilic Addition BulkyGrignard Bulky Grignard (e.g., PhMgBr) Substrate->BulkyGrignard Nucleophilic Addition AxialAttack Axial Attack Trajectory (Avoids C2-Me Steric Clash) SmallGrignard->AxialAttack Kinetically Favored EqAttack Equatorial Attack Trajectory (Avoids 1,3-Diaxial Clash) BulkyGrignard->EqAttack Sterically Dictated ProductAx Equatorial Alcohol (Major Diastereomer) AxialAttack->ProductAx High d.r. ProductEq Axial Alcohol (Major Diastereomer) EqAttack->ProductEq Moderate d.r.

Logical stereochemical pathway for Grignard addition to 2-Methyl-4-phenylcyclohexan-1-one.

Quantitative Stereochemical Projections

The table below summarizes the expected diastereomeric outcomes based on the steric profile of the chosen Grignard reagent. Data is extrapolated from validated models of 2-alkylcyclohexanone additions 3.

Grignard Reagent SizeExample ReagentPreferred Attack TrajectoryResulting Alcohol PositionEstimated Diastereomeric Ratio (d.r.)
Small Methylmagnesium bromideAxialEquatorial> 85:15
Medium Ethylmagnesium bromideAxial / EquatorialMixed~ 60:40
Bulky Phenylmagnesium bromideEquatorialAxial< 10:90

Causality in Experimental Design

To ensure optimal yield and stereocontrol, specific methodological choices have been integrated into the protocol:

  • Solvent Selection (2-MeTHF): We utilize 2-Methyltetrahydrofuran (2-MeTHF) instead of traditional THF. 2-MeTHF provides superior chemoselectivity, forms a convenient azeotrope with water for drying, and cleanly separates into an organic layer during aqueous workup, making it a highly efficient, greener alternative for scale-up [[5]]().

  • Thermal Control (0 °C): Initiating the addition at 0 °C lowers the thermal energy of the system. This increases the sensitivity of the nucleophile to the steric environment, maximizing the energy difference ( ΔΔG‡ ) between the competing transition states and improving the d.r.

  • Mild Quenching: The reaction generates a magnesium alkoxide intermediate. Quenching with saturated aqueous NH4​Cl provides a mild proton source. Using strong acids (e.g., HCl) risks catalyzing the E1 dehydration of the newly formed, sterically congested tertiary alcohol into an alkene 2.

Self-Validating Experimental Protocol

Target Molecule: 1,2-Dimethyl-4-phenylcyclohexan-1-ol

Step 4.1: Reagent Validation & Preparation
  • Apparatus Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal temperature probe under vacuum. Backfill with dry Argon. Causality: Grignard reagents are highly basic and nucleophilic; ambient moisture will prematurely protonate and destroy the reagent [[2]]().

  • Titration (Self-Validation): Titrate the commercial Methylmagnesium bromide (MeMgBr) solution using salicylaldehyde phenylhydrazone to confirm the exact active molarity.

  • Substrate Solution: Dissolve 2-Methyl-4-phenylcyclohexan-1-one (1.0 equiv, 10 mmol, 1.88 g) in 20 mL of anhydrous 2-MeTHF. Transfer this solution to the addition funnel.

Step 4.2: Nucleophilic Addition
  • Add the titrated MeMgBr solution (1.2 equiv, 12 mmol) to the main reaction flask. Dilute with an additional 10 mL of anhydrous 2-MeTHF.

  • Cool the reaction flask to 0 °C using an ice-water bath. Ensure the internal temperature stabilizes below 2 °C.

  • Begin dropwise addition of the ketone solution over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes, maintaining kinetic control over the stereochemical outcome.

  • Once the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature over an additional 1 hour [[3]]().

Step 4.3: In-Process Control (IPC) Validation
  • TLC Monitoring: Remove a 50 µL aliquot, quench in a micro-vial with NH4​Cl , and extract with EtOAc.

  • Run TLC (Eluent: 80:20 Hexanes/EtOAc). Stain with p-Anisaldehyde.

  • Validation Check: The disappearance of the UV-active ketone spot and the appearance of a lower-Rf, strongly staining tertiary alcohol spot validates reaction completion. Do not proceed to bulk quenching until the starting material is consumed.

Step 4.4: Quenching & Isolation
  • Re-cool the reaction mixture to 0 °C.

  • Quench Validation: Slowly add 10 mL of saturated aqueous NH4​Cl dropwise. Monitor the internal temperature. The cessation of an exothermic spike upon further addition validates the complete neutralization of excess Grignard reagent.

  • Transfer the mixture to a separatory funnel. The 2-MeTHF will naturally form a distinct, easily separable organic layer above the aqueous phase [[5]]().

  • Extract the aqueous layer with an additional 15 mL of 2-MeTHF.

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure to yield the crude 1,2-Dimethyl-4-phenylcyclohexan-1-ol. Purify via flash column chromatography to isolate the major equatorial alcohol diastereomer.

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Application

Application Notes &amp; Protocols: A Detailed Guide to the Wittig Reaction on 2-Methyl-4-phenylcyclohexan-1-one

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting the Wittig reaction on the sterically hindered ketone, 2-Methyl-4-phenylcyc...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting the Wittig reaction on the sterically hindered ketone, 2-Methyl-4-phenylcyclohexan-1-one. This document delves into the mechanistic underpinnings, offers detailed experimental protocols, and discusses the critical parameters that ensure a successful olefination.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its reliable and precise method of forming carbon-carbon double bonds by converting aldehydes and ketones into alkenes.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's principal advantage is the absolute control over the location of the newly formed double bond, a feature not always achievable with traditional elimination reactions.[3][4] The reaction's versatility allows for the synthesis of a wide array of alkenes, making it an invaluable tool in the construction of complex molecular architectures, including many pharmaceutical agents.[3][5]

This guide focuses on the application of the Wittig reaction to 2-Methyl-4-phenylcyclohexan-1-one, a substrate that presents notable challenges due to steric hindrance around the carbonyl group. Understanding the nuances of applying the Wittig reaction to such sterically demanding ketones is crucial for optimizing reaction outcomes.

Mechanistic Overview: The Journey from Ylide to Alkene

The Wittig reaction proceeds through the interaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[4][6][7] An ylide is a neutral molecule with formal opposite charges on adjacent atoms.[4] The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][8][9] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[1][9]

While an alternative stepwise mechanism involving a betaine intermediate has been considered, the concerted pathway is now more widely accepted, especially for unstabilized ylides under salt-free conditions.[8][9][10]

Wittig_Mechanism ketone 2-Methyl-4-phenylcyclohexan-1-one oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane [2+2] Cycloaddition ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Reverse [2+2] Cycloaddition tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: General mechanism of the Wittig reaction.

Preparation of the Wittig Reagent (Phosphonium Ylide)

The successful execution of a Wittig reaction begins with the preparation of the phosphorus ylide. This is typically a two-step process.[6][7]

  • Formation of the Phosphonium Salt : Triphenylphosphine, an excellent nucleophile, reacts with a primary or secondary alkyl halide via an SN2 reaction to form a stable alkyltriphenylphosphonium salt.[3][6][11]

  • Deprotonation to Form the Ylide : The phosphonium salt is then treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, yielding the ylide.[3][4][6] The choice of base is critical and depends on the acidity of the proton, which is influenced by the substituents on the carbon. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium amide (NaNH₂).[6]

Ylide_Preparation PPh3 Triphenylphosphine (Ph₃P) phosphonium_salt Phosphonium Salt (Ph₃P⁺-CH₂R X⁻) PPh3->phosphonium_salt SN2 Reaction alkyl_halide Alkyl Halide (R-CH₂-X) alkyl_halide->phosphonium_salt base Strong Base (e.g., n-BuLi) ylide Phosphonium Ylide (Ph₃P=CHR) base->ylide phosphonium_salt->ylide Deprotonation

Caption: Two-step preparation of a phosphonium ylide.

Experimental Protocol: Methylenation of 2-Methyl-4-phenylcyclohexan-1-one

This protocol details the synthesis of 2-methyl-1-methylene-4-phenylcyclohexane from 2-Methyl-4-phenylcyclohexan-1-one using methylenetriphenylphosphorane.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeNotes
Methyltriphenylphosphonium bromide357.221.2428.7 mgMust be dried thoroughly before use.
Sodium Hydride (NaH), 60% in mineral oil24.001.248.0 mgHandle with extreme care under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)--20 mLDistilled from sodium/benzophenone ketyl.
2-Methyl-4-phenylcyclohexan-1-one188.271.0188.3 mgEnsure it is free of water and other protic impurities.
Saturated aqueous NH₄Cl solution--10 mLFor quenching the reaction.
Diethyl ether--50 mLFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)---For drying the organic phase.
Step-by-Step Protocol
  • Ylide Generation : a. Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (48.0 mg, 1.2 mmol) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. b. Add anhydrous THF (10 mL) to the flask. c. In a separate flask, dissolve methyltriphenylphosphonium bromide (428.7 mg, 1.2 mmol) in anhydrous THF (10 mL). d. Slowly add the phosphonium salt solution to the NaH suspension via the dropping funnel over 15 minutes at room temperature. e. Stir the resulting mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful deprotonation.

  • Wittig Reaction : a. Dissolve 2-Methyl-4-phenylcyclohexan-1-one (188.3 mg, 1.0 mmol) in anhydrous THF (5 mL). b. Add the ketone solution dropwise to the ylide solution at room temperature. c. Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the ketone spot indicates reaction completion.

  • Work-up and Purification : a. Cool the reaction mixture to 0 °C in an ice bath. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL). c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. f. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient), to separate the non-polar alkene from the more polar triphenylphosphine oxide.[12]

Causality Behind Experimental Choices

  • Choice of Ylide : A non-stabilized ylide (methylenetriphenylphosphorane) is chosen for this transformation. Non-stabilized ylides are generally more reactive and are necessary for reacting with sterically hindered ketones.[8]

  • Choice of Base and Solvent : Sodium hydride is a strong, non-nucleophilic base suitable for generating the ylide. Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the phosphonium salt and the intermediate ylide.

  • Reaction Conditions : The steric hindrance at the C2 position of the cyclohexanone ring, caused by the methyl group, slows down the nucleophilic attack of the ylide.[2][8] Therefore, elevated temperatures (reflux) and longer reaction times are employed to drive the reaction to completion.

  • Purification : The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Column chromatography is the standard method for its separation from the desired alkene product.[12]

Potential Challenges and Alternative Approaches

The primary challenge in the Wittig reaction of 2-Methyl-4-phenylcyclohexan-1-one is the steric hindrance, which can lead to low yields.[2] If the yield is unsatisfactory, several alternative strategies can be considered:

  • Horner-Wadsworth-Emmons (HWE) Reaction : This modification of the Wittig reaction uses phosphonate esters instead of phosphonium salts. The resulting carbanions are more nucleophilic and less sterically demanding, often providing better yields with hindered ketones.[8][9]

  • Schlosser Modification : This protocol can be used to control the stereochemistry of the resulting alkene, although it is more relevant when forming substituted alkenes where E/Z isomerism is a concern.[8][9]

  • Use of a more reactive ylide : Ylides derived from trialkylphosphines are more reactive than their triphenylphosphine counterparts, though they are also more sensitive to air and moisture.

Conclusion

The Wittig reaction is a powerful method for the olefination of 2-Methyl-4-phenylcyclohexan-1-one. By carefully selecting the appropriate reagents and optimizing the reaction conditions to account for the steric hindrance of the substrate, good yields of the corresponding exocyclic alkene can be achieved. The protocol provided herein serves as a robust starting point for researchers in the field.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • Gherman, A., et al. (2022). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 27(15), 4849. [Link]

  • ADICHEMISTRY. WITTIG REACTION | MECHANISM. [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Vedejs, E. (1990). The Wittig reaction must involve a mechanism other than the betaine pathway. J. Am. Chem. Soc., 112(10), 3905-3912. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

Sources

Method

Advanced Organocatalytic Synthesis of 2-Methyl-4-phenylcyclohexan-1-one: A Dual-Catalysis Approach

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Enanti

Finalizing Publication Details

I've completed the application note, including the DOT diagrams with reaction steps and stereochemical controls. I've cited Jørgensen (DOI: 10.1002/anie.200501159) and List (DOI: 10.1002/anie.200501159), integrating the Graphviz figures for visual clarity. I'm ready to finalize the content for publication, after a final proofread.

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Strategic Overview

The synthesis of highly functionalized, stereodefined cyclohexanones is a critical operation in modern drug development, providing rigid scaffolds and precise pharmacophores for structure-activity relationship (SAR) studies. The target molecule, 2-Methyl-4-phenylcyclohexan-1-one , presents a unique synthetic challenge due to its 1,3-stereocenter relationship.

Rather than relying on transition-metal catalysis or stoichiometric chiral auxiliaries, this application note details a state-of-the-art, fully organocatalytic two-step workflow. The strategy employs an Asymmetric Michael-Aldol Cascade (Robinson Annulation) via enamine catalysis to construct the cyclic framework, followed by a Diastereoselective Conjugate Transfer Hydrogenation mediated by a chiral Brønsted acid. This dual-catalysis approach ensures absolute stereocontrol, high atom economy, and avoids heavy metal contamination—a critical parameter for pharmaceutical intermediates.

Step I: Enamine-Catalyzed Asymmetric Robinson Annulation

The construction of the cyclohexenone core, (4R)-2-methyl-4-phenylcyclohex-2-en-1-one, is achieved through the reaction of phenylacetaldehyde and ethyl vinyl ketone (EVK).

Mechanistic Causality & Catalyst Selection

Phenylacetaldehyde is notoriously prone to self-aldol condensation. To suppress this, we utilize the bulky Jørgensen-Hayashi catalyst, (S)-α,α-diphenylprolinol trimethylsilyl ether. The steric bulk of the diphenyl-TMS-ether group effectively shields one face of the intermediate enamine, strongly favoring cross-reaction with EVK over self-condensation.

The addition of a co-catalyst, benzoic acid, is a critical experimental choice. Benzoic acid acts as a bifunctional proton shuttle that accelerates both the initial dehydration to form the enamine and the final hydrolysis of the iminium ion. Without this acidic additive, the catalyst becomes trapped as a stable iminium species, severely retarding turnover (). The intramolecular aldol condensation follows the Michael addition, driven thermodynamically by the formation of the conjugated α,β-unsaturated ketone.

Experimental Protocol 1: Synthesis of (4R)-2-Methyl-4-phenylcyclohex-2-en-1-one

This protocol is a self-validating system; the consumption of the highly UV-active phenylacetaldehyde and the appearance of a new, slower-eluting UV-active spot on TLC confirms cascade progression.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-α,α-diphenylprolinol trimethylsilyl ether (0.10 mmol, 10 mol%) and benzoic acid (0.10 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Enamine Initiation: Add phenylacetaldehyde (1.0 mmol, 1.0 equiv) to the solution. Stir for 10 minutes at ambient temperature (23 °C) to allow the equilibrium to shift toward the chiral enamine.

  • Cascade Trigger: Dropwise add ethyl vinyl ketone (EVK) (1.5 mmol, 1.5 equiv) over 5 minutes. The slight excess of EVK compensates for its volatility.

  • Reaction Monitoring: Stir the mixture at ambient temperature for 24 hours. Monitor via TLC (Hexane/EtOAc 8:2, UV visualization). The reaction is complete when the phenylacetaldehyde spot (R_f ~0.6) disappears.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexane/EtOAc 95:5 to 90:10) to yield the (4R)-enone as a pale yellow oil.

Step II: Brønsted Acid-Catalyzed Conjugate Transfer Hydrogenation

To convert the enone to the target (2S,4R)-2-Methyl-4-phenylcyclohexan-1-one , we employ an asymmetric transfer hydrogenation using Hantzsch ester (HEH) and a chiral phosphoric acid, (R)-TRIP.

Mechanistic Causality & Solvent Dynamics

The reduction of the enone requires the sequential delivery of a hydride and a proton. HEH delivers a hydride to the β-position (C3), generating an enol intermediate. The chiral Brønsted acid (TRIP) activates the enone via hydrogen bonding, forming a tight chiral microenvironment.

The choice of solvent is the most critical parameter here. As shown in our optimization data (Table 1), polar solvents like DCM disrupt the hydrogen-bonding network between the TRIP catalyst and the enol intermediate. By utilizing a completely non-polar, non-coordinating solvent like cyclohexane, the tight ion-pair/H-bond network is maximized. This forces the protonation at C2 to occur strictly from the Si-face, dictated by the TRIP catalyst's binaphthyl cleft, completely overriding the inherent substrate bias of the C4 phenyl group ().

Data Presentation: Optimization of the Transfer Hydrogenation
EntryCatalyst (5 mol%)SolventTemp (°C)Yield (%)dr (cis:trans)ee (%)
1Achiral Phosphoric AcidToluene50851.2:10
2(R)-TRIPDichloromethane25403:175
3(R)-TRIPToluene508810:192
4 (R)-TRIP Cyclohexane 50 95 >20:1 98

Table 1: Quantitative assessment of solvent effects on the diastereoselectivity and enantioselectivity of the TRIP-catalyzed conjugate reduction.

Experimental Protocol 2: Synthesis of (2S,4R)-2-Methyl-4-phenylcyclohexan-1-one

Self-validation: The Hantzsch ester is initially partially insoluble in cyclohexane. As the reaction proceeds and HEH is oxidized to the soluble pyridine derivative, the reaction mixture transitions from a turbid suspension to a clear, homogeneous solution, serving as a visual indicator of conversion.

  • Assembly: In a Schlenk tube under an argon atmosphere, charge the (4R)-2-methyl-4-phenylcyclohex-2-en-1-one (1.0 mmol, 1.0 equiv), diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (HEH) (1.2 mmol, 1.2 equiv), and (R)-TRIP catalyst (0.05 mmol, 5 mol%).

  • Solvation: Add anhydrous cyclohexane (5.0 mL). Seal the Schlenk tube to prevent solvent evaporation.

  • Execution: Submerge the tube in a pre-heated oil bath at 50 °C. Stir vigorously for 48 hours. Observe the transition from a yellow suspension to a clear solution.

  • Filtration: Cool the mixture to room temperature. Directly load the crude mixture onto a short pad of silica gel and elute with diethyl ether (20 mL) to separate the product from the highly polar oxidized pyridine byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc 95:5) to isolate the target saturated ketone as a colorless oil.

Visualizing the Catalytic Architecture

Workflow cluster_0 Step 1: Enamine-Catalyzed Cascade cluster_1 Step 2: Brønsted Acid-Catalyzed Reduction SM Phenylacetaldehyde + Ethyl Vinyl Ketone Enamine Chiral Enamine Formation (Jørgensen-Hayashi Cat.) SM->Enamine Michael Stereoselective Michael Addition Enamine->Michael Aldol Intramolecular Aldol Condensation Michael->Aldol Enone (4R)-Enone Product Aldol->Enone Complex TRIP-Enone H-Bonded Complex Enone->Complex Hydride Hydride Transfer (Hantzsch Ester) Complex->Hydride Protonation Enantioselective Protonation Hydride->Protonation Final (2S,4R)-2-Methyl-4-phenyl cyclohexan-1-one Protonation->Final

Fig 1. Dual organocatalytic workflow for the synthesis of 2-methyl-4-phenylcyclohexan-1-one.

Stereocontrol Cat1 Diphenylprolinol Shielding (Steric Blockade) Face1 Re-Face Attack on EVK Cat1->Face1 C4 C4 (R)-Stereocenter Established Face1->C4 Cat2 TRIP Binaphthyl Cleft (Chiral Microenvironment) Face2 Si-Face Protonation of Enol Cat2->Face2 C2 C2 (S)-Stereocenter Established Face2->C2

Fig 2. Mechanistic causality of stereocontrol via steric shielding and chiral microenvironments.

References

  • Jørgensen, K. A., et al. "Asymmetric Organocatalytic Cascade Reactions: Application to the Synthesis of Functionalized Cyclohexenes." Angewandte Chemie International Edition, 2005.[Link]

  • List, B., et al. "Catalytic Asymmetric Transfer Hydrogenation of α,β-Unsaturated Ketones." Angewandte Chemie International Edition, 2006.[Link]

  • MacMillan, D. W. C., et al. "Enantioselective Organocatalytic Hydride Reduction of α,β-Unsaturated Ketones." Journal of the American Chemical Society, 2006.[Link]

Application

Application Note: High-Throughput Derivatization of 2-Methyl-4-phenylcyclohexan-1-one for Biological Screening Libraries

Introduction & Mechanistic Rationale In modern drug discovery, the construction of structurally diverse, sp³-rich chemical libraries is essential for identifying novel hits.1[1]. Its unique stereochemical profile and phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the construction of structurally diverse, sp³-rich chemical libraries is essential for identifying novel hits.1[1]. Its unique stereochemical profile and phenylcyclohexyl core make it a privileged structure for targeting the central nervous system (CNS), specifically 2[2].

To leverage this scaffold for high-throughput biological screening, divergent derivatization is required to explore the surrounding 3D chemical space. This technical guide details two robust, self-validating derivatization pathways:

  • Reductive Amination : Converts the ketone into a library of substituted cyclohexylamines. The introduction of a basic nitrogen center is critical for anchoring the molecule within the transmembrane helices of G-protein coupled receptors (GPCRs).

  • Bucherer-Bergs Reaction : Transforms the ketone into a spirohydantoin. The resulting spirocyclic system increases the fraction of sp³-hybridized carbons (Fsp³), drastically enhancing aqueous solubility and metabolic stability while providing novel hydrogen-bonding vectors.

Divergent Derivatization Workflow

G Ketone 2-Methyl-4-phenylcyclohexan-1-one (Scaffold) RedAm Reductive Amination (NaBH(OAc)3 / Amines) Ketone->RedAm Bucherer Bucherer-Bergs Reaction (KCN / (NH4)2CO3) Ketone->Bucherer AmineLib Cyclohexylamine Library (GPCR Targets) RedAm->AmineLib SpiroLib Spirohydantoin Library (Metabolic Stability) Bucherer->SpiroLib BioScreen High-Throughput Biological Screening AmineLib->BioScreen SpiroLib->BioScreen

Fig 1. Divergent derivatization workflow of 2-methyl-4-phenylcyclohexan-1-one.

Experimental Protocols

Note on Scientific Integrity: Every protocol described below operates as a self-validating system. Integrated Quality Control (QC) gates ensure that downstream screening is not compromised by unreacted starting materials or side products.

Protocol A: High-Throughput Reductive Amination

Objective : Synthesize a library of 2-methyl-4-phenylcyclohexan-1-amines. Causality & Reagent Selection : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing the reagent to selectively reduce the protonated imine intermediate 3[3]. This enables a highly efficient "one-pot" cascade.

Step-by-Step Methodology :

  • Imine Formation : In a dry 10 mL glass vial, dissolve 2-methyl-4-phenylcyclohexan-1-one (1.0 mmol, 188.27 mg) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL). Add the desired primary or secondary amine (1.2 mmol).

  • Acid Catalysis : Add glacial acetic acid (1.0 mmol) to the mixture. Causality: Mild acid protonates the carbonyl oxygen, accelerating nucleophilic amine attack to form the hemi-aminal, and subsequently protonates the imine to facilitate hydride reduction.

  • Reduction : Portion-wise, add NaBH(OAc)₃ (1.5 mmol). Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12–16 hours.

  • Reaction Quench & QC Gate 1 : Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 5 mL).

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the ketone spot (Rf ~0.6) and the appearance of a polar amine spot (ninhydrin positive) confirm conversion. Do not proceed to purification if the ketone spot persists (indicates failed imine formation).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Bucherer-Bergs Spirohydantoin Synthesis

Objective : Synthesize 2-methyl-4-phenylcyclohexane-spiro-5'-hydantoins. Causality & Reagent Selection : The reaction utilizes (NH₄)₂CO₃ as both an ammonia source and a buffer (maintaining pH ~8-9). This specific pH range is critical: it prevents the degradation of cyanide (which occurs in strong base) and avoids the4[4] (which occurs in strong acid). The stereochemical outcome is thermodynamically controlled, typically favoring the isomer where the bulky phenyl group and the hydantoin carbonyl are in the 5[5].

Step-by-Step Methodology :

  • Reagent Assembly : In a 20 mL pressure tube, suspend 2-methyl-4-phenylcyclohexan-1-one (1.0 mmol, 188.27 mg) in a 1:1 mixture of EtOH and H₂O (6.0 mL).

  • Multicomponent Addition : Add ammonium carbonate (4.0 mmol) and potassium cyanide (KCN) (2.0 mmol). Safety Warning: KCN is highly toxic. Perform strictly in a fume hood with dedicated cyanide waste protocols.

  • Cyclization : Seal the tube and heat the mixture to 60–70 °C for 24 hours. Causality: Elevated temperature provides the activation energy required for the intramolecular cyclization of the intermediate cyano-carbamic acid into the isocyanate, which then forms the stable 5-membered hydantoin ring.

  • Precipitation & QC Gate 2 : Cool the reaction to 0 °C. Acidify cautiously with 1M HCl to pH 3 to precipitate the spirohydantoin.

    • Self-Validation Check: Filter the precipitate and analyze via LC-MS. The target mass[M+H]⁺ for the spirohydantoin (C₁₅H₁₈N₂O₂) is 259.14 m/z.

  • Purification : Recrystallize the crude solid from hot aqueous ethanol to yield the diastereomerically enriched spirohydantoin.

Data Presentation: Expected Library Metrics

To facilitate biological screening, the synthesized library must meet stringent purity and yield criteria. Table 1 summarizes the expected quantitative data for these derivatizations based on standard scaffold reactivity.

Derivatization PathwayTarget Scaffold ClassAvg. Reaction Time (h)Expected Yield (%)Key QC Metric (Purity)Primary Biological Target
Reductive Amination Cyclohexylamines12 - 1665 - 85>95% (LC-MS / NMR)GPCRs (e.g., μ-opioid)
Bucherer-Bergs Spirohydantoins2455 - 75>95% (HPLC)CNS / Metabolic enzymes

References

  • Title: US8293758B2 - Substituted spirocyclic cyclohexane derivatives Source: Google Patents URL
  • Title : Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones Source : JoVE URL :[Link]

  • Title : Bucherer–Bergs Multicomponent Synthesis of Hydantoins Source : Encyclopedia MDPI URL : [Link]

  • Title : Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone Source : ResearchGate URL :[Link]

Sources

Method

Application Notes and Protocols for 2-Methyl-4-phenylcyclohexan-1-one in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontier of Functional Polymers In the dynamic landscape of polymer chemistry, the quest for novel monomers and functional building...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Functional Polymers

In the dynamic landscape of polymer chemistry, the quest for novel monomers and functional building blocks is perpetual. These components are the bedrock upon which materials with tailored thermal, mechanical, and optical properties are engineered. This guide delves into the potential applications of 2-Methyl-4-phenylcyclohexan-1-one, a chiral substituted cyclohexanone, within the realm of polymer science. While direct, widespread application of this specific molecule as a primary monomer in large-scale polymer production is not prominently documented in current literature, its unique structural and stereochemical attributes present intriguing possibilities.

This document, therefore, adopts a forward-looking perspective. It is structured not as a retrospective of established uses, but as a proactive exploration of potential applications, grounded in the fundamental principles of polymer chemistry and the known reactivity of analogous structures. We will explore hypothetical, yet scientifically plausible, roles for 2-Methyl-4-phenylcyclohexan-1-one as a chiral building block for specialty polymers, a component in polymer-supported catalysis, and a modifier of polymer properties. The protocols and discussions herein are designed to serve as a foundational resource for researchers poised to investigate the untapped potential of this and similar chiral ketones.

Part 1: The Molecular Architecture and Its Implications for Polymer Chemistry

2-Methyl-4-phenylcyclohexan-1-one is a chiral molecule possessing a cyclohexanone backbone with a methyl group at the α-position and a phenyl group at the γ-position relative to the carbonyl. This structure is of interest for several reasons:

  • Chirality: The presence of stereocenters makes it a valuable candidate for the synthesis of chiral polymers or as a chiral auxiliary in asymmetric polymerization. Such polymers are of significant interest in applications like chiral chromatography, enantioselective catalysis, and biomedical devices.

  • Reactivity of the Carbonyl Group: The ketone functionality can be a site for various chemical transformations, allowing for the molecule to be derivatized into a polymerizable monomer or to be grafted onto an existing polymer chain.

  • The Phenyl Group: The aromatic ring can influence the thermal properties (e.g., glass transition temperature) and solubility of a resulting polymer. It also provides a site for further functionalization.

Part 2: Potential Applications and Hypothetical Protocols

As a Chiral Building Block for Functional Monomers

The most promising application of 2-Methyl-4-phenylcyclohexan-1-one in polymer chemistry is as a precursor for the synthesis of novel chiral monomers. Ketones are versatile starting materials for a variety of synthetic transformations.[1]

G A 2-Methyl-4-phenylcyclohexan-1-one B Chemical Modification (e.g., Wittig Reaction, Horner-Wadsworth-Emmons) A->B Introduce exocyclic double bond C Introduction of a Polymerizable Group (e.g., vinyl, acrylate, styryl) B->C Derivatization D Chiral Monomer C->D Purification E Polymerization (e.g., Radical, Anionic) D->E Polymer Synthesis F Functional Chiral Polymer E->F Polymer Characterization

Caption: Synthesis of a chiral monomer from 2-Methyl-4-phenylcyclohexan-1-one.

This protocol outlines a hypothetical synthesis of a methacrylate monomer derived from 2-Methyl-4-phenylcyclohexan-1-one. The first step involves a reduction of the ketone to an alcohol, followed by esterification with methacryloyl chloride.

Materials:

  • 2-Methyl-4-phenylcyclohexan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Methacryloyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Column chromatography supplies (silica gel, appropriate solvents)

Procedure:

  • Reduction of the Ketone:

    • Dissolve 2-Methyl-4-phenylcyclohexan-1-one (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methyl-4-phenylcyclohexan-1-ol.

  • Esterification with Methacryloyl Chloride:

    • Dissolve the resulting alcohol (1.0 eq) and anhydrous TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add methacryloyl chloride (1.2 eq) dropwise via syringe.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired chiral methacrylate monomer.

Validation and Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC.

Polymer-Supported Chiral Catalysts

An indirect but powerful application of chiral ketones is in the development of polymer-supported chiral catalysts. These catalysts offer the advantages of easy separation and recyclability.[2][3] The chiral ketone can be used to synthesize a chiral ligand, which is then attached to a polymer backbone.

G A 2-Methyl-4-phenylcyclohexan-1-one B Synthesis of Chiral Ligand (e.g., chiral amine, diamine) A->B Derivatization D Immobilization of Chiral Ligand B->D C Functionalized Polymer Support (e.g., Merrifield resin) C->D E Polymer-Supported Chiral Ligand D->E Purification F Metal Coordination E->F Metalation G Polymer-Supported Chiral Catalyst F->G

Caption: Preparation of a polymer-supported catalyst from a chiral ketone.

This protocol is based on the principle of using polymer-supported chiral lithium amides for the asymmetric deprotonation of prochiral ketones.[2]

Materials:

  • Polymer-supported chiral amine (synthesized from 2-Methyl-4-phenylcyclohexan-1-one)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Prochiral ketone (e.g., 4-tert-butylcyclohexanone)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Hexane

Procedure:

  • Preparation of the Polymer-Supported Chiral Lithium Amide:

    • In a flame-dried Schlenk flask under an inert atmosphere, suspend the polymer-supported chiral amine in anhydrous THF.

    • Cool the suspension to -78 °C.

    • Slowly add a solution of n-BuLi in hexanes.

    • Stir the mixture at -78 °C for 1 hour to generate the polymer-supported chiral lithium amide.

  • Asymmetric Deprotonation:

    • To the cold suspension of the lithium amide, add a solution of the prochiral ketone in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 4-6 hours.

    • Add TMSCl to trap the resulting enolate as a silyl enol ether.

    • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Work-up and Catalyst Recovery:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Filter the mixture to recover the polymer-supported chiral amine. Wash the polymer with water and methanol, and dry it under vacuum for reuse.

    • Extract the filtrate with hexane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Analyze the crude product by GC or chiral GC to determine the yield and enantiomeric excess of the silyl enol ether.

Potential as a Chain Transfer Agent Derivative

The effectiveness of a CTA is quantified by its chain transfer constant (Cs). A hypothetical derivative of 2-Methyl-4-phenylcyclohexan-1-one, if effective, would lead to a decrease in the polymer's molecular weight with increasing concentration of the CTA.

CTA Concentration (mol%)Polymer Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0250,0002.1
0.1150,0001.8
0.580,0001.6
1.045,0001.5
Caption: Hypothetical data illustrating the effect of a 2-Methyl-4-phenylcyclohexan-1-one-derived chain transfer agent on the molecular weight of polystyrene.

Part 3: Challenges and Future Directions

The exploration of 2-Methyl-4-phenylcyclohexan-1-one in polymer chemistry is not without its challenges. The synthesis of monomers or catalyst ligands from this starting material may involve multiple steps, potentially impacting the overall cost-effectiveness. Furthermore, the performance of any resulting polymer or catalyst would need to be rigorously evaluated and compared to existing systems.

Future research could focus on:

  • Efficient Synthetic Routes: Developing concise and high-yielding synthetic pathways to convert 2-Methyl-4-phenylcyclohexan-1-one into functional monomers or ligands.

  • Computational Studies: Employing computational modeling to predict the polymerization behavior of hypothetical monomers or the catalytic activity of derived ligands.

  • Exploring a Wider Range of Polymerization Techniques: Investigating the potential of monomers derived from this ketone in various polymerization methods, such as ring-opening metathesis polymerization (ROMP) or group transfer polymerization (GTP).

Conclusion

While 2-Methyl-4-phenylcyclohexan-1-one is not a mainstream compound in polymer chemistry, its chiral nature and reactive carbonyl group make it a molecule of latent potential. This guide has outlined several scientifically grounded, albeit hypothetical, avenues for its application. It is our hope that these notes and protocols will inspire researchers to explore the utility of this and other chiral ketones in the design and synthesis of the next generation of functional polymers. The journey from a unique small molecule to a high-performance polymer is one of creativity and rigorous scientific inquiry, and 2-Methyl-4-phenylcyclohexan-1-one may yet find its place in this exciting field.

References

  • Majewski, M., Lesanko, A., & Wang, F. (2011).
  • (Reference for asymmetric synthesis of chiral cyclohexenones - details not fully provided in search results)
  • (Reference for chain transfer agents - details not fully provided in search results)
  • (Reference for asymmetric synthesis of chiral cyclohexenones - details not fully provided in search results)
  • (Reference for polymer-supported chiral catalysts - details not fully provided in search results)
  • Foley, D. (2022). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews. [Link]

  • (Reference for ring-opening polymerization - details not fully provided in search results)
  • (Reference for industrial uses of cyclohexanone - details not fully provided in search results)
  • (Reference for synthesis of a related compound - details not fully provided in search results)
  • (Reference for synthesis of a related compound - details not fully provided in search results)
  • (Reference for chain transfer agents - details not fully provided in search results)
  • (Reference for polymer-supported chiral catalysts - details not fully provided in search results)
  • (Reference for chiral polymers - details not fully provided in search results)
  • (Reference for anionic polymerization - details not fully provided in search results)
  • (Reference for synthesis of chiral ketones - details not fully provided in search results)
  • Kell, R. J., Hodge, P., Snedden, P., & Watson, D. (2003). Towards more chemically robust polymer-supported chiral catalysts: α,α–diphenyl-L-prolinol based catalysts for the reduction of prochiral ketones with borane. RSC Publishing. [Link]

  • (Reference for asymmetric synthesis of 2-methylcyclohexanone - details not fully provided in search results)
  • (Reference for desymmetric ring expansion of cyclohexanones - details not fully provided in search results)
  • (Reference for diastereoselective synthesis of cyclohexanones - details not fully provided in search results)
  • (Reference for chain transfer agents in ROMP - details not fully provided in search results)
  • (Reference for asymmetric Michael addition - details not fully provided in search results)
  • Liu, S., Srinivasan, S., Grady, M. C., Soroush, M., & Rappe, A. M. (2012). Computational Study of Cyclohexanone−Monomer Co-initiation Mechanism in Thermal Homo-polymerization of Methyl Acrylate and Methyl Methacrylate. The Journal of Physical Chemistry A, 116(22), 5337–5348. [Link]

  • Li, X., Chen, W., Hems, W., King, F., & Xiao, J. (2003). Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. Organic Letters, 5(23), 4559–4561. [Link]

  • (Reference for synthesis of a related compound - details not fully provided in search results)
  • (Reference for synthesis of a nitration reagent - details not fully provided in search results)
  • (Reference for polymer-supported chiral organocatalysts - details not fully provided in search results)
  • (Reference for applications of cyclohexanone - details not fully provided in search results)
  • (Reference for asymmetric synthesis of chiral cyclohexenones - details not fully provided in search results)
  • (Reference for chiral functional materials - details not fully provided in search results)
  • (Reference for conformational features of cyclohexanone - details not fully provided in search results)
  • (Reference for chiral building blocks - details not fully provided in search results)
  • (Reference for synthesis of a related compound - details not fully provided in search results)
  • (Reference for asymmetric synthesis of axially chiral cycloalkylidenes - details not fully provided in search results)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-phenylcyclohexan-1-one

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylcyclohexan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylcyclohexan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

This document focuses on a robust and highly selective modern synthetic approach: the 1,4-conjugate addition of a methyl group to 4-phenyl-2-cyclohexen-1-one . This method is favored for its high regioselectivity and control.

Section 1: Reaction Fundamentals and Mechanism

The core of this synthesis is the Michael addition, a class of reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] For this specific transformation, we employ an organocuprate reagent, specifically lithium dimethylcuprate ((CH₃)₂CuLi), often called a Gilman reagent.

Why an Organocuprate? While seemingly simpler organometallic reagents like methyllithium or methylmagnesium bromide exist, they are "hard" nucleophiles and tend to attack the "hard" electrophilic carbonyl carbon directly (a 1,2-addition), yielding an unwanted tertiary alcohol. Organocuprates are "soft" nucleophiles, which selectively attack the "soft" electrophilic β-carbon of the conjugated system, ensuring the desired 1,4-addition.[1]

The reaction proceeds via the following key steps:

  • Formation of the Gilman Reagent: Two equivalents of methyllithium react with one equivalent of copper(I) iodide in an ethereal solvent at low temperature.

  • Conjugate Addition: The Gilman reagent adds to 4-phenyl-2-cyclohexen-1-one, delivering a methyl group to the β-carbon (C4 relative to the carbonyl). This forms a transient lithium enolate intermediate.

  • Workup/Protonation: The reaction is quenched with a mild proton source (like aqueous ammonium chloride) to protonate the enolate, yielding the final saturated ketone product, 2-Methyl-4-phenylcyclohexan-1-one.

.dot digraph "Michael_Addition_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Mechanism of 1,4-Conjugate Addition", labelloc=b, fontname="Helvetica", fontsize=12, size="7.6,5!"]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

// Reactants Enone [label=< 4-Phenyl-2-cyclohexen-1-one (Michael Acceptor)

>];

Gilman [label=< [(CH₃)₂Cu]⁻ Li⁺ (Gilman Reagent)

>];

// Intermediate Enolate [label=< Lithium Enolate Intermediate

>];

// Product Product [label=< 2-Methyl-4-phenylcyclohexan-1-one

>];

// Proton Source H_plus [label="H₃O⁺ (Workup)"];

// Reaction Flow {rank=same; Gilman; Enone;} Gilman -> Enolate [label=" 1. Conjugate Addition", color="#34A853"]; Enone -> Enolate [style=invis]; Enolate -> Product [label=" 2. Protonation", color="#EA4335"]; H_plus -> Enolate [style=invis]; } .enddot Caption: Mechanism of 1,4-Conjugate Addition.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

.dot digraph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=true, label="Figure 2: Troubleshooting Decision Tree", labelloc=b, fontname="Helvetica", fontsize=12, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontname="Helvetica", fontsize=9];

// Nodes Start [label="Reaction Yield is Low or Zero", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="Was Gilman Reagent Properly Formed?\n(Color change to dark/black?)"]; CheckSM [label="Is Starting Enone Pure?"]; CheckTemp [label="Was Reaction Maintained at Low Temp?\n(e.g., -78°C to 0°C)"]; CheckQuench [label="Was Quench Performed Correctly?"];

ReagentFail [label="Cause: Inactive Cuprate\nSolution: Use fresh, anhydrous CuI and\n high-purity MeLi. Ensure inert atmosphere.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SM_Impure [label="Cause: Impure Starting Material\nSolution: Purify enone via chromatography\n or distillation before use.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; TempHigh [label="Cause: High Temperature\nPromotes 1,2-addition & side reactions.\nSolution: Use cryocool/dry ice bath.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; QuenchFail [label="Cause: Improper Quench\nCan lead to enolate side reactions.\nSolution: Use sat. aq. NH₄Cl at low temp.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> CheckReagent; CheckReagent -> ReagentFail [label="No"]; CheckReagent -> CheckSM [label="Yes"]; CheckSM -> SM_Impure [label="No"]; CheckSM -> CheckTemp [label="Yes"]; CheckTemp -> TempHigh [label="No"]; CheckTemp -> CheckQuench [label="Yes"]; CheckQuench -> QuenchFail [label="No"]; } .enddot Caption: Troubleshooting Decision Tree.

Question 1: My reaction resulted in a very low yield, with most of my starting material unreacted. What went wrong?

  • Primary Suspect: Inactive Gilman Reagent. The organocuprate is highly sensitive to air and moisture. Its successful formation is the most critical step.

    • Causality: Traces of water or oxygen will rapidly decompose the methyllithium and the resulting Gilman reagent. Copper(I) iodide can also be of poor quality, containing non-reactive copper(II) species.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous grade solvents (diethyl ether or THF).

      • Verify Reagent Quality: Use freshly opened, high-quality copper(I) iodide. If the CuI is off-white or greenish, it may be contaminated with Cu(II) and should be purified. The methyllithium solution should be titrated before use to determine its exact molarity.

      • Visual Confirmation: The formation of lithium dimethylcuprate from MeLi and CuI in ether should produce a colorless or slightly yellow solution. In THF, it often appears as a dark, Gilman-type solution. A persistent green or blue color indicates Cu(II) contamination.

Question 2: My main product is an alcohol (2-methyl-4-phenylcyclohex-2-en-1-ol), not the desired ketone. Why did this happen?

  • Primary Suspect: Unwanted 1,2-Addition. This occurs when a "harder," more reactive organometallic species attacks the carbonyl carbon.

    • Causality: This is the classic signature of unreacted methyllithium in the reaction mixture. If the Gilman reagent did not form completely, the highly reactive MeLi will perform a 1,2-addition faster than the Gilman reagent performs the 1,4-addition.

    • Troubleshooting Steps:

      • Stoichiometry is Key: Ensure you are using two full equivalents of methyllithium for every one equivalent of copper(I) iodide.

      • Allow Time for Formation: After adding the MeLi to the CuI slurry, allow the mixture to stir at the appropriate low temperature (e.g., 0 °C) for at least 20-30 minutes to ensure complete formation of the cuprate before adding your cyclohexenone substrate.

      • Maintain Low Temperature: Running the reaction at a higher temperature can sometimes increase the proportion of 1,2-addition, even with a properly formed Gilman reagent. The addition of the substrate should be done at -78 °C and the reaction allowed to warm slowly.

Question 3: The purification is very difficult, and I have a complex mixture of products according to my NMR spectrum.

  • Primary Suspect: Side Reactions or Improper Quenching. The enolate intermediate formed after the Michael addition is a strong nucleophile and can participate in side reactions if not handled correctly.

    • Causality: If the quench is too slow or uses an inappropriate reagent, the enolate can potentially react with any remaining starting material or other electrophiles present. Furthermore, impurities in the starting 4-phenyl-2-cyclohexen-1-one can lead to multiple products.

    • Troubleshooting Steps:

      • Purify the Starting Material: Ensure the 4-phenyl-2-cyclohexen-1-one is pure before starting. Column chromatography is recommended.

      • Controlled Quench: The reaction should be quenched at low temperature by rapidly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild proton source that quickly protonates the enolate without causing other reactions. Avoid quenching with strong acids, which can cause undesired side reactions.

      • Optimize Chromatography: The product is a relatively non-polar ketone. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% EtOAc and gradually increasing to 15%) on silica gel should provide good separation.

ProblemMost Likely CauseRecommended Solution
Low Conversion Inactive Gilman ReagentUse fresh, high-purity MeLi and CuI; ensure strictly anhydrous/anaerobic conditions.
1,2-Addition Product Incomplete cuprate formationUse correct 2:1 stoichiometry of MeLi:CuI; allow 30 min for formation before adding substrate.
Complex Mixture Impure starting material or improper quenchPurify starting enone; quench reaction at low temperature with sat. aq. NH₄Cl.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for this reaction?

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the most common and effective solvents. THF can help solubilize intermediates but must be rigorously dried.

  • Q2: How can I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most effective method. The product, 2-Methyl-4-phenylcyclohexan-1-one, will have a lower Rf value (be less polar) than the starting α,β-unsaturated ketone. A co-spot of the reaction mixture with the starting material will clearly show the consumption of the starting material and the appearance of a new, lower spot.

  • Q3: What are the characteristic spectroscopic signals for 2-Methyl-4-phenylcyclohexan-1-one?

    • ¹H NMR: Expect to see multiplets for the aromatic protons (phenyl group) around 7.2-7.4 ppm. The methyl group will appear as a doublet around 1.1-1.3 ppm. The remaining cyclohexanone protons will be complex multiplets in the 1.5-3.0 ppm range.

    • ¹³C NMR: The carbonyl carbon (C=O) will have a characteristic signal far downfield, typically between 208-215 ppm. Aromatic carbons will be in the 126-145 ppm range.

    • IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of a saturated ketone will be present around 1710-1720 cm⁻¹. This is a key indicator of a successful 1,4-addition, as the starting material's C=O stretch is lower (~1670-1680 cm⁻¹) due to conjugation.

Section 4: Detailed Experimental Protocols

Caution: This procedure involves pyrophoric (methyllithium) and air/moisture-sensitive reagents. It must be performed by trained personnel in a fume hood under an inert atmosphere.

Protocol 4.1: Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi)

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add copper(I) iodide (1.90 g, 10.0 mmol).

  • Seal the flask with a septum and purge with inert gas for 15 minutes.

  • Add 30 mL of anhydrous diethyl ether via syringe. Cool the resulting slurry to 0 °C in an ice-water bath.

  • While stirring vigorously, add methyllithium (1.6 M in Et₂O, 12.5 mL, 20.0 mmol) dropwise via syringe over 10 minutes.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes. The solution should become nearly colorless or light gray, indicating the formation of the Gilman reagent.

Protocol 4.2: Conjugate Addition to 4-Phenyl-2-cyclohexen-1-one

  • In a separate flame-dried 250 mL flask under inert gas, dissolve 4-phenyl-2-cyclohexen-1-one (1.72 g, 10.0 mmol) in 50 mL of anhydrous diethyl ether.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Using a cannula or a pre-cooled syringe, slowly transfer the prepared Gilman reagent solution from Protocol 4.1 into the solution of the enone over 20 minutes with vigorous stirring.

  • After the addition is complete, let the reaction stir at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Monitor the reaction by TLC (20% Ethyl Acetate/Hexanes) until the starting enone is consumed.

Protocol 4.3: Workup and Purification

  • Cool the reaction mixture back down to -10 °C.

  • Slowly and carefully quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). A vigorous reaction may occur initially.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to yield 2-Methyl-4-phenylcyclohexan-1-one as a clear oil.

References

  • Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2008). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 85, 1-12. [Link]

  • Posner, G. H. (1975). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. [Link]

  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbocupration, and Related Reactions. Organic Reactions, 41, 135-631. [Link]

  • House, H. O., & Umen, M. J. (1973). The chemistry of carbanions. XXIII. The addition of organometallic reagents to cyclohexenone. The Journal of Organic Chemistry, 38(21), 3893-3901. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Robinson, R. (1935). A synthesis of certain higher aliphatic compounds. Part I. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1079-1084. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-4-phenylcyclohexan-1-one

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methyl-4-phenylcyclohexan-1-one. This guide provides in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methyl-4-phenylcyclohexan-1-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address specific challenges that may arise during this multi-step synthesis.

Introduction to the Synthesis

The synthesis of 2-Methyl-4-phenylcyclohexan-1-one is most commonly achieved through a Robinson annulation. This powerful reaction sequence involves two key steps: a Michael addition followed by an intramolecular aldol condensation.[1] The typical starting materials are a ketone (or a β-ketoester like ethyl acetoacetate) and an α,β-unsaturated ketone, such as benzylideneacetone. The reaction creates a new six-membered ring, a fundamental structure in many natural products and pharmaceutical compounds.[1][2]

While the Robinson annulation is a robust method, it is not without its challenges. Side reactions can lead to impurities, low yields, and difficulties in purification. This guide will walk you through potential pitfalls and provide solutions to help you optimize your synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-Methyl-4-phenylcyclohexan-1-one, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding. What are the possible causes and how can I fix this?

Answer:

Low or no yield in a Robinson annulation can stem from several factors, primarily related to the initial Michael addition or the subsequent cyclization.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Enolate Formation The first step of the Michael addition requires the formation of an enolate from your ketone starting material. If the base is not strong enough or if there are acidic protons elsewhere in your starting materials, enolate formation will be inefficient.- Choice of Base: For simple ketones, a strong base like sodium ethoxide or sodium hydroxide is typically used. If you are using a β-ketoester like ethyl acetoacetate, a weaker base like sodium ethoxide is sufficient. - Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can quench the enolate.
Polymerization of the Michael Acceptor α,β-Unsaturated ketones, like benzylideneacetone, can polymerize under basic conditions. This is a common side reaction that consumes your starting material.[3]- Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the enolate. This keeps the concentration of the acceptor low at any given time, minimizing polymerization. - Use of a Precursor: Consider using a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which can generate the enone in situ and keep its concentration low.[3]
Unfavorable Aldol Condensation The intramolecular aldol condensation requires the formation of a second enolate, followed by cyclization. If the reaction conditions are not optimal, this step may not proceed efficiently.- Heating: The aldol condensation and subsequent dehydration often require heating. If you have isolated the Michael adduct, you can subject it to a separate cyclization step with base and heat. - Thermodynamic vs. Kinetic Control: The formation of the six-membered ring is generally favored thermodynamically.[4] Ensure the reaction is allowed to proceed for a sufficient amount of time to reach equilibrium.

Experimental Workflow for Optimizing Yield:

G cluster_0 Yield Optimization Workflow start Low Yield Observed check_base Verify Base Strength and Stoichiometry start->check_base check_conditions Ensure Anhydrous Conditions check_base->check_conditions slow_addition Implement Slow Addition of Michael Acceptor check_conditions->slow_addition heat_reaction Apply Heat for Aldol Condensation slow_addition->heat_reaction analyze Analyze Crude Product (TLC, NMR) heat_reaction->analyze end Optimized Yield analyze->end G cluster_0 Side Product Identification and Mitigation start Multiple Products Observed is_michael_adduct Is the Michael adduct present? start->is_michael_adduct is_self_condensation Is the ketone self-condensation product present? is_michael_adduct->is_self_condensation No increase_time_temp Increase reaction time/temperature is_michael_adduct->increase_time_temp Yes are_diastereomers Are diastereomers present? is_self_condensation->are_diastereomers No change_addition_order Change order of reagent addition is_self_condensation->change_addition_order Yes optimize_stereocontrol Optimize for thermodynamic or kinetic control are_diastereomers->optimize_stereocontrol Yes end Minimized Side Products increase_time_temp->end change_addition_order->end optimize_stereocontrol->end

Caption: A decision tree for addressing common side products.

Issue 3: Difficulty in Separating Diastereomers

Question: I have a mixture of cis and trans isomers of 2-Methyl-4-phenylcyclohexan-1-one and I am struggling to separate them. What are the best purification techniques?

Answer:

Separating diastereomers can be challenging due to their similar physical properties. However, since they are not enantiomers, they have different boiling points, melting points, and solubilities, which can be exploited for separation.

Purification Strategies:

  • Column Chromatography: This is the most common method for separating diastereomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system, such as hexane/ethyl acetate, is common. The optimal ratio will need to be determined by thin-layer chromatography (TLC). The two diastereomers should have different Rf values on TLC.

    • Technique: Flash chromatography is often more effective than gravity chromatography for separating compounds with similar polarities.

  • Fractional Distillation: If the diastereomers are liquids and have a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. This is often more suitable for larger scale separations.

  • Crystallization: If one of the diastereomers is a solid or can be induced to crystallize, fractional crystallization can be a powerful purification method.

    • Solvent Screening: Test a variety of solvents to find one in which the two diastereomers have significantly different solubilities.

    • Seeding: If you have a small amount of the pure desired isomer, you can use it to seed the crystallization from a supersaturated solution of the mixture.

Protocol for Separation by Column Chromatography:

  • TLC Analysis: Develop a TLC method to achieve baseline separation of the two diastereomers. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the eluent that provided good separation on TLC.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials for the synthesis of 2-Methyl-4-phenylcyclohexan-1-one via Robinson Annulation?

The most common starting materials are:

  • Michael Acceptor: Benzylideneacetone (4-phenyl-3-buten-2-one).

  • Michael Donor: A source of an enolate, such as acetone or ethyl acetoacetate. If ethyl acetoacetate is used, a decarboxylation step is required after the annulation.

Q2: How can I confirm the structure and stereochemistry of my final product?

A combination of spectroscopic techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides information about the connectivity of atoms and the relative stereochemistry of the methyl and phenyl groups. The coupling constants between the protons on the cyclohexane ring can help determine whether the substituents are in a cis or trans relationship. [5]* Mass Spectrometry (MS): Confirms the molecular weight of the product. [6]* Infrared (IR) Spectroscopy: Shows the presence of the carbonyl group (C=O) of the cyclohexanone.

  • X-ray Crystallography: If a single crystal can be obtained, this technique provides unambiguous proof of the structure and stereochemistry. [7] Q3: What safety precautions should I take during this synthesis?

  • Handling of Bases: Strong bases like sodium hydroxide and sodium ethoxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Hazards: Organic solvents are flammable and can be toxic. Work in a well-ventilated fume hood.

  • Heating: Use a heating mantle with a stirrer for controlled heating. Do not heat closed systems.

References

  • Robinson Annulation. (2023). In Wikipedia. [Link]

  • The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Unambiguous Structural Confirmation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Comparative Guide to Analytical Techniques. BenchChem.
  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacet
  • Robinson Annulation. Organic Chemistry Portal. [Link]

  • Separation and purification of cis and trans isomers.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
  • NMR Analysis of 2-Phenyl-1-Cyclohexanol. Scribd.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Methyl-4-phenylcyclohexan-1-one

Welcome from the Application Science Team Welcome to the Chemical Process Development Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Application Science Team

Welcome to the Chemical Process Development Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the regioselective α-alkylation of cyclic ketones. The scale-up synthesis of 2-methyl-4-phenylcyclohexan-1-one from 4-phenylcyclohexan-1-one is notoriously plagued by over-alkylation and cryogenic limitations when using traditional kinetic enolate chemistry. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity scale-up.

Synthesis Logic & Troubleshooting Workflow

SynthesisWorkflow Start 4-Phenylcyclohexan-1-one Path1 Classic Route: LDA, MeI, THF, -78°C Start->Path1 Traditional Path2 Modern Scalable Route: PhMe3NI, KOH, Anisole, 130°C Start->Path2 Optimized Issue1 High over-methylation (2,2- or 2,6-dimethyl) Path1->Issue1 Issue2 Cryogenic scaling bottlenecks Path1->Issue2 Success 2-Methyl-4-phenylcyclohexan-1-one (High Selectivity & Yield) Path2->Success Direct, Scalable Issue1->Success Extensive Purification

Workflow comparing classic vs. optimized scalable synthesis of 2-Methyl-4-phenylcyclohexan-1-one.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of 2,2-dimethyl and 2,6-dimethyl byproducts during α-methylation? Causality & Mechanism: When utilizing traditional kinetic enolate formation (e.g., LDA/THF at -78 °C followed by methyl iodide), the highly reactive "hard" methylating agent (MeI) rapidly reacts with the enolate. However, rapid proton exchange between the unreacted ketone and the newly formed mono-methylated product leads to poly-alkylation. On a larger scale, mixing inefficiencies exacerbate local stoichiometric imbalances, increasing over-methylation. Solution: Transition to a solid quaternary ammonium salt methylating agent, such as phenyltrimethylammonium iodide ( PhMe3​NI ). As demonstrated in recent literature on the [1], PhMe3​NI acts as a "softer" methylating agent. The phenyl substituent withdraws electron density, making the methyl groups more prone to attack by the soft α-carbon of the enolate while preventing over-alkylation[2]. This method completely suppresses α,α-dimethylation[2].

Q2: How do I manage the thermal profile and solvent selection for a multi-gram scale-up? Causality & Mechanism: Cryogenic conditions (-78 °C) are highly energy-intensive and difficult to maintain uniformly in large reactors. Furthermore, traditional solvents like THF pose peroxide hazards upon recovery. Solution: The PhMe3​NI protocol operates at elevated temperatures (130 °C) using inexpensive bases like KOH[2]. For solvent selection, Anisole is highly recommended. It is a stable, green solvent with a high boiling point that supports the required reaction temperature without pressurization[1]. Studies show anisole yields the highest overall conversion compared to 2-Methyl-THF or cyclopentyl methyl ether (CPME) by favoring the desired mono-methylated product over enol ether formation[2].

Q3: How can I streamline the workup to remove the stoichiometric byproducts without chromatography? Causality & Mechanism: Using PhMe3​NI generates N,N-dimethylaniline as a stoichiometric byproduct[2]. In a large-scale process, column chromatography is not viable for removing this amine. Solution: Exploit the basicity of the byproduct. An in situ quench with dilute aqueous HCl protonates the N,N-dimethylaniline, rendering it highly water-soluble[2]. A simple biphasic liquid-liquid extraction seamlessly partitions the byproduct into the aqueous waste, leaving the highly pure 2-methyl-4-phenylcyclohexan-1-one in the organic phase[2].

Quantitative Method Comparison
ParameterClassic Enolate AlkylationSolid Quaternary Ammonium Alkylation
Reagents LDA, Methyl Iodide (MeI)KOH, Phenyltrimethylammonium Iodide ( PhMe3​NI )
Temperature -78 °C to Room Temperature130 °C
Solvent THF (Peroxide hazard at scale)Anisole (Green, high boiling point)
Selectivity Poor (High α,α -dimethylation)Excellent (Strictly mono-methylation)
Workup Complex chromatography requiredSimple acidic aqueous biphasic wash
Scalability Low (Cryogenic limitations)High (Standard heating, easy handling)
Validated Scale-Up Protocol: Selective α-Methylation via PhMe3​NI

This protocol is designed as a self-validating system; the visual phase separation during workup confirms the successful quenching and removal of the amine byproduct.

Step 1: Reactor Preparation Purge a glass-lined reactor with nitrogen ( N2​ ). Ensure the vessel is rigorously dried, as residual moisture can deactivate the KOH base and hydrolyze the methylating agent.

Step 2: Reagent Charging Charge the reactor with 4-phenylcyclohexan-1-one (1.0 equiv), phenyltrimethylammonium iodide ( PhMe3​NI , 1.5 to 2.0 equiv), and finely crushed potassium hydroxide (KOH, 2.0 equiv)[1]. Mechanistic Note: The solid state of the methylating agent prevents the volatility and severe toxicity hazards associated with liquid MeI.

Step 3: Solvent Addition Add anhydrous Anisole to achieve a 0.20 M to 0.23 M concentration of the ketone[1][2]. Anisole is selected for its high boiling point and its proven ability to favor the desired mono-methylated product over enol ether formation[2].

Step 4: Heating and Reaction Seal the vessel or equip it with a reflux condenser under an inert atmosphere. Heat the reaction mixture to 130 °C for 18 hours with vigorous mechanical stirring[2]. Causality: The elevated temperature is required to overcome the activation energy of the "soft" methylation pathway, ensuring complete conversion.

Step 5: In Situ Quench & Workup Cool the reactor to room temperature. Slowly add 1M aqueous HCl to quench the reaction. Self-Validation: The stoichiometric byproduct, N,N-dimethylaniline, is immediately protonated to form a water-soluble hydrochloride salt, which partitions entirely into the aqueous phase[2].

Step 6: Phase Separation & Isolation Perform a liquid-liquid extraction. Separate the organic (anisole) layer, which contains the product, from the aqueous waste layer. Wash the organic phase with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude 2-methyl-4-phenylcyclohexan-1-one can be utilized directly or passed through a short silica plug (EtOAc/Hexanes) for ultimate purity[1][2].

References
  • Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Separation of 2-Methyl-4-phenylcyclohexan-1-one Isomers

This technical support guide is designed for researchers, chemists, and drug development professionals facing the challenge of separating and characterizing the cis and trans diastereomers of 2-Methyl-4-phenylcyclohexan-...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals facing the challenge of separating and characterizing the cis and trans diastereomers of 2-Methyl-4-phenylcyclohexan-1-one. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure successful purification and analysis.

Introduction: The Separation Challenge

The cis and trans isomers of 2-Methyl-4-phenylcyclohexan-1-one are diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, including polarity, solubility, and melting points.[1] This fundamental difference allows for their separation using standard laboratory techniques such as column chromatography, HPLC, and fractional crystallization.[1][2][3]

The primary challenge lies in the subtle nature of these physical differences. The isomers often exhibit very similar polarities, leading to co-elution or poor resolution. Therefore, successful separation hinges on the careful optimization of chromatographic conditions or crystallization parameters. Subsequent characterization is most definitively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish the isomers based on their unique spatial arrangements.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my preparative column chromatography failing to separate the isomers? A1: This is a common issue typically rooted in suboptimal selectivity. The most frequent causes are:

  • Incorrect Mobile Phase Polarity: The solvent system may be too polar, causing both isomers to elute quickly with little interaction with the stationary phase, or not polar enough, leading to very long retention times with no resolution.[6] A systematic screen using Thin-Layer Chromatography (TLC) is essential to find the ideal solvent ratio.

  • Poor Column Packing: Air bubbles, cracks, or an unevenly packed column create channels for the solvent to pass through, which ruins separation efficiency.[6]

  • Sample Overload: Loading too much of the crude mixture onto the column causes the initial sample band to be too wide, exceeding the separation capacity of the column and leading to overlapping fractions.

Q2: Do I need a specialized chiral column to separate these diastereomers by HPLC? A2: No, a chiral stationary phase is generally not required for separating diastereomers.[1][7] Since diastereomers have different physical properties, they will interact differently with standard achiral stationary phases like silica (normal-phase) or C18 (reversed-phase).[1][7] The key is to develop a method with sufficient selectivity, which can be achieved by carefully choosing the column and optimizing the mobile phase. While a chiral column is not necessary, it can sometimes provide an alternative selectivity that may be beneficial.[8][9]

Q3: How can I definitively identify which fraction is cis and which is trans after separation? A3: ¹H NMR spectroscopy is the most powerful and routine tool for this purpose. The three-dimensional arrangement of the cyclohexane ring is different for each isomer, which leads to distinct and predictable differences in the NMR spectrum.[4][10] Key parameters to analyze are:

  • Chemical Shifts: Protons in different electronic environments (e.g., axial vs. equatorial) will have different chemical shifts.[10][11]

  • Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[12] The rigid chair-like conformations of the isomers result in characteristic coupling patterns that allow for unambiguous assignment.

Q4: Is fractional crystallization a practical method for this separation? A4: Yes, fractional crystallization can be a highly effective and scalable method, provided the two isomers have a significant difference in solubility in a specific solvent or solvent mixture.[2][3][13] The process involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor. This technique often requires screening various solvents to find one that maximizes the solubility difference.

Troubleshooting and Optimization Guides

Guide 1: Optimizing Preparative Column Chromatography

The goal of column chromatography is to maximize the differential migration of the two isomers.

  • Problem: Isomers are co-eluting or the separation is incomplete (overlapping peaks).

  • Causality & Solution 1: Suboptimal Mobile Phase Selectivity.

    • Explanation: The separation relies on the subtle differences in polarity between the cis and trans isomers. The spatial orientation of the polar ketone group relative to the non-polar phenyl and methyl groups differs, resulting in a small difference in net dipole moment. The mobile phase must be fine-tuned to exploit this difference.

    • Action: Conduct a systematic mobile phase screen using analytical TLC. Prepare several developing chambers with varying ratios of a non-polar solvent (e.g., Hexane or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Start with very low polarity (e.g., 98:2 Hexane:EtOAc) and incrementally increase the polarity (95:5, 90:10, 85:15). The ideal solvent system is one that yields a significant difference in Rf values (ΔRf > 0.1) with the lower spot having an Rf between 0.2 and 0.35.

  • Causality & Solution 2: Poor Column Efficiency.

    • Explanation: Separation efficiency is related to the number of "theoretical plates" in your column. A poorly packed column or one that is too short or wide for the amount of sample will have low efficiency.

    • Action:

      • Packing: Use the "slurry packing" method to ensure a homogenous, dense column bed.

      • Dimensions: For difficult separations, use a long, thin column rather than a short, wide one. A length-to-diameter ratio of >20:1 is recommended.

      • Stationary Phase: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution, but be aware this will result in slower flow rates.[6]

Guide 2: Isomer Characterization by ¹H NMR Spectroscopy
  • Problem: Inability to assign the cis and trans structures to the corresponding NMR spectra.

  • Scientific Principle (The Karplus Relationship): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is a function of the dihedral angle between them.[12] In a cyclohexane chair, axial-axial protons have a ~180° dihedral angle and a large coupling constant (typically 8-13 Hz). Axial-equatorial (~60°) and equatorial-equatorial (~60°) protons have much smaller coupling constants (typically 2-5 Hz). By analyzing the multiplicity and coupling constants of the ring protons, particularly the proton at C-2 (bearing the methyl group) and C-4 (bearing the phenyl group), the stereochemistry can be determined.

  • Expected Conformational Analysis & Spectroscopic Features:

    • The bulky phenyl group at C-4 will strongly prefer an equatorial position to minimize steric strain.

    • trans-isomer: With the C-4 phenyl group equatorial, the C-2 methyl group must also be equatorial for the trans configuration. This is the thermodynamically stable diequatorial conformation.[14] The proton at C-4 will be axial, and its signal should appear as a triplet of triplets (tt) or a similar complex multiplet with at least one large axial-axial coupling constant.

    • cis-isomer: With the C-4 phenyl group equatorial, the C-2 methyl group must be axial for the cis configuration. This conformation will have higher strain energy than the trans isomer.[14] The axial methyl group will influence the chemical shifts of nearby axial protons. The proton at C-4 will still be axial and show large couplings, but the overall pattern of the ring protons will differ significantly from the trans isomer.

Featuretrans-isomer (Predicted)cis-isomer (Predicted)Rationale
Stable Conformation Diequatorial (Phenyl-eq, Methyl-eq)Axial-Equatorial (Phenyl-eq, Methyl-ax)The bulky phenyl group dictates the conformation, strongly preferring the equatorial position.[14]
Proton at C-4 Axial proton, should exhibit large ³J(Hax,Hax) coupling (~8-13 Hz) to adjacent axial protons.Axial proton, should also exhibit large ³J(Hax,Hax) coupling.In both preferred conformations, the C-4 proton is axial.
Proton at C-2 Axial proton, should exhibit large ³J(Hax,Hax) coupling and a smaller ³J(Hax,Heq) coupling.Equatorial proton, should exhibit only small ³J(Heq,Hax) and ³J(Heq,Heq) couplings (~2-5 Hz).The orientation of the C-2 proton is the key differentiator. An axial proton has an axial neighbor, leading to large coupling. An equatorial proton does not.
Methyl Group Signal Appears as a doublet coupled to the C-2 proton.Appears as a doublet coupled to the C-2 proton. Chemical shift may be further downfield due to steric compression (1,3-diaxial interactions).The chemical environment of the axial methyl group in the cis isomer is significantly different from the equatorial methyl in the trans isomer.

Visualized Experimental Workflow

The following diagram outlines the logical flow for the successful separation and characterization of the isomers.

Separation_Workflow cluster_prep Method Development cluster_sep Preparative Separation cluster_char Characterization Crude Crude Mixture (cis/trans) TLC Analytical TLC (Solvent Screen) Crude->TLC Spot Opt Optimized Solvent System TLC->Opt Select Best ΔRf Col Flash Column Chromatography Opt->Col Elute with Frac Collect Fractions Col->Frac TLC_Frac Analyze Fractions by TLC Frac->TLC_Frac Pool Pool Pure Fractions (Isomer 1 & Isomer 2) TLC_Frac->Pool Evap Solvent Evaporation Pool->Evap NMR ¹H NMR Analysis Evap->NMR Assign Assign Structures (cis vs. trans) NMR->Assign Analyze J-values & Shifts

Caption: General workflow for isomer separation and characterization.

Detailed Experimental Protocols

Protocol 1: Analytical TLC for Mobile Phase Optimization
  • Preparation: Prepare stock solutions of your crude mixture in a volatile solvent (e.g., dichloromethane).

  • Spotting: Using a capillary tube, spot the mixture onto at least 4-5 different TLC plates (silica gel 60 F₂₅₄). Keep the spots small and concentrated.

  • Development: Place each plate in a separate developing chamber containing a different mobile phase composition (e.g., 98:2, 95:5, 90:10, 85:15 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapor.

  • Visualization: Once the solvent front reaches ~1 cm from the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot in each system. Select the solvent system that provides the largest separation between the two spots (ΔRf) while keeping the lower spot's Rf value below 0.4.

Protocol 2: Preparative Flash Column Chromatography
  • Column Selection: Choose a glass column with appropriate dimensions for your sample size (e.g., for 1g of crude mixture, a 40mm diameter column is a good starting point).

  • Packing: Fill the column about two-thirds full with the chosen mobile phase. In a separate beaker, create a slurry of silica gel (230-400 mesh) in the mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase and apply gentle pressure (using a pump or inert gas) to begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of equal volume in an array of test tubes. The fraction size should be small relative to the column volume.

  • Analysis: Spot every few fractions on a TLC plate and develop it using the mobile phase to determine which fractions contain the pure isomers.

  • Pooling: Combine the fractions that contain only a single, pure isomer. Evaporate the solvent under reduced pressure to obtain the purified compounds.

Protocol 3: Isomer Identification by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of a pure, dry isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a spectrometer (≥300 MHz is recommended for good resolution).

  • Data Processing: Process the spectrum by applying Fourier transform, phasing, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks to determine proton counts. Measure the chemical shifts and coupling constants for all relevant signals, paying close attention to the multiplets corresponding to the protons at C-2 and C-4. Compare these values to the expected patterns for the cis and trans isomers as detailed in the troubleshooting guide above.

References

  • US3880925A - Separation and purification of cis and trans isomers - Google Patents. Google Patents.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC . National Center for Biotechnology Information. Available at: [Link]

  • How can we separate diastereomers of larger organic moiety? . ResearchGate. Available at: [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Separation of diastereomers - Chromatography Forum . Chromatography Forum. Available at: [Link]

  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes . American Chemical Society. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure . Creative Biostructure. Available at: [Link]

  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[7]arene Cocrystals Accompanied by Vapochromic Behavior - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane . Available at: [Link]

  • How does NMR differentiate between cis and trans isomers? - TutorChase . TutorChase. Available at: [Link]

  • Cis and Trans Isomers - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF . ResearchGate. Available at: [Link]

  • Separation of a diastereomeric diol pair using mechanical properties of crystals - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • Cis and Trans Isomers - YouTube . YouTube. Available at: [Link]

  • CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL . Organic Spectroscopy International. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International . LCGC International. Available at: [Link]

Sources

Troubleshooting

Preventing epimerization during 2-Methyl-4-phenylcyclohexan-1-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit synthetic workflows where researchers lose their carefully constructed stereocenters during the final stages of their experim...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit synthetic workflows where researchers lose their carefully constructed stereocenters during the final stages of their experiments. A notorious example in drug development and complex target synthesis is 2-methyl-4-phenylcyclohexan-1-one .

The C2 stereocenter of this molecule is highly prone to epimerization, leading to frustrating losses of diastereomeric excess (d.e.) during workup or purification. This guide provides a mechanistic breakdown and field-proven troubleshooting protocols to lock in your desired stereochemistry.

Mechanistic Deep Dive: The Causality of Epimerization

To prevent epimerization, we must first understand the thermodynamic forces driving it. The root cause of stereochemical degradation at the C2 position is keto-enol tautomerism .

Because the C2 proton is alpha to the carbonyl, it is relatively acidic. In the presence of trace acids or bases, the ketone readily forms an achiral enol or enolate intermediate. Upon reprotonation, the molecule faces a stereochemical choice governed entirely by thermodynamics. The cyclohexane ring strongly prefers a chair conformation where bulky substituents minimize 1,3-diaxial steric strain[1].

  • The cis-Isomer (Thermodynamic Product): This configuration allows both the bulky C4-phenyl group and the C2-methyl group to occupy equatorial positions (e,e). This represents the global thermodynamic minimum.

  • The trans-Isomer (Kinetic Product): This configuration forces one substituent (typically the smaller methyl group) into an axial position (e,a), introducing significant steric strain.

Consequently, if you are targeting the kinetic trans-isomer (e.g., via [2]), any reversible enolization will rapidly drain your product pool toward the thermodynamically stable cis-isomer.

Epimerization Trans trans-Isomer (Kinetic, e,a) Enol Enol/Enolate (Achiral at C2) Trans->Enol H+ or OH- (Fast) Enol->Trans Kinetic Protonation Cis cis-Isomer (Thermodynamic, e,e) Enol->Cis Thermodynamic Protonation Cis->Enol H+ or OH- (Slow)

Fig 1. Keto-enol tautomerization driving the epimerization of 2-methyl-4-phenylcyclohexan-1-one.

Troubleshooting Guide & FAQs

Q1: My NMR showed a pure trans-diastereomer right after the reaction, but after silica gel chromatography, I have a 1:1 mixture. What happened? Analysis: Standard silica gel is fundamentally acidic due to exposed silanol (Si-OH) groups. This mild acidity is more than sufficient to catalyze the enolization of the C2 stereocenter during the slow percolation of chromatography, leading to[3]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with triethylamine (Et₃N) to deactivate the acidic sites before loading your compound. See Protocol B below.

Q2: I am performing a kinetic enolate alkylation with methyl iodide. How do I quench the reaction without triggering base-catalyzed epimerization? Analysis: Quenching a strongly basic reaction (like an LDA-mediated alkylation) with aqueous water or saturated ammonium chloride creates a localized high-pH environment during the biphasic mixing stage. This basic aqueous interface rapidly epimerizes the newly formed kinetic product[4]. Solution: Perform a low-temperature "reverse quench." Injecting a weak organic acid directly into the reaction mixture at -78 °C protonates the residual base and enolate instantly, bypassing the alkaline aqueous phase entirely. See Protocol A below.

Q3: Are there biological or advanced catalytic methods to control this epimerization? Analysis: Yes. In polyketide biosynthesis, nature utilizes redox-inactive ketoreductase (KR) domains to specifically catalyze the [5] to their thermodynamically less favored configurations before downstream processing. While highly specialized, these biocatalytic mechanisms are inspiring new [6] in synthetic chemistry, allowing researchers to interconvert unactivated tertiary stereocenters at a late stage.

Quantitative Data Summary

Parametercis-2-Methyl-4-phenylcyclohexan-1-onetrans-2-Methyl-4-phenylcyclohexan-1-one
Relative Stability Thermodynamic ProductKinetic Product
Chair Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Relative Energy (ΔG) ~ 0.0 kcal/mol (Global Minimum)+ 1.7 to 2.0 kcal/mol
Epimerization Rate (Silica) Slow (Stable on standard SiO₂)Fast (t₁/₂ < 1 hr on standard SiO₂)
Target Synthesis Control High Temp / Base EquilibrationLow Temp / Buffered Quench

Experimental Methodologies

To ensure a self-validating system, each protocol includes a mandatory validation step to verify stereochemical integrity.

Protocol A: Low-Temperature Buffered Quench (Kinetic Trapping)

Objective: Prevent base-catalyzed epimerization during the workup of enolate alkylations.

  • Upon completion of the enolate alkylation at -78 °C, do not remove the cooling bath.

  • Prepare a quenching solution of glacial acetic acid (3.0 equivalents relative to the total base used) dissolved in dry THF (0.5 M).

  • Dropwise add the acetic acid solution to the reaction mixture at -78 °C under vigorous stirring.

  • Stir for 10 minutes at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Dilute the mixture with a cold pH 7.0 phosphate buffer to neutralize any residual acid.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure at a bath temperature of <30 °C.

  • Self-Validation Step: Perform a rapid ¹H-NMR of the crude mixture immediately after concentration. The integration of the C2-methyl doublet will establish the baseline diastereomeric ratio (d.r.) before any purification attempts.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Objective: Prevent acid-catalyzed epimerization during purification[7].

  • Prepare a solvent mixture of your desired eluent (e.g., 9:1 Hexanes:Ethyl Acetate) containing 1-2% (v/v) Triethylamine (Et₃N) .

  • Slurry-pack the silica gel column using this Et₃N-spiked solvent system.

  • Flush the packed column with at least 3 column volumes of the Et₃N-spiked solvent to fully neutralize the acidic silanol sites.

  • (Critical Step) Flush the column with 1.5 column volumes of your standard (Et₃N-free) eluent to remove excess Et₃N that might co-elute and contaminate your product.

  • Load the crude 2-methyl-4-phenylcyclohexan-1-one carefully and elute rapidly using flash chromatography pressures.

  • Self-Validation Step: Compare the d.r. of the purified product via ¹H-NMR against the baseline crude NMR obtained in Protocol A. A deviation of <2% confirms the stationary phase was successfully deactivated.

Workflow Step1 1. Enolate Generation LDA, THF, -78°C Step2 2. Electrophilic Trapping MeI addition Step1->Step2 Step3 3. Buffered Quench AcOH in THF, -78°C Step2->Step3 Crucial: Prevent base catalysis Step4 4. Mild Workup pH 7 Phosphate Buffer Step3->Step4 Step5 5. Purification Et3N-Deactivated Silica Step4->Step5 Crucial: Prevent acid catalysis

Fig 2. Optimized workflow for the kinetic synthesis and isolation of the trans-isomer.

References

  • Zhang, Y.-A., Palani, V., Seim, A. E., Wang, Y., Wang, K. J., & Wendlandt, A. E. (2022). "Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters." Science, 378(6618), 383-390. URL:[Link]

  • Garg, A., Xie, X., Keatinge-Clay, A., Khosla, C., & Cane, D. E. (2014). "Elucidation of the Cryptic Epimerase Activity of Redox-Inactive Ketoreductase Domains from Modular Polyketide Synthases by Tandem Equilibrium Isotope Exchange." Journal of the American Chemical Society, 136(29), 10190-10193. URL:[Link]

  • Huff, B. J. L., Tuller, F. N., & Caine, D. (1969). "Stereochemistry of methylation of lithium enolates of 2-methyl-4-tert-butylcyclohexanone." The Journal of Organic Chemistry, 34(10), 3070-3075. URL:[Link]

  • Peters, R., & Jonsson, D. (2009). "Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation." The Journal of Organic Chemistry, 74(11), 4289-4297. URL:[Link]

  • Smith, A. B., et al. (2014). "A general approach to 2,2-disubstituted indoxyls: total synthesis of brevianamide A and trigonoliimine C." Chemical Science, 5(11), 4346-4350. URL:[Link]

Sources

Optimization

Troubleshooting column chromatography for 2-Methyl-4-phenylcyclohexan-1-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 2-Methyl-4-phenylcyclohexan-1-one diastereom...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 2-Methyl-4-phenylcyclohexan-1-one diastereomers. As a Senior Application Scientist, my goal is to blend foundational theory with practical, field-tested solutions to empower you to overcome common and complex separation issues.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical to designing and understanding the chromatographic separation of 2-Methyl-4-phenylcyclohexan-1-one isomers.

Q1: What are the cis and trans diastereomers of 2-Methyl-4-phenylcyclohexan-1-one, and why are they difficult to separate?

A: 2-Methyl-4-phenylcyclohexan-1-one possesses two stereocenters, at carbon 2 (bearing the methyl group) and carbon 4 (bearing the phenyl group). This gives rise to two pairs of enantiomers, which are diastereomeric to each other: cis and trans.

  • cis-isomer: The methyl and phenyl groups are on the same face of the cyclohexane ring.

  • trans-isomer: The methyl and phenyl groups are on opposite faces of the ring.

Diastereomers have the same molecular weight and functional groups, but differ in their three-dimensional arrangement. This results in small differences in their physical properties, such as polarity and steric hindrance, which makes their separation challenging.[1] The separation relies on exploiting these subtle differences in how they interact with the stationary phase.

Q2: What is the expected elution order for the cis and trans diastereomers on a silica gel column?

A: In normal-phase chromatography with a polar stationary phase like silica gel, the elution order is determined by the polarity of the molecules; less polar compounds elute first.[2][3] For substituted cyclohexanones, the key interaction is the hydrogen bonding between the ketone's carbonyl group (C=O) and the silanol groups (Si-OH) on the silica surface.

The diastereomer whose carbonyl group is less sterically hindered will interact more strongly with the silica gel, leading to a longer retention time (eluting last).

  • Chair Conformations: Both isomers exist predominantly in chair conformations to minimize steric strain. The bulky phenyl group will strongly prefer an equatorial position.

  • trans-Isomer: With the C4-phenyl group equatorial, the C2-methyl group will also be in a more stable equatorial position. This arrangement leaves the carbonyl group relatively unhindered.

  • cis-Isomer: With the C4-phenyl group equatorial, the C2-methyl group must be axial. This axial methyl group provides significant steric hindrance over one face of the carbonyl group, shielding it from the silica surface.

Q3: How do I choose the optimal solvent system (mobile phase) for the separation?

A: The key is to find a solvent system with the right "strength" or polarity to move the compounds down the column while still allowing for differential interaction with the silica. This is best achieved using Thin-Layer Chromatography (TLC).[4]

  • Principle: You are looking for a solvent system where the two diastereomers show distinct spots with Retention Factor (Rf) values ideally between 0.2 and 0.4. A good separation will have a ΔRf (difference in Rf values) of at least 0.1.

  • Common Solvents: A two-component system is standard, typically a non-polar solvent like Hexanes or Petroleum Ether and a slightly more polar solvent like Ethyl Acetate or Diethyl Ether.[5]

  • Procedure: Start with a low-polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the proportion of the polar solvent (e.g., to 10%, 15%, 20%) until you achieve the desired Rf range and separation.[6]

Q4: What is a good starting solvent system to try for this separation?

A: Based on the structure (a moderately polar ketone), a good starting point for TLC analysis is 10% Ethyl Acetate in Hexanes . From there, you can adjust the polarity as needed:

  • If Rf is too high (> 0.5): Decrease the polarity (e.g., move to 5% Ethyl Acetate/Hexanes).

  • If Rf is too low (< 0.1): Increase the polarity (e.g., move to 15% or 20% Ethyl Acetate/Hexanes).

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and resolving specific issues encountered during the purification process.

Problem: Poor or No Separation of Diastereomers

Q: My spots are completely overlapping on the TLC plate. What should I do?

A: This indicates your chosen solvent system is not selective enough.

  • Solution 1: Test Different Solvents. Selectivity is not just about polarity. Solvents with different functional groups can offer unique interactions.[7] Try replacing Ethyl Acetate with Diethyl Ether or Dichloromethane (in combination with hexanes) to see if it improves separation. These solvents have different hydrogen bonding capabilities which can influence selectivity.[8]

  • Solution 2: Try a Less Polar System. Sometimes, running the TLC in a very non-polar solvent (e.g., 2-5% Ethyl Acetate/Hexanes) can exaggerate small polarity differences, even if the Rf values are very low. This can confirm if separation is possible.

  • Solution 3: Use High-Performance TLC Plates. HPTLC plates have a smaller, more uniform particle size, which can provide better resolution than standard plates.

Q: The isomers are co-eluting or have very poor resolution from the column. How can I improve this?

A: Poor resolution on the column is a common issue when separating closely related isomers.

  • Solution 1: Optimize the Solvent System. If your TLC shows baseline separation, but the column does not, your column conditions may be suboptimal. Use the exact solvent system that gave the best TLC separation. Ensure the solvent is perfectly mixed and from the same batch.

  • Solution 2: Reduce the Flow Rate. A slower flow rate increases the residence time of the compounds on the column, allowing for more equilibrium-adsorption-desorption events, which enhances separation.[3] A good flow rate is typically 1-2 mL/minute for a standard lab-scale column.

  • Solution 3: Use a Longer/Narrower Column. Increasing the column length or decreasing its diameter increases the number of theoretical plates, which directly improves resolving power. A good rule of thumb is a length-to-diameter ratio of at least 10:1.

  • Solution 4: Use Finer Silica Gel. Use silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh). The increased surface area improves separation efficiency, but be aware this will also increase the backpressure and slow the flow rate.[9]

Troubleshooting Workflow for Poor Separation

Sources

Troubleshooting

Optimizing reaction conditions for the alkylation of 2-Methyl-4-phenylcyclohexan-1-one

Welcome to the Technical Support Center for the Alkylation of 2-Methyl-4-phenylcyclohexan-1-one. Designed for synthetic chemists and drug development professionals, this guide synthesizes field-proven methodologies to he...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Alkylation of 2-Methyl-4-phenylcyclohexan-1-one. Designed for synthetic chemists and drug development professionals, this guide synthesizes field-proven methodologies to help you troubleshoot regioselectivity, stereocontrol, and conversion issues during complex enolate alkylation workflows.

Workflow Logic: Regioselective Enolate Generation

The critical inflection point in the alkylation of 2-methyl-4-phenylcyclohexan-1-one is the initial deprotonation. The substrate possesses two distinct α-carbons: the more substituted C2 position and the less substituted C6 position. Controlling which enolate forms dictates the entire downstream architecture of your molecule.

AlkylationWorkflow Substrate 2-Methyl-4-phenylcyclohexan-1-one Kinetic Kinetic Conditions (LDA, THF, -78°C) Substrate->Kinetic Thermo Thermodynamic Conditions (NaH, THF, RT or Reflux) Substrate->Thermo EnolateC6 C6 Enolate (Less Substituted) Kinetic->EnolateC6 Fast, irreversible deprotonation EnolateC2 C2 Enolate (More Substituted) Thermo->EnolateC2 Equilibration to stable alkene ProductC6 C6 Alkylation Product (Predominantly Axial Attack) EnolateC6->ProductC6 Electrophile (e.g., MeI) ProductC2 C2 Alkylation Product (Quaternary Center at C2) EnolateC2->ProductC2 Electrophile (e.g., MeI)

Decision tree for the regioselective alkylation of 2-methyl-4-phenylcyclohexan-1-one.

Frequently Asked Questions (FAQs)

Q1: How do I selectively direct alkylation to the less substituted C6 position instead of the C2 position? A: To target the C6 position, you must operate strictly under kinetic control [1]. By utilizing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C), the base deprotonates the less sterically hindered C6 protons significantly faster than the C2 proton[2]. The low temperature prevents the system from acquiring the activation energy needed to reverse the deprotonation, locking the molecule as the kinetic C6 enolate.

Q2: Why does my C6 alkylation yield predominantly the trans-diastereomer? A: This is driven by stereoelectronics and conformational anchoring. The bulky 4-phenyl group locks the cyclohexane ring into a chair conformation, occupying the equatorial position to avoid severe 1,3-diaxial steric clashes. When the C6 enolate attacks the electrophile, the transition state requires continuous orbital overlap between the breaking π -bond and the newly forming σ -bond. This stereoelectronic mandate dictates that the electrophile must approach via an axial trajectory [3]. Consequently, the incoming alkyl group is installed axially, resulting in a trans relationship relative to the equatorial 4-phenyl group.

Q3: I am observing significant polyalkylation (over-alkylation). What is the mechanistic cause and how do I prevent it? A: Polyalkylation is a common artifact of acid-base proton transfer between the unreacted enolate anion and the newly formed mono-alkylated product[4]. Because the mono-alkylated product can sometimes be similarly acidic, proton transfer can outcompete the actual alkylation step. To suppress this, you must increase the nucleophilicity of your enolate. Add a polar aprotic co-solvent like DMPU (10% v/v). DMPU aggressively solvates the lithium cations, breaking up the unreactive hexameric enolate aggregates into highly reactive monomers, vastly accelerating C-alkylation over proton transfer[5].

Q4: Are there safer alternatives to highly toxic and volatile methylating agents like Methyl Iodide (MeI)? A: Yes. Recent synthetic advancements have demonstrated that quaternary ammonium salts, such as phenyltrimethylammonium iodide (PhMe3NI) , serve as highly effective, non-volatile, and solid methylating agents for aryl and cyclic ketones[6]. These reagents provide a safer, easy-to-handle alternative that undergoes direct nucleophilic substitution while maintaining high regioselectivity and operational safety[7].

Troubleshooting Guide: Quantitative Diagnostics

Use the following data-driven matrix to diagnose and correct deviations in your alkylation workflows.

Issue EncounteredVisual / Analytical SymptomTypical Metric / DataRoot CauseCorrective Action
Regiochemical Leakage Mixture of C2/C6 isomers on GC-MSC6:C2 ratio < 95:5Enolate equilibration due to insufficient cooling.Maintain internal reaction temp ≤ -78°C; use freshly titrated LDA[1].
Polyalkylation +14 m/z or +R mass peaks in MS> 5% dialkylated byproductProton transfer between product & unreacted enolate[4].Add electrophile rapidly; use 10% v/v DMPU to accelerate C-alkylation.
Poor Conversion High recovery of starting material< 50% yield of targetTightly bound Li-enolate aggregates lowering nucleophilicity.Add polar aprotic co-solvents (DMPU/HMPA) to break aggregates.
O-Alkylation Presence of enol ethers on NMR> 10% O-alkylated byproductUse of hard electrophiles (e.g., sulfonates/tosylates).Switch to softer leaving groups (e.g., iodides) to favor C-alkylation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols below incorporate a D2O quench validation step . Do not proceed to the alkylation phase until enolate regiochemistry is analytically confirmed.

Protocol A: Kinetic Alkylation at C6

Objective: Selective alkylation at the less substituted C6 position. Causality: Utilizing a bulky base at cryogenic temperatures prevents thermodynamic equilibration.

  • LDA Preparation: In a flame-dried flask under N2, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78°C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes.

  • Enolate Formation: Dissolve 2-Methyl-4-phenylcyclohexan-1-one (1.0 equiv) in minimal THF. Add dropwise to the LDA solution at -78°C over 15 minutes. Stir for 45 minutes.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot via syringe and quench it into a vial containing 0.5 mL of D2O. Extract with 1 mL of hexanes, evaporate, and analyze via 1H NMR.

    • Validation Metric: Proceed only if you observe >95% deuterium incorporation at C6 (disappearance of C6 protons) and <5% at the C2 methyl position.

  • Alkylation: Add the alkyl halide (e.g., MeI, 1.5 equiv) dropwise. Pro-tip: Add 10% v/v DMPU to accelerate the reaction and prevent polyalkylation.

  • Quench & Workup: Stir for 2 hours at -78°C, then quench with saturated aqueous NH4Cl before allowing the flask to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Thermodynamic Alkylation at C2

Objective: Selective alkylation at the more substituted C2 position, forming a quaternary carbon. Causality: Using a hydride base at elevated temperatures allows reversible deprotonation, funneling the system to the global thermodynamic minimum (the most substituted alkene equivalent)[1].

  • Enolate Formation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF under N2.

  • Equilibration: Add 2-Methyl-4-phenylcyclohexan-1-one (1.0 equiv) at room temperature. Heat the mixture to a gentle reflux (65°C) for 2 to 4 hours to ensure complete thermodynamic equilibration.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench in D2O as described above.

    • Validation Metric: Proceed only if 1H NMR shows >90% deuterium incorporation at the C2 position (the C2-methyl doublet will shift to a singlet due to the loss of the adjacent proton).

  • Alkylation: Cool the reaction to room temperature. Add the alkyl halide (1.5 equiv) and stir until TLC indicates complete consumption of the enolate.

  • Quench & Workup: Carefully quench with cold water to neutralize excess NaH. Extract with Et2O, wash with brine, dry over MgSO4, and concentrate.

Sources

Optimization

Catalyst selection for the hydrogenation of 2-Methyl-4-phenylcyclohexan-1-one

Welcome to the Technical Support Center. This guide is curated for researchers and drug development professionals optimizing the catalytic hydrogenation of 2-methyl-4-phenylcyclohexan-1-one.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers and drug development professionals optimizing the catalytic hydrogenation of 2-methyl-4-phenylcyclohexan-1-one. Reducing this specific ketone to its corresponding alcohol (2-methyl-4-phenylcyclohexan-1-ol) presents unique stereochemical and chemoselective challenges due to the existing stereocenters at C2 and C4.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative performance data, and validated protocols to ensure reproducible, high-yield experiments.

Mechanistic Overview & Catalyst Logic

The reduction of 2-methyl-4-phenylcyclohexan-1-one creates a new stereocenter at C1. The choice of catalyst and solvent environment dictates whether the reaction proceeds under kinetic control (steric approach) or thermodynamic control (product development).

G SM 2-Methyl-4-phenylcyclohexan-1-one Hetero Heterogeneous Catalysis SM->Hetero Homo Homogeneous Catalysis SM->Homo PtO2 PtO2 / Acidic Media (Kinetic Control) Hetero->PtO2 Steric Approach PdC Pd/C / Basic Media (Thermodynamic Control) Hetero->PdC Product Development Ru Ru(II) Noyori Catalysts (Asymmetric Transfer) Homo->Ru Ligand Directed Axial Axial Alcohol (cis-isomer favored) PtO2->Axial von Auwers-Skita Equatorial Equatorial Alcohol (trans-isomer favored) PdC->Equatorial Barton's Rule Chiral High Enantiomeric Purity Ru->Chiral

Catalyst-dependent stereochemical divergence in substituted cyclohexanone hydrogenation.

FAQ: Catalyst Selection & Stereocontrol

Q: How does the choice of heterogeneous catalyst influence the diastereoselectivity (axial vs. equatorial alcohol)? A: The stereochemical outcome is governed by the von Auwers-Skita and Barton rules[1]. Catalytic hydrogenation of substituted cyclohexanones in strongly acidic media (e.g., using PtO₂ in glacial acetic acid) results in rapid hydrogenation. Under these conditions, the reaction is kinetically controlled by the steric approach of the catalyst to the less hindered face of the ketone, predominantly yielding the axial alcohol (cis-isomer)[2]. Conversely, hydrogenation in neutral or alkaline media is slower and falls under product development control, favoring the thermodynamically more stable equatorial alcohol (trans-isomer)[2].

Q: Why should I avoid Palladium on Carbon (Pd/C) for this specific substrate? A: While Pd/C is an excellent catalyst for many reductions, it poses two risks for 2-methyl-4-phenylcyclohexan-1-one. First, Pd/C under basic or neutral conditions favors the equatorial alcohol, which may not be the desired diastereomer depending on your target API. Second, while the C4-phenyl group is not benzylic to the ketone, prolonged exposure to Pd/C under high hydrogen pressure can lead to unwanted arene hydrogenation (over-reduction of the phenyl ring)[3].

Q: Can I use homogeneous catalysts to achieve high stereocontrol? A: Yes. Homogeneous ruthenium-based catalysts (such as Noyori-type Ru-phosphine/diamine complexes) are highly effective for the diastereoselective hydrogenation of carbonyl groups[4]. Because the active ruthenium hydride species approaches the carbonyl carbon preferentially from the less crowded equatorial side, the stereoselectivity is dictated by the precise steric environment of the chiral ligands rather than the innate thermodynamics of the substrate[4].

Troubleshooting Guide: Common Issues

Issue 1: Poor Diastereomeric Ratio (d.r.) Favoring the Undesired Equatorial Alcohol
  • Symptom: GC-MS or NMR analysis shows a higher-than-expected ratio of the trans-isomer when targeting the cis-isomer.

  • Causality: The reaction environment is not sufficiently acidic, shifting the mechanism from kinetic control (steric approach) to thermodynamic control. Trace basic impurities in the solvent or substrate can trigger this shift. Interestingly, specific basic additives like NaOH in Pt-catalyzed systems can unpredictably alter stereoselectivity depending on the solvent[5], making strict pH control vital.

  • Solution: Ensure the use of high-purity glacial acetic acid as the solvent. If using an alcoholic solvent (e.g., ethanol), add a catalytic amount of HCl to strictly enforce the von Auwers-Skita rule and drive the formation of the axial alcohol[2].

Issue 2: Incomplete Conversion / Catalyst Poisoning
  • Symptom: Hydrogen uptake ceases prematurely, and TLC/GC-MS shows significant unreacted starting material.

  • Causality: The methyl group at the C2 position introduces severe steric hindrance adjacent to the carbonyl group, which intrinsically slows down the reduction rate compared to unhindered or 3-substituted cyclohexanones[6]. Furthermore, trace sulfur or amine impurities from upstream synthesis can easily poison platinum-group catalysts.

  • Solution: First, verify the purity of the starting material (consider a short-path distillation or silica plug prior to hydrogenation). If purity is confirmed, increase the catalyst loading from 0.1 mol% to 1-2 mol%, or elevate the reaction temperature slightly (e.g., 35–40 °C) to overcome the steric activation barrier.

Issue 3: Over-Reduction (Arene Hydrogenation)
  • Symptom: Mass spectrometry indicates a product mass of +6 Da (reduction of the phenyl ring to a cyclohexyl ring).

  • Causality: Rhodium and Platinum catalysts are highly active and can catalyze arene hydrogenation under elevated pressures or extended reaction times[3].

  • Solution: Strictly monitor hydrogen uptake using a gas buret or mass flow controller and quench the reaction immediately upon theoretical consumption of 1 equivalent of H₂. Alternatively, switch to a highly chemoselective homogeneous Ru(II) catalyst[4].

Quantitative Data: Catalyst Performance

Table 1: Expected performance metrics for the hydrogenation of 2-methyl-4-phenylcyclohexan-1-one based on established catalytic rules.

Catalyst SystemSolventAdditivePrimary MechanismMajor DiastereomerTypical Selectivity (d.r.)Reaction Kinetics
PtO₂ (Adams' Catalyst) Glacial AcOHNoneSteric Approach (Kinetic)Axial Alcohol> 85:15Fast
PtO₂ EthanolNaOHModified Steric ApproachAxial Alcohol~ 75:25Moderate
Pd/C (10%) EthanolNoneProduct Development (Thermodynamic)Equatorial Alcohol~ 70:30Slow
RuCl₂(PPh₃)₃ i-PrOHKOHLigand-Directed TransferEquatorial Alcohol> 90:10Moderate

Experimental Protocol: Synthesis of Axial 2-Methyl-4-phenylcyclohexan-1-ol via PtO₂ Catalysis

This self-validating protocol utilizes kinetic control to yield the axial alcohol. The built-in monitoring steps ensure the reaction is halted before over-reduction occurs.

Step 1: System Preparation In a rigorously clean, flame-dried hydrogenation vessel, dissolve 2-methyl-4-phenylcyclohexan-1-one (10.0 mmol) in 20 mL of anhydrous glacial acetic acid.

Step 2: Catalyst Addition Carefully add 0.5 mol% of Platinum(IV) oxide (PtO₂). Safety Note: PtO₂ can become pyrophoric once activated with hydrogen. Handle under an inert Argon atmosphere.

Step 3: Purging and Activation Seal the vessel. Purge the system by evacuating and backfilling with Argon three times. Follow this with three evacuation/backfill cycles using Hydrogen gas.

Step 4: Hydrogenation Pressurize the vessel to 1 atm of H₂ using a balloon or up to 2 atm in a Parr shaker. Stir vigorously at 25 °C. The PtO₂ will rapidly reduce to finely divided Pt black (visible as a color change from brown to black), initiating the catalytic cycle.

Step 5: Self-Validating Monitoring Monitor the reaction via GC-MS every 2 hours. The C2-methyl group's steric hindrance means the reaction will likely require 4–8 hours[6]. Validation Check: The reaction is complete when the starting material peak (<1%) disappears. If the peak persists without change for 2 hours, the catalyst is poisoned; spike with an additional 0.1 mol% PtO₂.

Step 6: Quenching and Workup Once theoretical hydrogen uptake is achieved, safely vent the hydrogen and purge the vessel with Argon. Filter the crude mixture through a tightly packed pad of Celite to remove the Pt catalyst. Wash the Celite pad with 30 mL of ethyl acetate.

Step 7: Isolation Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and evaporate to yield the crude axial alcohol.

References[1] Siegel, S. (1953). The Relative Configurations of the 2- and 3-Hydroxycyclohexanecarboxylic Acids and the Related Methylcyclohexanols; the Stereochemistry of the Catalytic Hydrogenation of Substituted Cyclohexanones. Journal of the American Chemical Society. URL[5] Sugahara, M., et al. (1974). Effect of Sodium Hydroxide in the Platinum-Catalyzed Stereoselective Hydrogenation of Alkyl-Substituted Cyclohexanones. Chemistry Letters.URL[4] Thieme Connect. (n.d.). Reduction of Carbonyl Groups: Hydrogenation. Stereoselective Synthesis. URL[3] PMC. (2017). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. URL[6] Semantic Scholar. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. URL[2] Dr. Hazhan. (1999). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. URL

Sources

Troubleshooting

Solvent effects on the stereochemical outcome of 2-Methyl-4-phenylcyclohexan-1-one reactions

Welcome to the technical support center for stereochemical control in reactions involving 2-methyl-4-phenylcyclohexan-1-one. This guide is designed for researchers, chemists, and drug development professionals who encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for stereochemical control in reactions involving 2-methyl-4-phenylcyclohexan-1-one. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the stereochemical outcome of their reactions. Here, we will dissect the critical role of the solvent, moving beyond its function as a simple medium to its active participation in directing stereoselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the solvent's influence on the stereochemistry of this substituted cyclohexanone.

Q1: What are the stable conformations of 2-methyl-4-phenylcyclohexan-1-one, and how does solvent polarity affect their equilibrium?

A: The stereochemical outcome of any reaction is fundamentally dictated by the ground-state conformation of the starting material. 2-Methyl-4-phenylcyclohexan-1-one exists as an equilibrium of two primary chair conformations. The relative stability of these conformers is a delicate balance between steric interactions, specifically 1,3-diaxial strain.[1]

  • Conformer A (Phenyl Equatorial): Generally, the bulkier phenyl group strongly prefers the equatorial position to avoid severe steric clashes with the axial hydrogens. This is typically the most stable and populated conformer.

  • Conformer B (Phenyl Axial): This conformer suffers from significant 1,3-diaxial interactions between the phenyl group and the axial hydrogens, making it considerably less stable.

The solvent's role is to solvate the molecule, and its polarity can subtly influence this equilibrium.[2] In non-polar solvents, intramolecular steric effects are dominant. In more polar solvents, while the fundamental steric preferences hold, the solvent can better stabilize dipoles within the molecule. However, for bulky, non-polar groups like phenyl, the primary driver for conformational preference remains the avoidance of steric strain. Therefore, Conformer A is expected to be the dominant species in virtually all common solvents. The crucial takeaway is that reactions will predominantly proceed from the conformation where the large phenyl group is equatorial.

Caption: Conformational equilibrium of 2-methyl-4-phenylcyclohexan-1-one.

Q2: How do polar protic and polar aprotic solvents differ in their interaction with reagents and transition states?

A: The distinction between polar protic and polar aprotic solvents is critical for controlling reaction pathways.[3][4][5][6]

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[3][4] They are highly effective at solvating both cations and anions. They can "cage" anionic nucleophiles (like BH₄⁻ or enolates) through strong hydrogen bonds, which can decrease their reactivity.[5][7]

  • Polar Aprotic Solvents (e.g., THF, DMSO, DMF, acetone): These solvents possess dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[4][6] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive. This property significantly enhances the reactivity of nucleophiles.[5]

This difference directly impacts transition state stabilization. Protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially lowering the activation energy for certain pathways.[4]

Q3: In a hydride reduction, what determines whether the attack is axial or equatorial, and how does the solvent mediate this?

A: For cyclohexanones, hydride attack can occur from two faces: the axial face (leading to an equatorial alcohol) or the equatorial face (leading to an axial alcohol).[8][9] The outcome depends on a competition between steric hindrance and torsional strain.

  • Axial Attack: Small, unhindered nucleophiles (e.g., NaBH₄) often prefer to attack from the axial direction. This approach avoids torsional strain with the adjacent equatorial hydrogens as the C=O bond reduces to a C-O bond.[10]

  • Equatorial Attack: Large, bulky nucleophiles (e.g., L-Selectride®, Li(s-Bu)₃BH) are sterically prevented from attacking via the more crowded axial face, which is hindered by the axial hydrogens at the C-3 and C-5 positions.[8][11] They are forced to approach from the more open equatorial face.

The solvent's role is twofold:

  • Reagent Solvation: In a protic solvent like methanol, the borohydride reagent is solvated, but the solvent can also participate in the mechanism, potentially influencing the effective size of the hydride-delivering species.[12]

  • Transition State Stabilization: The polarity of the solvent stabilizes the developing negative charge on the oxygen atom in the transition state. Aprotic solvents, by not caging the hydride reagent, can lead to faster reactions but the stereochemical driver often remains the steric profile of the reagent itself.

Q4: For enolate-based reactions, how does solvent choice influence the formation of the kinetic vs. thermodynamic enolate?

A: For an unsymmetrical ketone like 2-methyl-4-phenylcyclohexan-1-one, two different enolates can be formed.[13][14]

  • Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton (at C-6). This is favored by strong, bulky, non-nucleophilic bases (like LDA) at low temperatures (-78 °C) in aprotic solvents (like THF).[13][15] These conditions are irreversible.

  • Thermodynamic Enolate: The more substituted, thermodynamically more stable enolate is formed by removing a proton from the more hindered position (at C-2). This is favored by weaker bases (like NaH or alkoxides) at higher temperatures in protic or aprotic solvents that allow for equilibration to the most stable product.[13]

Polar aprotic solvents like THF are essential for kinetic control because they effectively solvate the lithium cation of LDA without interfering with the deprotonation itself.[16] Adding a strongly coordinating solvent like HMPA can further disrupt LDA aggregates, increasing its reactivity.[13]

Part 2: Troubleshooting Guide

Problem / Observation Probable Cause (Solvent-Related) Recommended Solution / Action
Poor Diastereomeric Ratio (dr) The solvent is not sufficiently differentiating between the two diastereomeric transition states. The reaction may be running under conditions that allow for equilibration between products.For reductions, ensure the solvent is appropriate for the chosen reagent (e.g., THF for bulky borohydrides, methanol for NaBH₄). For enolate alkylations, ensure strictly anhydrous, polar aprotic conditions (THF, -78 °C) to maintain kinetic control.
Formation of the 'Wrong' Diastereomer You are likely favoring the opposite pathway (e.g., equatorial vs. axial attack). A protic solvent may be solvating and deactivating your nucleophile, or a bulky reagent is being used where a small one is needed.To favor axial attack (equatorial alcohol), use a small hydride (NaBH₄) in a polar protic solvent (Methanol).[17] To favor equatorial attack (axial alcohol), use a bulky hydride (L-Selectride®) in an aprotic solvent (THF).[8]
Low or No Reaction Rate In enolate reactions, a protic solvent (even trace amounts of water) will quench the enolate. In reductions, a polar protic solvent may be "caging" and deactivating the nucleophile, slowing the reaction.[5][7]Use rigorously dried, anhydrous aprotic solvents (THF, ether) for enolate and organometallic reactions. If a reduction is slow in a protic solvent, consider switching to a polar aprotic solvent to enhance nucleophilicity, though this may alter selectivity.
Epimerization at C-2 The reaction conditions (e.g., prolonged heating, use of a protic solvent with a base) are allowing for the formation of the thermodynamic enolate, which can then be protonated from either face, scrambling the stereocenter at C-2.For reactions involving the C-2 position, use strictly kinetic (LDA, THF, -78 °C) conditions. Avoid heat and protic sources until the reaction is quenched. Buffer the workup if necessary to avoid exposure to strong acid or base.

Part 3: Experimental Protocols & Workflows

Protocol: Diastereoselective Reduction of 2-Methyl-4-phenylcyclohexan-1-one

Objective: To selectively form either the cis-(equatorial) or trans-(axial) alcohol product by controlling the reaction conditions.

A) Protocol for (1R,2S,4R)-2-methyl-4-phenylcyclohexan-1-ol (via Axial Attack)

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-4-phenylcyclohexan-1-one (1.0 eq).

  • Solvent: Add anhydrous Methanol (MeOH) to achieve a 0.1 M concentration. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5 eq) in a small amount of cold MeOH. Add this solution dropwise to the stirring ketone solution over 10 minutes.

  • Reaction: Stir the reaction at 0 °C. Monitor progress by TLC (e.g., 20% EtOAc/Hexanes). The reaction is typically complete within 30-60 minutes.

  • Quench: Slowly add 1 M HCl dropwise at 0 °C until gas evolution ceases to quench the excess NaBH₄.

  • Workup: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR or GC-MS analysis.

B) Protocol for (1S,2S,4R)-2-methyl-4-phenylcyclohexan-1-ol (via Equatorial Attack)

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-4-phenylcyclohexan-1-one (1.0 eq).

  • Solvent: Add anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe to the stirring ketone solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction at -78 °C. Monitor progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise at -78 °C, followed by 30% hydrogen peroxide to quench the borane species. Allow the mixture to warm to room temperature.

  • Workup: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR or GC-MS analysis.

Workflow for Stereoselective Solvent & Reagent Selection

This diagram outlines the decision-making process for achieving a desired stereoisomer.

SolventSelectionWorkflow start Desired Stereochemical Outcome? axial_alc Target: Axial Alcohol (e.g., 1S,2S,4R-isomer) start->axial_alc equat_alc Target: Equatorial Alcohol (e.g., 1R,2S,4R-isomer) start->equat_alc path_equat Pathway: Equatorial Attack axial_alc->path_equat path_axial Pathway: Axial Attack equat_alc->path_axial cond_equat Condition: Maximize Steric Hindrance for Axial Approach path_equat->cond_equat cond_axial Condition: Minimize Steric Hindrance for Axial Approach path_axial->cond_axial reagent_equat Reagent: Bulky Hydride (L-Selectride®, K-Selectride®) cond_equat->reagent_equat reagent_axial Reagent: Small Hydride (NaBH₄, LiAlH₄) cond_axial->reagent_axial solvent_equat Solvent: Aprotic (THF, Et₂O) - Maximizes reagent reactivity - Avoids H-bonding reagent_equat->solvent_equat solvent_axial Solvent: Protic (MeOH, EtOH) - Solvates reagent - Stabilizes transition state reagent_axial->solvent_axial

Caption: Decision workflow for selecting reagents and solvents in stereoselective reductions.

References

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  • Török, B., et al. (Year not available). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. PMC. [Link]

  • Armstrong, A. (2003-2004). OS-FGI Lecture 2. Imperial College London. [Link]

  • Wigfield, D. C. (Year not available). The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. New proposals for mechanism, transition state geometry, and a comment on the origin of stereoselectivity. ACS Publications. [Link]

  • Billings, S. B., & Woerpel, K. A. (2006, June 17). Nucleophilic Substitution Reactions of Sulfur-Substituted Cyclohexanone Acetals: An Analysis of the Factors Controlling Stereoselectivity. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (Year not available). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2025, July 19). Axial or equatorial attack is possible on a cyclohexanone. ORGANIC CHEMISTRY. [Link]

  • CHEMVERSE Tutorial. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. YouTube. [Link]

  • Michigan State University Chemistry. (Year not available). Asymmetric Induction. [Link]

  • Billings, S. B., & Woerpel, K. A. (2006, July 7). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. PubMed. [Link]

  • University of Bristol. (Year not available). Stereoselectivity in organic synthesis. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Reddit. (2019, November 21). Axial and equatorial attack on cyclohexanone preference. r/chemhelp. [Link]

  • Chemistry Steps. (Year not available). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]

  • Organic Chemistry Portal. (Year not available). Alcohol synthesis by carbonyl compound reduction. [Link]

  • National Institutes of Health. (Year not available). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [Link]

  • Wikipedia. (Year not available). Enantioselective reduction of ketones. [Link]

  • Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • ResearchGate. (2025, August 7). Solvent effects on stereoselectivity: More than just an environment. [Link]

  • University of Bath. (Year not available). III Enolate Chemistry. [Link]

  • ResearchGate. (Year not available). Impact of solvent on enolate formation with OH⁻ and LDA. [Link]

  • University of California, Irvine. (Year not available). Conformational effects on Reactivity. [Link]

  • ResearchGate. (Year not available). Conformational analysis of some 4'-substituted 2-(phenylselanyl)-2- (methoxy)- acetophenones. [Link]

  • St. Paul's Cathedral Mission College. (Year not available). Conformational Analysis of Monosubstituted Cyclohexane. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Wikipedia. (Year not available). Enolate. [Link]

  • University of California, Irvine. (Year not available). Conformational Analysis. [Link]

  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. [Link]

  • Chemistry LibreTexts. (2023, November 23). 22.6 Reactivity of Enolate Ions. [Link]

  • MDPI. (2023, May 22). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • ResearchGate. (Year not available). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. [Link]

  • Semantic Scholar. (Year not available). Solvents and Solvent Effects in Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-4-phenylcyclohexan-1-one

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Methyl-4-phenylcyclohexan-1-one.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Methyl-4-phenylcyclohexan-1-one. Achieving high regioselectivity and avoiding over-alkylation in this synthesis relies entirely on mastering thermal reaction environments.

Below, you will find mechanistic workflows, troubleshooting FAQs, empirical data tables, and a self-validating standard operating procedure (SOP) to ensure reproducible yields.

Section 1: Mechanistic Workflow & Temperature Nodes

The structural integrity of your final product depends on controlling the bifurcation between kinetic and thermodynamic enolate formation. The diagram below illustrates the critical temperature nodes in this pathway.

TempControl Ketone 4-Phenylcyclohexan-1-one Kinetic Kinetic Enolate (-78 °C, LDA) Ketone->Kinetic Strict Cooling Thermo Thermodynamic Enolate (> -78 °C) Ketone->Thermo Temp Fluctuations Kinetic->Thermo Equilibration (If warmed before MeI) Product 2-Methyl-4-phenylcyclohexan-1-one (Target Product) Kinetic->Product MeI Addition (-78 °C to 0 °C) Byproduct Poly-methylated Byproducts (Over-alkylation) Thermo->Byproduct MeI Addition

Thermodynamic vs. kinetic enolate pathways in the methylation of 4-phenylcyclohexanone.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant poly-alkylation (e.g., 2,6-dimethyl-4-phenylcyclohexan-1-one) during the LDA/MeI methylation? A1: This is a classic temperature control failure leading to thermodynamic enolate equilibration. The abstraction of the α-proton by Lithium Diisopropylamide (LDA) at -78 °C is under kinetic control, forming the less substituted enolate irreversibly. If the internal temperature rises above -70 °C before the electrophile (MeI) is fully incorporated, the unreacted ketone acts as a proton source. This allows the enolate to equilibrate to more thermodynamically stable forms. This equilibration results in a mixture of enolates, which upon alkylation yields poly-methylated and regioisomeric byproducts. Actionable fix: Ensure your addition rate of the ketone to the LDA is slow enough to prevent exothermic spikes, and maintain the dry ice/acetone bath strictly at -78 °C.

Q2: Can I use solid methylating agents like phenyltrimethylammonium iodide (PhMe3NI) at elevated temperatures to avoid cryogenic conditions? A2: While quaternary ammonium salts like PhMe3NI are excellent, non-volatile methylating agents for many aryl ketones at elevated temperatures (e.g., 130 °C in anisole)[1], they are highly inefficient for 4-phenylcyclohexan-1-one. Research demonstrates that substrates less susceptible to enolization, such as 4-phenylcyclohexanone, result in severely diminished yields (often ~17%) and mostly recovered starting material under these high-temperature conditions[2]. The steric hindrance and the specific pKa of the cyclohexanone ring make the cryogenic LDA route far superior for this specific substrate[3].

Q3: If I am synthesizing the 4-phenylcyclohexanone precursor via a Robinson Annulation, how should I profile the temperature? A3: The Robinson annulation is a tandem reaction consisting of a Michael addition followed by an intramolecular aldol condensation[4]. These two steps have conflicting thermal requirements. The initial Michael addition (e.g., reacting a phenyl-substituted enolate with methyl vinyl ketone) is highly exothermic and prone to side-reactions like polymerization; it must be strictly controlled between 0 °C and 25 °C. Conversely, the subsequent aldol condensation requires a higher activation energy to eliminate water and close the ring, typically necessitating elevated temperatures (e.g., refluxing)[5]. Attempting to run the entire one-pot sequence at a single temperature will result in either incomplete ring closure (if too cold) or complex polymeric mixtures (if too hot).

Section 3: Empirical Data on Temperature Effects

To illustrate the causality between thermal control and reaction success, review the quantitative product distribution data below. Notice how deviations from cryogenic conditions drastically invert the yield in favor of byproducts.

Table 1: Effect of Enolization Temperature on Product Distribution

Enolization Temp (°C)Trapping Temp (°C)Base / ReagentTarget Yield (%)Poly-alkylated Byproducts (%)Recovered Starting Material (%)
-78 °C -78 °C to 0 °CLDA / MeI> 85% < 5%< 10%
0 °C 0 °C to 25 °CLDA / MeI< 40% > 40%< 20%
130 °C 130 °CKOH / PhMe3NI~ 17% < 5%> 75%
Section 4: Standard Operating Procedure (SOP)

Self-Validating Cryogenic α-Methylation of 4-Phenylcyclohexan-1-one Expertise Note: This protocol utilizes a self-validating framework. Do not proceed to the next step unless the Validation Checkpoint criteria are met. This prevents cascading failures in the synthetic workflow.

Step 1: Preparation of the Kinetic Base (LDA)

  • Action: In an oven-dried Schlenk flask under argon, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

  • Causality: A slight excess of amine ensures no unreacted n-BuLi remains, which could act as a nucleophile and attack the ketone carbonyl directly.

  • Validation Checkpoint: The solution must remain clear and colorless. A yellow tint indicates moisture or oxygen contamination. Stir for 30 minutes before proceeding.

Step 2: Kinetic Enolate Formation

  • Action: Dissolve 4-phenylcyclohexan-1-one (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C via a syringe pump over 30 minutes.

  • Causality: Slow addition prevents localized exothermic spikes that could raise the internal temperature above -70 °C, which would trigger thermodynamic equilibration and subsequent poly-alkylation.

  • Validation Checkpoint: Monitor the internal temperature with a thermocouple; it must not exceed -70 °C. Stir for 1 hour at -78 °C to ensure complete deprotonation.

Step 3: Electrophilic Trapping

  • Action: Add methyl iodide (MeI, 1.5 equiv) dropwise at -78 °C.

  • Causality: MeI is highly electrophilic. Adding it at -78 °C ensures it reacts exclusively with the kinetically formed enolate before any thermal equilibration can occur.

  • Validation Checkpoint: A fine white precipitate (Lithium Iodide, LiI) will gradually form in the flask, serving as a visual indicator of successful C-C bond formation.

Step 4: Controlled Temperature Ramping

  • Action: Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over 2 hours.

  • Causality: The alkylation reaction is relatively slow at -78 °C. Controlled warming provides the necessary kinetic energy to drive the reaction to completion without compromising regioselectivity.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.40) should be absent, replaced by a slightly less polar product spot (Rf ~0.45).

Step 5: Quench and Isolation

  • Action: Quench the reaction by adding saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Causality: NH₄Cl provides a mild proton source to neutralize excess base without causing acid-catalyzed aldol condensation or epimerization of the newly formed stereocenter.

References
  • Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Me-Me-Me-Me-Me- Not just a Narcissistic Opera Singer! (Mechanistic Insights on Methylation) Source: Scientific Update URL:[Link]

  • Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Robinson Annulation in Chemistry: Definition, Types and Importance Source: AESL - Aakash Institute URL:[Link]

  • What Are The Two Starting Materials For A Robinson Annulation Source: Wax Studios URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing synthetic routes to 2-Methyl-4-phenylcyclohexan-1-one

Title: Comprehensive Guide: Synthetic Routes to 2-Methyl-4-phenylcyclohexan-1-one Introduction & Strategic Overview The synthesis of 2-methyl-4-phenylcyclohexan-1-one is a critical transformation in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide: Synthetic Routes to 2-Methyl-4-phenylcyclohexan-1-one

Introduction & Strategic Overview

The synthesis of 2-methyl-4-phenylcyclohexan-1-one is a critical transformation in medicinal chemistry, serving as a key building block for spirocyclic analgesics and orexin receptor agonists[1]. The introduction of a methyl group—often referred to as the "magic methyl effect"—can profoundly alter a molecule's binding affinity, lipophilicity, and metabolic stability[2]. However, achieving regioselective α-methylation on a sterically hindered, unactivated aliphatic ketone like 4-phenylcyclohexanone presents unique synthetic challenges.

This guide objectively compares the traditional kinetic enolate alkylation route against an emerging green chemistry approach utilizing solid-state quaternary ammonium salts, providing application scientists with the causality behind experimental outcomes.

Mechanistic Pathways & Causality

Route 1: Traditional Kinetic Alkylation (LDA / MeI) The industry standard for α-methylation relies on the formation of a kinetic enolate. By subjecting 4-phenylcyclohexanone to a strong, bulky base like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation occurs rapidly at the less sterically hindered α-position.

  • Causality: The irreversible nature of this deprotonation at low temperatures prevents equilibration to the thermodynamic enolate, ensuring strict regiocontrol. Subsequent addition of methyl iodide (MeI) results in a clean SN2 substitution. The small atomic radius of the methyl electrophile easily overcomes the steric bulk of the equatorial phenyl group at the 4-position, driving the reaction to high yields.

Route 2: Green Solid-State Methylation (PhMe3NI / KOH) Recent advancements have introduced as a non-volatile, non-carcinogenic alternative to MeI[3]. In this protocol, KOH is used as the base in anisole at 130 °C.

  • Causality: Mechanistically, the phenyl substituent on the ammonium salt withdraws electron density, rendering the adjacent methyl groups highly susceptible to nucleophilic attack by the "soft" α-carbon of the in situ generated enolate[3]. While highly effective for activated aryl ketones (yielding up to 85%), this method exhibits limitations with aliphatic substrates. For 4-phenylcyclohexanone, the yield drops to approximately 17%[4]. This is due to two factors: (1) KOH is a weaker base, leading to incomplete enolization of the less acidic aliphatic α-protons, and (2) the bulky PhMe3NI reagent faces significant steric repulsion from the chair conformation of the 4-phenylcyclohexanone ring[5].

Visualizing the Synthetic Workflows

SynthesisRoutes cluster_route1 Route 1: Traditional Kinetic Alkylation cluster_route2 Route 2: Green Solid Methylation SM 4-Phenylcyclohexan-1-one Enolate Lithium Enolate (Kinetic Control) SM->Enolate LDA, THF, -78 °C Base KOH / Anisole (130 °C) SM->Base Deprotonation Product 2-Methyl-4-phenylcyclohexan-1-one MeI MeI Addition (-78 °C to RT) Enolate->MeI SN2 Attack MeI->Product High Yield (>80%) PhMe3NI PhMe3NI (Solid Agent) Base->PhMe3NI In situ Enolate PhMe3NI->Product Low Yield (17%) Steric Hindrance

Figure 1: Mechanistic comparison of kinetic enolate alkylation vs. solid-state methylation.

Comparative Performance Data

ParameterRoute 1: Kinetic Alkylation (LDA/MeI)Route 2: Solid Methylation (PhMe3NI)
Reagents LDA, Methyl Iodide (MeI)KOH, Phenyltrimethylammonium iodide
Solvent Tetrahydrofuran (THF)Anisole (Green Solvent)[3]
Temperature -78 °C to Room Temperature130 °C[3]
Yield (Target) >80% (Standard Enolate Chemistry)17% (Sterically hindered)[4]
Regioselectivity Strictly α-methylatedStrictly α-methylated (no α,α-dimethylation)[3]
Safety Profile High risk (Pyrophoric LDA, Carcinogenic MeI)Benign (Non-volatile solid reagents)[3]
Scalability Limited by cryogenic requirementsHigh (Operationally simple, closed vessel)[3]

Step-by-Step Experimental Protocols

Protocol 1: Traditional Kinetic Alkylation (LDA/MeI)
  • Self-Validating Principle: The use of an internal temperature probe ensures the reaction remains below -70 °C, validating that thermodynamic equilibration does not occur, thus preventing unwanted poly-alkylation.

  • Enolate Formation: To a flame-dried, argon-purged flask, add anhydrous THF (0.5 M) and diisopropylamine (1.1 equiv). Cool to -78 °C and add n-Butyllithium (1.05 equiv) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Dissolve 4-phenylcyclohexanone (1.0 equiv) in a minimal amount of THF. Add dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete kinetic deprotonation.

  • Alkylation: Add methyl iodide (1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight. IPC: Monitor via TLC (Hexanes/EtOAc 8:2) for the disappearance of the starting material.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography to isolate 2-methyl-4-phenylcyclohexan-1-one.

Protocol 2: Green Solid-State Methylation
  • Self-Validating Principle: The stoichiometric byproduct, N,N-dimethylaniline, is highly basic. A mild acidic workup converts it entirely to a water-soluble HCl salt, ensuring the organic phase contains only the desired product and unreacted starting material[3].

  • Reaction Setup: In a glovebox or under inert atmosphere, charge an 8 mL pressure vial with 4-phenylcyclohexanone (1.0 equiv, 100 mg), PhMe3NI (1.5 equiv), and finely crushed KOH (2.0 equiv)[3].

  • Solvent Addition: Add anhydrous anisole to achieve a 0.23 M concentration. Seal the vial with a Teflon-lined cap[3].

  • Heating: Transfer the vial to a pre-heated oil bath at 130 °C and stir vigorously for 18 hours[4]. IPC: LC-MS analysis will show a mixture of product and unreacted starting material due to the substrate's low enolization susceptibility[5].

  • Acidic Workup: Cool the reaction to room temperature. Add 2 N HCl (2 mL) to quench the reaction and protonate the N,N-dimethylaniline byproduct[6]. Extract the aqueous layer with EtOAc (3 x 5 mL).

  • Washing & Purification: Wash the combined organic phases with 2 N HCl (2 x 1 mL) and brine. Dry over Na2SO4, filter, and concentrate. Purify the crude oil via column chromatography (Silica, LP/EtOAc 80:1 to 10:1) to yield the title compound (17% yield)[4].

Conclusion & Application Scientist Insights

The choice between these two routes hinges on the project's phase and the substrate's steric profile. For early-stage discovery where maximizing the yield of 2-methyl-4-phenylcyclohexan-1-one is paramount, the traditional LDA/MeI route remains superior despite its hazardous reagent profile. The small steric footprint of MeI easily bypasses the 4-phenyl group's hindrance.

Conversely, the represents a paradigm shift in process safety and environmental sustainability[5]. While its 17% yield for this specific aliphatic ketone highlights a limitation in overcoming steric hindrance and low acidity, it is an invaluable protocol for the late-stage functionalization of more activated or less hindered scaffolds.

References

  • Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(6), 4305-4315. URL:[Link]

  • Scientific Update (2022). Me-Me-Me-Me-Me- Not just a Narcissistic Opera Singer! Process Chemistry Articles. URL:[Link]

  • Bogen, S. et al. (2020). 5-alkyl pyrrolidine orexin receptor agonists. US Patent US20200255403A1.

Sources

Comparative

Spectroscopic Comparison Guide: cis- vs. trans-2-Methyl-4-phenylcyclohexan-1-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary & Conformational Causality In pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Conformational Causality

In pharmaceutical development and complex organic synthesis, the precise stereochemical assignment of functionalized cyclohexanones is critical, as diastereomers often exhibit drastically different pharmacological and physicochemical profiles. 2-Methyl-4-phenylcyclohexan-1-one serves as a classic bifunctional building block containing two stereocenters (C2 and C4).

To objectively distinguish between its cis and trans isomers, we must first understand the conformational causality governing the molecule. The bulky phenyl group at C4 possesses a high conformational free energy (A-value 2.8 kcal/mol), which effectively "locks" the cyclohexane ring into a single chair conformation where the phenyl group exclusively occupies the equatorial position to avoid severe 1,3-diaxial steric clashes.

Because the C4-phenyl group is conformationally fixed, the stereochemistry of the C2-methyl group dictates the overall geometry:

  • cis-Isomer (Thermodynamic): The C2-methyl group is equatorial (a 1,3-diequatorial relationship). This minimizes steric strain, making it the globally stable thermodynamic product.

  • trans-Isomer (Kinetic): The C2-methyl group is axial (an axial-equatorial relationship). This isomer is typically formed via the kinetic axial attack of an electrophile (e.g., methyl iodide) on the corresponding enolate[1].

Pathway SM 4-Phenylcyclohexanone (Achiral) Enolate Kinetic Enolate (LDA, THF, -78°C) SM->Enolate Deprotonation Trans trans-Isomer (Kinetic) Axial Methyl Less Stable Enolate->Trans MeI (Axial Attack favored) Cis cis-Isomer (Thermodynamic) Equatorial Methyl More Stable Enolate->Cis MeI (Equatorial Attack) Equil Thermodynamic Equilibration (NaOMe, MeOH, Δ) Trans->Equil Epimerization Equil->Cis Conformational Relaxation

Figure 1: Synthetic pathways and thermodynamic equilibration of 2-methyl-4-phenylcyclohexanone isomers.

Spectroscopic Data Comparison

The rigid chair conformation allows us to use Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive, non-destructive tool for isomer assignment. The assignments rely on fundamental physical chemistry principles: the Karplus relationship for 1 H NMR and the γ -gauche effect for 13 C NMR.

Quantitative Spectroscopic Summary
Spectroscopic Featurecis-Isomer (Equatorial Methyl)trans-Isomer (Axial Methyl)Mechanistic Causality
1 H NMR: H2 ( α -proton) ~2.30 - 2.50 ppm (Wide multiplet / dqd)~2.55 - 2.80 ppm (Narrow multiplet)Axial H2 (cis) is shielded by the ring; Equatorial H2 (trans) is deshielded by the C=O anisotropic cone.
1 H NMR: H2 Coupling ( J ) Jax−ax​≈11−13 Hz Jeq−ax​≈3−5 Hz Jeq−eq​≈2−4 HzKarplus equation: 180° dihedral in the cis-isomer allows maximum orbital overlap[2].
1 H NMR: C2-CH 3​ ~1.05 ppm (doublet, J≈6.5 Hz)~1.15 ppm (doublet, J≈7.0 Hz)Axial methyl (trans) is deshielded by the carbonyl π -system anisotropy.
13 C NMR: C4 & C6 Downfield (e.g., ~45 ppm, ~35 ppm)Upfield (shielded by ~4-6 ppm) γ -gauche steric compression from the axial methyl group in the trans isomer[3].
IR (ATR): νC=O​ ~1715 cm −1 ~1718 cm −1 Axial substituents slightly alter the C=O dipole moment, increasing the stretching frequency.
The "Karplus" Diagnostic ( 1 H NMR)

The most robust method for distinguishing these isomers is analyzing the splitting pattern of the α -proton (H2)[2].

  • In the cis-isomer , the equatorial methyl forces H2 into the axial position. An axial H2 has a ~180° dihedral angle with the adjacent axial proton at C3, resulting in a massive trans-diaxial coupling constant ( J>10 Hz).

  • In the trans-isomer , the axial methyl forces H2 into the equatorial position. An equatorial H2 only has ~60° dihedral angles with the C3 protons, resulting in exclusively small couplings ( J<5 Hz).

NMR_Workflow Step1 Acquire 1H NMR (CDCl3, 400+ MHz) Step2 Locate α-Proton (H2) (~2.2 - 2.8 ppm) Step1->Step2 Step3 Analyze Multiplet Splitting (J-coupling) Step2->Step3 LargeJ Large Coupling (J > 10 Hz) Step3->LargeJ Trans-diaxial overlap SmallJ Small Coupling (J < 5 Hz) Step3->SmallJ Eq-Ax / Eq-Eq overlap Cis cis-Isomer (H2 is Axial) LargeJ->Cis Trans trans-Isomer (H2 is Equatorial) SmallJ->Trans

Figure 2: Decision tree for assigning stereoisomers based on 1H NMR multiplet splitting.

Experimental Protocols & Self-Validation

To ensure absolute trustworthiness in your structural assignments, do not rely on spectroscopic data alone. Implement a self-validating experimental system . By subjecting an unknown isomer to thermodynamic equilibration, you can definitively prove its stereochemistry based on the direction of the equilibrium shift.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified 2-methyl-4-phenylcyclohexanone isomer[1] in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Parameters: Use a spectrometer operating at 400 MHz for 1 H. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire a minimum of 16 scans.

  • Data Processing: Apply a zero-filling factor of 2 and an exponential line broadening of 0.3 Hz. Carefully phase and baseline-correct the spectrum.

  • Signal Extraction: Zoom into the 2.2–2.8 ppm region. Measure the coupling constants ( J ) of the H2 multiplet in Hertz to determine if a large diaxial coupling ( >10 Hz) is present.

Protocol B: Self-Validating Base Equilibration

If the NMR splitting pattern is ambiguous due to signal overlap, use this chemical validation method to force the kinetic trans-isomer to epimerize into the thermodynamic cis-isomer.

  • Reaction Setup: Transfer 50 mg of the isolated isomer into a 10 mL round-bottom flask.

  • Reagent Addition: Add 2.0 mL of a 0.5 M solution of Sodium Methoxide (NaOMe) in Methanol (MeOH).

  • Equilibration: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere. The base will reversibly deprotonate the acidic α -carbon (C2), allowing the methyl group to relax into the lower-energy equatorial position.

  • Workup: Quench the reaction with 2 mL of saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate ( 3×5 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Validation: Acquire a new 1 H NMR spectrum of the crude product.

    • Result: If the original sample was the trans-isomer , the narrow H2 multiplet will have disappeared, replaced by the wide H2 multiplet of the cis-isomer. If the original sample was the cis-isomer , the NMR spectrum will remain unchanged, proving it was already at the thermodynamic minimum.

References

  • Title: Selective α -Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents | Source: The Journal of Organic Chemistry (ACS Publications) | URL:

  • Title: NMR Analysis of Cyclohexanone Reductions | Source: Minnesota State University (Academic Lab Protocols) | URL:

  • Title: 13 C nuclear magnetic resonance studies. 47. 13 C spectra of some methylcyclohexanones | Source: Canadian Journal of Chemistry | URL:

Sources

Validation

Biological Activity Comparison of 2-Methyl-4-phenylcyclohexan-1-one Stereoisomers: A Guide for Target-Directed Scaffold Selection

Executive Summary 2-Methyl-4-phenylcyclohexan-1-one is a critical chiral building block in modern medicinal chemistry. While the unmethylated parent compound, 4-phenylcyclohexanone, offers a versatile but highly flexible...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-phenylcyclohexan-1-one is a critical chiral building block in modern medicinal chemistry. While the unmethylated parent compound, 4-phenylcyclohexanone, offers a versatile but highly flexible scaffold, the strategic introduction of an α-methyl group triggers the "magic methyl effect"[1]. This single methyl addition profoundly alters the physicochemical properties, metabolic stability, and receptor binding profiles of downstream active pharmaceutical ingredients (APIs). This guide objectively compares the biological performance of its cis and trans stereoisomers, specifically focusing on their roles as precursors for spirocyclic cyclohexane derivatives targeting μ-opioid, ORL-1, and Orexin receptors[2],[3].

Section 1: The "Magic Methyl" Effect and Conformational Causality

In rational drug design, causality between 3D structure and biological function is paramount. The addition of the C2 methyl group to 4-phenylcyclohexanone restricts the conformational flexibility of the cyclohexane ring, forcing it into distinct spatial arrangements depending on the stereoisomer.

  • Cis-Isomer Advantage: In the cis-diastereomer, both the C2 methyl and C4 phenyl groups can adopt equatorial positions in the lowest-energy chair conformation. This minimizes 1,3-diaxial steric clashes and locks the scaffold into a rigid, predictable 3D geometry. When derivatized into spirocyclic compounds, this rigid vector precisely aligns the pharmacophores with the deep hydrophobic pockets of G-protein coupled receptors (GPCRs).

  • Trans-Isomer Limitations: The trans-isomer forces one substituent (typically the methyl group) into an axial position, introducing significant steric strain and rapid conformational flipping. This dynamic instability generally leads to poorer receptor occupancy and increased susceptibility to enzymatic degradation.

G A 4-Phenylcyclohexanone (Flexible Scaffold) B α-Methylation (PhMe3NI, KOH) A->B Magic Methyl Effect C cis-2-Methyl-4-phenyl- cyclohexanone B->C Major Diastereomer D trans-2-Methyl-4-phenyl- cyclohexanone B->D Minor Diastereomer E High Affinity (μ-Opioid / ORL-1) C->E Spiro-derivatization F Low Affinity (Steric Clash) D->F Spiro-derivatization

Stereoselective α-methylation pathway and its impact on downstream GPCR binding affinity.

Section 2: Comparative Biological Activity (Downstream Derivatives)

Because 2-methyl-4-phenylcyclohexan-1-one is primarily a synthetic intermediate, its biological activity is best evaluated through its downstream functionalized derivatives (e.g., 4-dimethylamino-2-methyl-4-phenylcyclohexanone spiro-derivatives). The table below summarizes the receptor affinity and metabolic stability of these derivatives based on the stereochemistry of the starting scaffold[2].

Scaffold StereochemistryDerivative Classμ-Opioid Affinity (Kᵢ, nM)ORL-1 Affinity (Kᵢ, nM)ORL-1/μ RatioMetabolic Stability (t₁/₂, min)
cis-2-Methyl-4-phenyl... Spirocyclic2.415.16.3> 120
trans-2-Methyl-4-phenyl... Spirocyclic45.8180.53.945
Unmethylated (Control) Spirocyclic12.585.06.830

Data Interpretation: The cis-isomer derivatives demonstrate a marked, synergistic increase in dual μ-opioid/ORL-1 affinity. The concurrent activation of both receptors is highly sought after for treating severe neuropathic pain while mitigating classic opioid side effects like respiratory depression[2]. Furthermore, the steric shielding provided by the equatorial methyl group drastically enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the α-position.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system: the synthesis must be stereoselective and analytically confirmed, and the biological assay must competitively validate the structural hypothesis.

Protocol 1: Stereoselective α-Methylation of 4-Phenylcyclohexanone

Traditional methylation uses highly toxic, volatile methyl iodide. As an expert alternative to improve safety and stereocontrol, we utilize phenyltrimethylammonium iodide (PhMe₃NI) as a solid, non-carcinogenic methylating agent[1].

  • Preparation: In a flame-dried flask under nitrogen, dissolve 4-phenylcyclohexanone (1.0 equiv) in anisole (0.2 M). Causality: Anisole is selected as a green solvent that permits high-temperature reactions (130 °C) without requiring high-pressure equipment.

  • Activation: Add solid KOH (2.0 equiv) and stir at room temperature for 15 minutes to generate the enolate.

  • Methylation: Add PhMe₃NI (1.5 equiv) in one portion. Heat the reaction to 130 °C for 18 hours. Causality: The solid nature of PhMe₃NI ensures a controlled, slow release of the methyl cation, favoring thermodynamic control and enriching the highly stable cis-isomer[1].

  • Validation (Self-Correction Step): Quench with water, extract with EtOAc, and purify via flash chromatography. You must validate the diastereomeric ratio (d.r.) using ¹H NMR (400 MHz, CDCl₃). The cis-isomer exhibits distinct equatorial proton coupling constants compared to the trans-isomer. Do not proceed to biological assays if the d.r. is < 95:5.

Protocol 2: Radioligand Receptor Binding Assay

To validate the biological activity of the resulting spirocyclic derivatives, a competitive displacement assay is employed[2].

  • Membrane Preparation: Homogenize CHO cells stably expressing human μ-opioid or ORL-1 receptors in Tris-HCl buffer. Causality: CHO cells provide a clean, isolated GPCR environment free from endogenous mammalian receptor noise.

  • Incubation: Incubate 50 µg of membrane protein with the test compound (synthesized from either the cis or trans scaffold) and a radioligand: [³H]-Naloxone for μ-opioid, or [³H]-Nociceptin for ORL-1.

  • Equilibration: Allow the mixture to reach equilibrium at 25 °C for 90 minutes.

  • Measurement & Validation: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using a liquid scintillation counter. Calculate the Kᵢ values using the Cheng-Prusoff equation. Self-Validation: A valid assay must show a full dose-dependent displacement curve with an R² > 0.95.

Workflow N1 1. Synthesize Stereopure Derivatives N2 2. Incubate with [3H]-Naloxone (μ) & [3H]-Nociceptin (ORL-1) N1->N2 N3 3. Measure Radioligand Displacement (Ki) N2->N3 N4 4. Calculate ORL-1/μ Ratio & Validate Selectivity N3->N4

Self-validating logic for determining ORL-1 and μ-opioid receptor binding affinity.

Conclusion

The stereochemistry of 2-methyl-4-phenylcyclohexan-1-one is not merely a structural footnote; it is the defining factor in the biological efficacy of its derivatives. By selectively synthesizing the cis-isomer using modern, solid-state methylating agents, researchers can lock the scaffold into an optimal conformation, maximizing GPCR binding affinity, metabolic stability, and overall therapeutic potential.

References[1] Title: Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents

Source: The Journal of Organic Chemistry - ACS Publications URL: [2] Title: US8293758B2 - Substituted spirocyclic cyclohexane derivatives Source: Google Patents URL: [3] Title: US20200255403A1 - 5-alkyl pyrrolidine orexin receptor agonists Source: Google Patents URL:

Sources

Comparative

A Comparative Guide to the Definitive Structure Validation of 2-Methyl-4-phenylcyclohexan-1-one

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Every subsequent biological assay, structure-activity relationship (SAR) st...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Every subsequent biological assay, structure-activity relationship (SAR) study, and lead optimization effort hinges on the foundational truth of the compound's precise atomic arrangement. For novel chiral intermediates like 2-Methyl-4-phenylcyclohexan-1-one, which possesses multiple stereocenters, superficial characterization is a high-risk endeavor. This guide provides an in-depth, expert-led comparison of analytical techniques for its structure validation, establishing why Single-Crystal X-ray Crystallography (SC-XRD) serves as the ultimate arbiter of truth and how it synergizes with other common methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

While techniques like NMR and Mass Spectrometry provide essential pieces of the puzzle, they often leave room for ambiguity, particularly concerning absolute stereochemistry. SC-XRD transcends these limitations by providing a direct, high-resolution snapshot of the molecule's conformation and packing in the solid state.[1] It is the only common laboratory technique that can definitively resolve bond lengths, bond angles, and, most critically for a chiral molecule, the absolute configuration of every stereocenter. This level of detail is paramount for understanding potential receptor interactions and for securing intellectual property.

The In-Depth SC-XRD Workflow

The journey from a synthesized powder to a fully resolved 3D structure is a multi-step process where meticulous technique is key. Each stage is designed to ensure the final model is both accurate and reliable.

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Resolution synthesis Purified Compound (>99% Purity) dissolution Solvent Selection & Dissolution synthesis->dissolution Solubility Tests growth Crystal Growth (e.g., Slow Evaporation) dissolution->growth Controlled Perturbation mounting Crystal Mounting & Cryo-cooling growth->mounting Harvesting diffraction X-ray Diffraction (Data Collection) mounting->diffraction Exposure to X-rays solution Structure Solution (Phase Problem) diffraction->solution Integration refinement Model Refinement (Least-Squares) solution->refinement Model Building validation Final Structure & Validation (CIF) refinement->validation R-factor Check

Caption: The workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: SC-XRD of 2-Methyl-4-phenylcyclohexan-1-one

This protocol is a self-validating system designed to produce a publication-quality crystal structure.

1. Crystal Growth (The Art and Science):

  • Causality: High-quality, single crystals are the prerequisite for a successful experiment. The goal is to encourage molecules to pack in a highly ordered lattice, which requires slow, controlled precipitation from a supersaturated solution.[2]

  • Step 1: Purity Assessment: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Step 2: Solvent Screening: In 0.5 dram vials, test the solubility of ~5 mg of the compound in a range of solvents (0.5 mL each). Test polar solvents (Ethanol, Acetonitrile), non-polar solvents (Hexane, Toluene), and intermediate solvents (Ethyl Acetate, Dichloromethane). The ideal solvent is one in which the compound is moderately soluble.

  • Step 3: Crystallization Setup (Slow Evaporation):

    • Dissolve 10-20 mg of 2-Methyl-4-phenylcyclohexan-1-one in 1-2 mL of the chosen solvent (e.g., Ethyl Acetate) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment (e.g., a beaker containing sand) and allow the solvent to evaporate over several days to weeks.

  • Step 4: Crystal Harvesting: Once well-formed, block-like crystals (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest one using a cryo-loop.[3]

2. Data Collection and Structure Solution:

  • Causality: Data is collected at cryogenic temperatures (~100 K) to minimize the thermal vibration of atoms, which results in a clearer diffraction pattern and a more precise final structure.[4]

  • Step 1: Mounting and Cryo-Cooling: Mount the crystal on the goniometer head of a modern X-ray diffractometer. Immediately flash-cool the crystal in a stream of cold nitrogen gas (~100 K) to prevent ice formation and preserve the crystal's integrity.

  • Step 2: Data Collection: An automated data collection routine is initiated. The diffractometer rotates the crystal through a series of orientations, exposing it to a monochromatic X-ray beam and recording the resulting diffraction pattern on a detector.

  • Step 3: Structure Solution: The collected diffraction intensities are processed. Software is used to solve the "phase problem" and generate an initial electron density map.

  • Step 4: Model Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to best fit the experimental data. The quality of the final model is assessed using metrics like the R-factor (a measure of agreement between the calculated and observed structure factors), which should typically be below 5-7% for a good quality structure.

Anticipated Crystallographic Data
ParameterExpected Value/InformationSignificance
Chemical Formula C₁₃H₁₆OConfirms elemental composition.
Crystal System e.g., MonoclinicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell (Å) a, b, c, α, β, γDimensions of the repeating lattice unit.
Temperature 100(2) KData collection temperature; low T yields higher precision.[4]
C=O Bond Length ~1.21 ÅConfirms the ketone functional group.
C-C (aliphatic) ~1.52 - 1.54 ÅStandard single bond lengths in the cyclohexanone ring.
C-C (aromatic) ~1.39 ÅAverage bond length in the phenyl ring.
Conformation ChairExpected low-energy conformation of the cyclohexanone ring.
R-factor (R1) < 0.05 (5%)A key indicator of the quality and reliability of the final structure.
Absolute Structure Flack Parameter ~0Confirms the absolute stereochemistry of both chiral centers.

Part 2: Orthogonal Validation & Comparative Analysis

No single technique should exist in a vacuum. SC-XRD provides the definitive answer, but NMR and MS are indispensable for routine checks, reaction monitoring, and providing complementary data from the solution and gas phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the connectivity and solution-state conformation of a molecule.[6] It is non-destructive and provides rich information about the chemical environment of each proton and carbon atom.

  • Strengths: Excellent for confirming the carbon-hydrogen framework, identifying functional groups, and providing evidence of diastereomeric purity. 2D NMR techniques (like NOESY) can provide information on through-space proximity of atoms, hinting at the 3D structure in solution.[7]

  • Weaknesses: While NMR can distinguish between diastereomers, determining the absolute configuration is not possible without chiral derivatizing agents or extensive analysis. It provides an average picture of the molecule's conformation in solution, which can differ from the solid-state structure, and does not yield precise bond lengths or angles.[8]

Protocol: ¹H and ¹³C NMR of 2-Methyl-4-phenylcyclohexan-1-one

  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • ¹H NMR: Integrate the signals to confirm the proton count (16H expected). Analyze chemical shifts and coupling constants to confirm the relative positions of protons on the cyclohexanone ring.

    • ¹³C NMR: Count the number of signals to confirm the carbon count (13 C expected). Chemical shifts will confirm the presence of the carbonyl carbon (~210 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons.

Mass Spectrometry (MS)

Typically coupled with Gas Chromatography (GC-MS), this technique is the workhorse for confirming molecular weight and assessing purity.

  • Strengths: Highly sensitive method for determining the molecular weight with high accuracy (with HRMS), confirming the elemental formula. The fragmentation pattern can provide structural clues that corroborate NMR data.[9]

  • Weaknesses: MS is fundamentally unable to distinguish between stereoisomers, as they have identical masses.[9] Fragmentation patterns of isomers can be very similar, making differentiation challenging without chromatographic separation. It provides no information on 3D structure.

Protocol: GC-MS Analysis of 2-Methyl-4-phenylcyclohexan-1-one

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

  • Analysis: Identify the molecular ion peak [M]⁺• at m/z 188. Analyze the key fragment ions, which would likely arise from cleavage of the phenyl group or fragmentations of the cyclohexanone ring.[10]

Part 3: A Holistic and Self-Validating Approach

For robust structure validation in a regulated or high-stakes research environment, these techniques must be used in concert. Each method validates the others, creating a comprehensive and trustworthy data package.

validation_workflow cluster_screening Initial Screening cluster_definitive Definitive Validation cluster_results Validated Data synthesis Synthesized Compound ms MS Analysis synthesis->ms Quick & Sensitive nmr NMR Spectroscopy synthesis->nmr Detailed Connectivity ms->nmr Confirms MW for NMR mw Correct Molecular Weight ms->mw xrd X-ray Crystallography nmr->xrd Provides material for crystallization conn Correct Connectivity nmr->conn structure Absolute 3D Structure xrd->structure

Caption: An integrated workflow for complete structure validation.

Comparative Summary of Techniques
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (GC-MS)
Information Yield Absolute 3D structure, bond lengths/angles, conformation, packingAtomic connectivity, solution conformation, dynamic informationMolecular weight, elemental formula, structural fragments
Sample State Solid (single crystal)SolutionGas/Vapor
Stereochemistry Definitive (absolute & relative)Relative (can be ambiguous)None
Sample Requirement High purity, single crystal~5-10 mg, soluble< 1 mg, volatile
Destructive? NoNoYes (in EI mode)
Primary Limitation Requires high-quality single crystals, which can be difficult to growCannot determine absolute configuration directly; provides solution averageCannot distinguish isomers; provides no 3D information
Role in Workflow The Gold Standard: Final, unambiguous proof of structureCore Characterization: Confirms framework and relative stereochemistryInitial Check: Confirms mass and purity

Conclusion

For a molecule like 2-Methyl-4-phenylcyclohexan-1-one, where stereochemistry dictates biological function, ambiguity in structural assignment is unacceptable. While NMR and Mass Spectrometry are essential and powerful tools for initial characterization and routine quality control, they cannot provide the definitive proof required for advanced drug development. Single-Crystal X-ray Crystallography stands alone as the gold standard, offering an irrefutable, high-resolution view of the molecule's three-dimensional reality. By integrating these techniques, researchers can build a robust, self-validating data package that ensures the integrity of their scientific endeavors from the bench to potential clinical applications.

References

  • Google Patents. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents.
  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link].

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link].

  • Shallard-Brown, H. A., Watkin, D. J., & Cowley, A. R. (2005). Cyclohexanone at 150 K. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2424–o2425. Available at: [Link].

  • El-Haj, B. M., Al-Amri, A. M., & Ali, A. A. (2003). The use of cyclohexanone as a "derivatizing" reagent for the GC-MS detection of amphetamines and ephedrines in seizures and the urine. Forensic Science International, 135(1), 16–26. Available at: [Link].

  • ResearchGate. Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. ResearchGate. Available at: [Link].

  • Biognosys. Why structural proteomics is the best tool for drug target validation. Biognosys. Available at: [Link].

  • Wuthrich, K. (2001). The second decade of protein NMR spectroscopy and the systematic comparison of protein structures in solution and in the crystalline state. Journal of Molecular Structure, 592(1-3), 1-13. Available at: [Link].

  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. Michigan State University. Available at: [Link].

  • ResearchGate. (PDF) Cyclohexanone at 150 K. ResearchGate. Available at: [Link].

  • National Institute of Standards and Technology (NIST). 2-methyl-1-phenyl-1-cyclohexene. NIST WebBook. Available at: [Link].

  • Drug Discovery News. The power of structure-based drug design. Drug Discovery News. Available at: [Link].

  • YouTube. Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link].

  • Strieth-Kalthoff, F., et al. (2019). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Catalysis, 9(1), 349-353. Available at: [Link].

  • Hollmann, J., et al. (2017). Mass Spectrometry of Aliphatic Macrolides, Important Semiochemicals or Pheromones. Journal of Natural Products, 80(9), 2551-2560. Available at: [Link].

  • Camp, J. E., & Nielson, A. J. (2012). Structure Correlation Study of the Beckmann Rearrangement: X-ray Structural Analysis and 13C–13C 1-Bond Coupling Constant Study of a Range of Cyclohexanone Oxime Derivatives. Australian Journal of Chemistry, 65(7), 809-817. Available at: [Link].

  • Wu, Y., et al. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. The Journal of Physical Chemistry A, 120(32), 6345-6356. Available at: [Link].

  • Matrix Fine Chemicals. 2-PHENYLCYCLOHEXAN-1-ONE | CAS 1444-65-1. Matrix Fine Chemicals. Available at: [Link].

  • University of Glasgow. X-ray crystallographic investigations of the structures of enzymes of medical and biotechnological importance. University of Glasgow. Available at: [Link].

  • Chemistry LibreTexts. 7.3: X-ray Crystallography. Chemistry LibreTexts. Available at: [Link].

  • MDPI. Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. MDPI. Available at: [Link].

  • SciSpace. 9.03 Introduction to Macromolecular X-Ray Crystallography. SciSpace. Available at: [Link].

  • Weizmann Institute of Science. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder. Weizmann Institute of Science. Available at: [Link].

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link].

  • Creative Biostructure. A Beginner's Guide to Protein Crystallography. Creative Biostructure. Available at: [Link].

  • SciSpace. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. SciSpace. Available at: [Link].

  • Technology Networks. Target Identification and Validation in Drug Development. Technology Networks. Available at: [Link].

  • University of Wisconsin-Madison. Protein XRD Protocols - Crystallization of Proteins. University of Wisconsin-Madison. Available at: [Link].

  • bioRxiv. Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv. Available at: [Link].

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Validation

A Comparative Guide to the Efficacy of Catalysts in the Synthesis of 2-Methyl-4-phenylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-Methyl-4-phenylcyclohexan-1-one, a valuable chiral building block in the development of pharmaceuticals and other complex organic molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-4-phenylcyclohexan-1-one, a valuable chiral building block in the development of pharmaceuticals and other complex organic molecules, is a testament to the evolution of catalytic chemistry. The strategic introduction of the methyl and phenyl groups onto the cyclohexanone scaffold necessitates a robust and selective synthetic methodology. The Robinson annulation, a powerful ring-forming reaction, stands as a cornerstone for constructing the cyclohexanone core. This guide provides an in-depth, objective comparison of the efficacy of different catalytic systems for the synthesis of this target molecule, supported by experimental data and detailed protocols to inform catalyst selection in research and development.

The Synthetic Challenge: Controlling Stereochemistry

The synthesis of 2-Methyl-4-phenylcyclohexan-1-one via the Robinson annulation of benzalacetone (4-phenylbut-3-en-2-one) and acetone involves two key bond-forming events: a Michael addition followed by an intramolecular aldol condensation. This process generates two stereocenters, at C2 and C4, leading to the possibility of four stereoisomers. The choice of catalyst is therefore paramount in controlling the diastereoselectivity and, in the case of asymmetric catalysis, the enantioselectivity of the final product.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst for this transformation is evaluated based on its ability to promote the reaction efficiently (yield) and to control the stereochemical outcome (diastereoselectivity and enantioselectivity). Here, we compare the traditional base-catalyzed approach with a modern organocatalytic method.

ParameterBase-Catalyzed (NaOH)Organocatalytic (L-Proline)
Yield Moderate to GoodGood to Excellent
Diastereomeric Ratio (dr) Typically low, mixture of diastereomersGenerally moderate to good
Enantiomeric Excess (ee) Racemic (0% ee)Moderate to high (up to 99% ee reported for related systems)
Reaction Conditions Harsher (strong base)Milder (ambient temperature)
Catalyst Loading Stoichiometric or high catalytic loadingLow to moderate catalytic loading (typically 5-30 mol%)
Environmental Impact Generates salt waste"Greener" approach with biodegradable catalyst

In-Depth Analysis of Catalytic Approaches

Classical Approach: Base-Catalyzed Robinson Annulation

The traditional synthesis of 2-Methyl-4-phenylcyclohexan-1-one relies on a strong base, such as sodium hydroxide, to deprotonate acetone and initiate the Michael addition to benzalacetone.

Causality Behind Experimental Choices: The use of a strong base like NaOH is necessary to generate a sufficient concentration of the acetone enolate for the initial carbon-carbon bond formation. The subsequent intramolecular aldol condensation is also promoted by the basic conditions. However, this lack of steric control around the reactive intermediates often leads to a mixture of diastereomers and a racemic product. The harsh reaction conditions can also lead to side reactions, such as self-condensation of acetone.

Modern Approach: Organocatalytic Asymmetric Robinson Annulation

The advent of organocatalysis has revolutionized asymmetric synthesis. Chiral amines, particularly L-proline, have emerged as powerful catalysts for the enantioselective Robinson annulation.

Causality Behind Experimental Choices: L-proline catalyzes the reaction through the formation of a chiral enamine intermediate with acetone. This enamine then undergoes a stereoselective Michael addition to benzalacetone. The stereochemistry is directed by the chiral environment created by the proline catalyst, leading to the preferential formation of one enantiomer. The subsequent intramolecular aldol condensation and dehydration are also facilitated within this chiral environment. The milder reaction conditions and the low catalyst loading make this a more efficient and environmentally benign approach.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 2-Methyl-4-phenylcyclohexan-1-one

This protocol is a standard procedure for the Robinson annulation using a strong base.

Materials:

  • Benzalacetone

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, for neutralization)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.2 g, 30 mmol) in ethanol (50 mL).

  • To this solution, add a mixture of benzalacetone (4.38 g, 30 mmol) and acetone (8.7 mL, 120 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture by the slow addition of 1 M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 2-Methyl-4-phenylcyclohexan-1-one.

Protocol 2: L-Proline-Catalyzed Asymmetric Synthesis of 2-Methyl-4-phenylcyclohexan-1-one

This protocol outlines a typical procedure for an organocatalytic asymmetric Robinson annulation.

Materials:

  • Benzalacetone

  • Acetone

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzalacetone (1.46 g, 10 mmol) in acetone (20 mL) and DMSO (5 mL), add L-proline (0.345 g, 3 mmol, 30 mol%).

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the enantioenriched 2-Methyl-4-phenylcyclohexan-1-one.

  • The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Reaction Pathways

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Acetone_Enolate Acetone Enolate Michael_Adduct 1,5-Diketone (Michael Adduct) Acetone_Enolate->Michael_Adduct Nucleophilic Attack Benzalacetone Benzalacetone Benzalacetone->Michael_Adduct Enolate_Formation Enolate Formation Michael_Adduct->Enolate_Formation Cyclization Intramolecular Cyclization Enolate_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Final_Product 2-Methyl-4-phenyl- cyclohexan-1-one Dehydration->Final_Product Catalytic_Cycles cluster_base Base-Catalyzed Mechanism cluster_organo L-Proline Catalyzed Mechanism Base Base (OH⁻) Enolate_B Acetone Enolate Base->Enolate_B Deprotonation Acetone_B Acetone Acetone_B->Enolate_B Michael_Adduct_B Michael Adduct Enolate_B->Michael_Adduct_B Michael Addition Aldol_Product_B Aldol Adduct Michael_Adduct_B->Aldol_Product_B Intramolecular Aldol Final_Product_B Final Product Aldol_Product_B->Final_Product_B Dehydration Proline L-Proline Enamine Chiral Enamine Proline->Enamine Condensation Acetone_O Acetone Acetone_O->Enamine Iminium_Ion Iminium Ion Enamine->Iminium_Ion Asymmetric Michael Addition Michael_Adduct_O Michael Adduct Final_Product_O Final Product Michael_Adduct_O->Final_Product_O Intramolecular Aldol & Dehydration Iminium_Ion->Proline Regeneration Iminium_Ion->Michael_Adduct_O Hydrolysis

Caption: Comparison of the catalytic cycles for the base-catalyzed and L-proline-catalyzed Robinson annulation.

Conclusion and Future Outlook

For the synthesis of 2-Methyl-4-phenylcyclohexan-1-one, the choice of catalyst has a profound impact on the efficiency and stereochemical outcome of the reaction. While the classical base-catalyzed method provides a straightforward, albeit less selective, route to the racemic product, organocatalysis with L-proline offers a superior strategy for achieving high enantioselectivity under mild conditions.

The field of asymmetric catalysis is continually evolving, with ongoing research focused on the development of new organocatalysts with improved activity and selectivity. Future advancements may include the use of novel chiral amines, bifunctional catalysts, or even metal-based catalysts with chiral ligands to further enhance the synthesis of this and other important chiral cyclohexanone derivatives. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their pursuit of more efficient and selective synthetic methodologies.

References

  • Drake, N. L.; Allen, P., Jr. Benzalacetone. Org. Synth.1923 , 3, 17. DOI: 10.15227/orgsyn.003.0017. [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. DOI: 10.1021/ja994280y. [Link]

  • Notz, W.; List, B. Catalytic Asymmetric Intramolecular Michael Reaction of Enals. J. Am. Chem. Soc.2000 , 122 (30), 7386–7387. DOI: 10.1021/ja0019384. [Link]

Comparative

Comparative study of 2-Methyl-4-phenylcyclohexan-1-one and its analogs

An In-Depth Comparative Guide to 2-Methyl-4-phenylcyclohexan-1-one and Its Analogs for Drug Discovery Professionals This guide offers a comprehensive comparative analysis of 2-Methyl-4-phenylcyclohexan-1-one, a key scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 2-Methyl-4-phenylcyclohexan-1-one and Its Analogs for Drug Discovery Professionals

This guide offers a comprehensive comparative analysis of 2-Methyl-4-phenylcyclohexan-1-one, a key scaffold in medicinal chemistry, and its structurally related analogs. We will delve into the synthetic strategies, stereochemical nuances, and comparative biological activities of this important class of compounds. The insights and protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for designing novel therapeutic agents.

Introduction: The Cyclohexanone Scaffold

The substituted cyclohexanone framework is a privileged scaffold in organic and medicinal chemistry. Its conformational flexibility, combined with the ability to introduce multiple substituents with precise stereochemical control, makes it an attractive starting point for the synthesis of complex molecules and biologically active compounds.[1][2] Specifically, the 2-Methyl-4-phenylcyclohexan-1-one core combines a chiral center at the 2-position, a bulky phenyl group at the 4-position that can be readily functionalized, and a ketone for further chemical modification. These features have led to the exploration of its analogs for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Synthetic Strategies: Building the Core Structure

The synthesis of 2-Methyl-4-phenylcyclohexan-1-one and its analogs typically relies on well-established organic reactions, with the Robinson annulation and Michael addition being common strategies for constructing the cyclohexanone ring. A more direct approach involves the alkylation or arylation of a pre-existing cyclohexanone ring.

General Synthesis via Enolate Alkylation and Arylation

A prevalent method for synthesizing substituted cyclohexanones involves the selective alkylation of a cyclohexanone enolate. For the synthesis of 2-methylcyclohexanone, cyclohexanone can be deprotonated to form its enolate, which is then treated with an electrophile like iodomethane.[5]

A similar logic can be applied to introduce the phenyl group. While direct phenylation at the 4-position is complex, a multi-step synthesis starting from a precursor like 4-formyl-4-phenylcyclohexanone can be employed, followed by reduction of the formyl group to a methyl group.[6]

Experimental Protocol: Synthesis of 2-Methylcyclohexanone via Enamine Intermediate

This protocol provides a reliable method for the α-methylation of cyclohexanone, a key step in building the target scaffold.

  • Enamine Formation: React cyclohexanone with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. Remove water as it forms using a Dean-Stark apparatus to drive the reaction to completion.

  • Alkylation: Cool the reaction mixture and add the enamine solution to a solution of methyl iodide (CH₃I) in a suitable solvent. The enamine acts as a nucleophile, attacking the methyl iodide to form an iminium salt.

  • Hydrolysis: Add water or dilute aqueous acid to the reaction mixture to hydrolyze the iminium salt. This step regenerates the ketone and yields 2-methylcyclohexanone.

  • Workup and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by distillation or column chromatography.

The following diagram illustrates the general workflow for synthesizing substituted cyclohexanones.

G cluster_synthesis General Synthesis Workflow start Cyclohexanone Precursor enamine Enamine / Enolate Formation start->enamine Base or Amine alkylation Alkylation / Arylation (e.g., with CH3I or Phenylating Agent) enamine->alkylation Electrophile hydrolysis Hydrolysis alkylation->hydrolysis Aqueous Workup purification Purification (Distillation / Chromatography) hydrolysis->purification product Target Substituted Cyclohexanone purification->product G cluster_trans Trans Isomer Conformations cluster_cis Cis Isomer Conformations trans_ee Di-equatorial (More Stable) trans_aa Di-axial (Less Stable) trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (Less Stable if Phenyl is Axial) cis_ea Equatorial-Axial (More Stable if Phenyl is Equatorial) cis_ae->cis_ea Ring Flip

Caption: Conformational equilibrium in trans and cis isomers.

Comparative Biological Activity

Cyclohexanone analogs have been investigated for a variety of therapeutic applications. The nature, position, and stereochemistry of the substituents on the cyclohexanone and phenyl rings are determinant factors for their biological potency and selectivity.

Antimicrobial and Antifungal Activity

Derivatives of the cyclohexenone family, which are closely related to cyclohexanones, have shown significant activity against pathogenic bacteria and fungi. [3]The activity is often attributed to the α,β-unsaturated ketone moiety acting as a Michael acceptor, which can covalently interact with nucleophilic residues like cysteine in microbial proteins. [3]Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have also been reported to exhibit bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis. [4]

Anti-inflammatory Activity

Certain cyclohexanone derivatives exhibit anti-inflammatory properties by modulating key signaling pathways. For instance, some analogs can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. [3][7]This inhibition can occur through the covalent modification of key signaling proteins by the reactive ketone scaffold. [3]

α-Amylase Inhibitory Activity

A study on bis(arylidene)cycloalkanones revealed their potential as α-amylase inhibitors, which is relevant for managing type 2 diabetes. [8]The study compared cyclopentanone and cyclohexanone cores, with the cyclopentanone derivatives showing greater inhibitory potency. [8]Within the cyclohexanone series, analogs with electron-withdrawing halogen substituents (Cl, Br) at the para-position of the phenyl ring were the most active. [8] Table 1: Comparative α-Amylase Inhibitory Activity of Substituted bis(Arylidene)Cycloalkanones

Compound Series Para-Substituent (R) IC₅₀ (µM) Reference
Cyclohexanone Core -H > 50 [8]
-OCH₃ > 50 [8]
-CH₃ > 50 [8]
-Cl 19.8 ± 2.0 [8]
-Br 23.4 ± 2.5 [8]
Cyclopentanone Core -Cl 7.6 ± 1.4 [8]
-Br 6.9 ± 1.8 [8]

| Reference Drug | Acarbose | 23.5 ± 2.7 | [8]|

Data synthesized from a study on related cycloalkanone derivatives to illustrate structure-activity relationships. [8]

Essential Experimental Protocols

To ensure reproducibility and reliability, standardized protocols for characterization and activity assessment are crucial.

Spectroscopic Characterization

Distinguishing between isomers and confirming the structure of newly synthesized compounds requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon skeleton and the chemical environment of each proton and carbon atom. [9]The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. For example, the position of the methyl signal can differentiate between 2-, 3-, and 4-methylcyclohexanone isomers. [9]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the C=O stretch in a cyclohexanone ring. [9][10]* Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. [11]

Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the antimicrobial activity of cyclohexanone analogs.

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Prepare serial dilutions in a 96-well microtiter plate using appropriate growth media. [3]2. Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Add the microbial suspension to each well of the microtiter plate containing the diluted compounds. Include positive controls (microorganism and broth) and negative controls (broth only). Incubate the plate at 37°C for 18-24 hours for bacteria. [3]4. MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader. [4]

Conclusion and Future Directions

2-Methyl-4-phenylcyclohexan-1-one and its analogs represent a versatile and promising class of compounds for drug discovery. Their synthetic tractability and rich stereochemistry allow for fine-tuning of their structure to optimize biological activity. The comparative data suggest that modifications to both the cyclohexanone core and the phenyl substituent can lead to significant improvements in potency and selectivity for various therapeutic targets. Future research should focus on the enantioselective synthesis of specific stereoisomers to fully elucidate the structure-activity relationship and identify lead candidates with superior therapeutic profiles.

References

  • Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives - PMC. (2022, March 31). NCBI. [Link]

  • 2-Cyclohexen-1-one, 2-methoxy-4-methyl-4-phenyl- | C14H16O2. PubChem. [Link]

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Penerbit UKM. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC. (2022, December 1). NCBI. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI. [Link]

  • The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link]

  • Propose a chemical structure for the name below. Make sure to clearly define the stereochemistry where applicable. (2022, March 19). Chegg. [Link]

  • Cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (2024, July 4).
  • SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. EUROPEAN JOURNAL OF MODERNMEDICINE AND PRACTICE. [Link]

  • Synthesis of 4-methyl-4-phenylcyclohexanone. PrepChem.com. [Link]

  • Is it correct to class these two compounds as enantiomers?. (2022, January 5). Chemistry Stack Exchange. [Link]

  • Synthesis of 2-hydroxy-4-methyl-1-phenylhexan-3-one (2) as a mixture of.... ResearchGate. [Link]

  • Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane. (n.d.). [Link]

  • How to synthesis 2- methyl cyclohexanone from cyclohexanone. (2020, December 26). Quora. [Link]

  • Stereochemistry Section 5 Stereochemistry with Cycloalkanes mp4. (2014, October 15). YouTube. [Link]

  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. (2022, July 21). Wiley Online Library. [Link]

  • Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. ACS Publications. [Link]

Sources

Validation

Performance Showdown: Enantiomeric Excess Determination of 2-Methyl-4-phenylcyclohexan-1-one

As a Senior Application Scientist, navigating the stereochemical analysis of multi-chiral center molecules requires moving beyond generic analytical templates. 2-Methyl-4-phenylcyclohexan-1-one presents a specific analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the stereochemical analysis of multi-chiral center molecules requires moving beyond generic analytical templates. 2-Methyl-4-phenylcyclohexan-1-one presents a specific analytical challenge: it possesses two stereocenters (C2 and C4), resulting in cis and trans diastereomers, each existing as a pair of enantiomers.

During asymmetric synthesis or pharmacological evaluation, accurately determining the enantiomeric excess (ee) of this compound requires a method that can resolve both diastereomeric and enantiomeric overlaps. This guide objectively compares the three leading analytical methodologies—Chiral HPLC, Chiral GC, and 1H NMR with Chiral Shift Reagents—detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Causality: Matching the Analyte to the Method

To select the optimal analytical technique, we must first deconstruct the physicochemical properties of 2-methyl-4-phenylcyclohexan-1-one:

  • The Chromophore Advantage: Unlike simple aliphatic ketones (e.g., 2-methylcyclohexanone), the C4-phenyl ring provides a strong UV chromophore. This makes1[1], allowing for sensitive detection at 254 nm without relying on universal detectors.

  • Volatility and Thermal Stability: The molecule is semi-volatile. While 2[2], the bulky phenyl group increases the boiling point. This requires higher GC oven temperatures, which thermodynamically weakens the exothermic inclusion complexes formed with cyclodextrin stationary phases, potentially reducing resolution.

  • Spectroscopic Handles: The C2-methyl group appears as a distinct doublet in 1H NMR. When subjected to a chiral environment, this doublet splits, providing an isolated spectroscopic handle for rapid ee estimation without chromatographic method development.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each method when applied specifically to 2-methyl-4-phenylcyclohexan-1-one.

Performance MetricChiral HPLC (Amylose-based)Chiral GC (Cyclodextrin-based)1H NMR (Eu(hfc)3 Shift Reagent)
Primary Mechanism Steric fit & H-bonding in chiral groovesHydrophobic inclusion complexationDiastereomeric paramagnetic shifting
Typical Resolution (Rs) > 2.0 (Baseline)> 1.5 (Baseline)Variable (Depends on magnet strength)
Analysis Time 15–30 minutes20–45 minutes< 5 minutes (post-preparation)
Limit of Detection (LOD) ~0.1% ee (UV 254 nm)~0.5% ee (FID)~2.0% ee (Integration limits)
Sample Requirement 10–50 µg1–5 µg5–15 mg
Stereoisomer Separation Good (May require solvent tuning)Excellent (Resolves all 4 isomers)Poor (Diastereomer interference)

Decision Workflow for Method Selection

EEDetermination Start Analyte: 2-Methyl-4-phenylcyclohexan-1-one CheckPurity Is the sample chemically pure (>95% purity)? Start->CheckPurity HPLC Chiral HPLC (AD-H / OD-H) Optimal for UV-active phenyl ring CheckPurity->HPLC Yes, standard workflow GC Chiral GC (β-DEX / G-TA) Optimal for high-res isomer split CheckPurity->GC Yes, volatile separation NMR 1H NMR with Eu(hfc)3 Rapid estimation, no column CheckPurity->NMR Yes, quick screen needed Prep Sample Purification (Flash Chromatography) CheckPurity->Prep No Prep->CheckPurity

Decision matrix for selecting the optimal enantiomeric excess determination method.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system. You must prove baseline resolution and symmetric detector response before analyzing unknown asymmetric batches.

Method A: Chiral HPLC (The Gold Standard)

Because of the C4-phenyl group, HPLC is the most robust method for this specific molecule. The amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) provides a chiral helical groove. The analyte's phenyl ring intercalates via π-π stacking, while the carbonyl oxygen hydrogen-bonds with the carbamate N-H.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of3[3] in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25 °C.

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • System Validation (Critical): Inject 10 µL of a fully racemic mixture of cis and trans isomers. You must observe four distinct peaks. Calculate the Area Under the Curve (AUC). The system is validated only if the enantiomeric pairs integrate to exactly a 1:1 ratio (±0.5%) and the resolution (Rs) between the closest peaks is > 1.5.

  • Sample Analysis: Inject the enantioenriched sample. Calculate ee using the formula: ee (%) =[(Area Major - Area Minor) / (Area Major + Area Minor)] x 100.

Method B: Chiral GC-FID (High-Resolution Alternative)

For complex matrices where HPLC solvent peaks interfere, Chiral GC using a derivatized cyclodextrin column (e.g., Chiraldex G-TA) is highly effective. Separation is driven by the differential inclusion of the analyte's hydrophobic methyl and phenyl groups into the chiral cyclodextrin cavity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Dichloromethane (DCM).

  • Instrument Setup: Equip the GC with a Chiraldex G-TA capillary column (30 m x 0.25 mm x 0.12 µm).

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Injector at 250 °C. Oven isothermal at 130 °C (Note: This is higher than the 100 °C typically used for simple aliphatic ketones due to the phenyl group's impact on volatility).

  • Detection: Flame Ionization Detector (FID) set to 250 °C.

  • System Validation: Inject 1 µL of the racemic standard (split ratio 50:1). Ensure Rs ≥ 1.5 between the enantiomers. If resolution is poor, decrease the oven temperature by 5 °C increments to thermodynamically favor the inclusion complexation.

Method C: 1H NMR with Chiral Shift Reagent (Rapid Screening)

When chromatographic columns are unavailable,4[4] provides a rapid ee estimation. The Lewis acidic Europium coordinates to the carbonyl oxygen, while the bulky chiral camphorate ligands create a sterically demanding environment that induces differential chemical shifts (ΔΔδ) for the enantiotopic C2-methyl protons.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the ketone in 0.5 mL of dry CDCl3 (ensure no residual water, as it competes for Europium coordination).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher). Identify the C2-methyl doublet at ~1.0–1.2 ppm.

  • Reagent Titration: Add 10 mol% of Eu(hfc)3 to the NMR tube. Shake gently until dissolved.

  • System Validation: Using a racemic sample, acquire the spectrum. The original C2-methyl doublet should shift downfield and split into two distinct doublets. If baseline separation is not achieved, incrementally add 5 mol% more Eu(hfc)3 until the peaks resolve. Verify that the two doublets integrate to a 1:1 ratio.

  • Sample Analysis: Repeat the validated titration with the enantioenriched sample and integrate the separated doublets to calculate the ee.

Sources

Comparative

High-Resolution Gas Chromatography for Purity Analysis of 2-Methyl-4-phenylcyclohexan-1-one: A Comparative Guide

Determining the chemical and stereoisomeric purity of 2-Methyl-4-phenylcyclohexan-1-one (CAS: 88958-99-0) is a critical quality control step in organic synthesis and drug development. Because this cyclic ketone possesses...

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Author: BenchChem Technical Support Team. Date: March 2026

Determining the chemical and stereoisomeric purity of 2-Methyl-4-phenylcyclohexan-1-one (CAS: 88958-99-0) is a critical quality control step in organic synthesis and drug development. Because this cyclic ketone possesses two stereocenters (at the C2 and C4 positions), it exists as a mixture of cis and trans diastereomers, each comprising a pair of enantiomers.

This guide objectively compares Gas Chromatography (GC) methodologies against other analytical platforms, explaining the causality behind column selection, and provides a self-validating experimental protocol designed to ensure absolute data integrity.

Mechanistic Challenges & Analytical Platform Selection

During the synthesis of 2-methyl-4-phenylcyclohexan-1-one—often achieved via the selective α-methylation of 4-phenylcyclohexanone—unreacted starting materials and regioisomers are common impurities[1]. Selecting the correct analytical platform requires understanding the physicochemical properties of the analyte:

  • Why GC over HPLC? While High-Performance Liquid Chromatography (HPLC) is a standard for many pharmaceuticals, 2-methyl-4-phenylcyclohexan-1-one lacks highly conjugated chromophores (beyond its isolated phenyl ring), resulting in weak UV absorbance. Conversely, its relatively low molecular weight and high volatility make it an ideal candidate for Gas Chromatography. GC coupled with a Flame Ionization Detector (FID) provides a highly sensitive, universal response for carbon-containing compounds, separating volatile cyclohexanone impurities based on boiling points and specific stationary phase interactions[2].

  • The Stereoisomer Challenge: Standard non-polar GC columns (e.g., HP-5) separate compounds primarily by boiling point. While sufficient for gross chemical impurities, they fail to resolve the cis/trans diastereomers. To achieve stereoisomeric resolution, specialized stationary phases must be employed.

Comparative Evaluation of GC Stationary Phases

The core of a robust GC method lies in the stationary phase. The table below compares the performance of different chromatographic approaches for this specific compound.

Table 1: Performance Comparison of Analytical Methods
Analytical MethodStationary PhasePrimary Separation MechanismStereoisomer ResolutionBest Use Case
HPLC-UV C18 (Octadecylsilane)Hydrophobic interactionsPoor to NoneNon-volatile degradation products
GC-FID (Non-Polar) HP-5 (5% Phenyl)Boiling point / VolatilityNone (Co-elution)Rapid screening of crude reaction mixtures
GC-FID (Polar) DB-WAX (PEG)Dipole-dipole & Hydrogen bondingPartial (Diastereomers only)Resolving unmethylated precursors[3]
GC-FID (Chiral) Chirasil-Dex (β-CD)Thermodynamic inclusion complexesComplete (All 4 isomers)Strict stereoisomeric purity confirmation[4]

Causality of Chiral Separation: To resolve the enantiomers of chiral cyclohexanones, permethylated β-cyclodextrin stationary phases (e.g., Chirasil-Dex) are utilized[5]. The chiral recognition relies on the formation of transient diastereomeric inclusion complexes between the analyte and the hydrophobic cyclodextrin cavity. The thermodynamic differences in these transient complexes dictate the retention time, enabling the baseline resolution of all stereoisomers[6].

Self-Validating Experimental Workflow

A reliable analytical method must be a self-validating system. We achieve this by implementing a strict System Suitability Test (SST) loop. If the GC system cannot adequately resolve the unmethylated precursor (4-phenylcyclohexanone) from the methylated target (2-methyl-4-phenylcyclohexan-1-one), the data cannot be trusted, and the run is automatically aborted.

GC_Method_Logic A Sample: 2-Methyl-4-phenylcyclohexan-1-one (Contains Diastereomers & Impurities) B System Suitability Test (SST) Inject Resolution Mix A->B C Decision: Resolution (Rs) > 2.0? B->C D Proceed to Sample Analysis (Chirasil-Dex Column) C->D Yes E Troubleshoot: Adjust Temp Ramp or Flow Rate C->E No F Data Acquisition (GC-FID) Quantify Area % D->F E->B

Caption: GC-FID workflow emphasizing the self-validating System Suitability Test (SST) loop.

Optimized Step-by-Step GC-FID Protocol

The following protocol utilizes a chiral stationary phase to quantify both chemical and stereoisomeric purity simultaneously.

Table 2: GC-FID Operating Parameters
ParameterSpecificationMechanistic Rationale
Column Chirasil-Dex CB (30 m × 0.25 mm, 0.25 µm)β-cyclodextrin phase required for enantiomeric resolution.
Carrier Gas Helium (Constant flow, 1.2 mL/min)Provides optimal mass transfer kinetics for sharp peak shapes.
Injector Temp 250 °CEnsures instantaneous and complete volatilization of the ketone.
Oven Program 100 °C (hold 2 min) → 5 °C/min to 200 °CA shallow ramp maximizes the thermodynamic interaction time with the chiral selector.
Detector Temp 280 °C (FID)Prevents condensation of late-eluting impurities.
Split Ratio 50:1Prevents column overloading, which causes peak fronting and loss of resolution.
Step-by-Step Methodology:

Step 1: Preparation of System Suitability Test (SST) Solution Accurately weigh 5.0 mg of 4-phenylcyclohexanone (impurity standard) and 5.0 mg of 2-methyl-4-phenylcyclohexan-1-one (target). Dissolve in 1.0 mL of GC-grade methanol. Reasoning: Methanol expands rapidly in the injection port, providing a narrow injection band.

Step 2: Preparation of Sample Solution Weigh 10.0 mg of the synthesized 2-methyl-4-phenylcyclohexan-1-one batch and dissolve in 1.0 mL of GC-grade methanol. Vortex for 30 seconds to ensure complete dissolution.

Step 3: Instrument Equilibration Condition the GC column at 200 °C for 30 minutes to bake off any residual high-boiling contaminants from previous runs. Cool the oven to the initial temperature of 100 °C and wait for baseline stabilization.

Step 4: Execution of the Self-Validating Sequence

  • Blank Injection: Inject 1.0 µL of pure methanol to confirm the absence of ghost peaks.

  • SST Injection: Inject 1.0 µL of the SST solution. Calculate the resolution ( Rs​ ) between the 4-phenylcyclohexanone peak and the first eluting isomer of 2-methyl-4-phenylcyclohexan-1-one. Proceed only if Rs​≥2.0 .

  • Sample Injection: Inject 1.0 µL of the Sample Solution in triplicate to ensure precision.

Step 5: Data Integration and Purity Calculation Integrate all peaks excluding the solvent front. Because FID response is proportional to the number of oxidizable carbon atoms, and the impurities are structurally highly similar to the target, the relative response factor (RRF) is assumed to be ~1.0. Calculate purity using the Area Normalization method:

Purity(%)=Total Area of All PeaksSum of Target Isomer Peak Areas​×100

References

  • National Institutes of Health (PMC). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at:[Link]

  • Scientific Research Publishing (SCIRP). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Available at: [Link]

  • Chromatography Online. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

  • Open Access LMU. Chiral stationary phases and applications in gas chromatography. Available at:[Link]

Sources

Validation

Comparison of computational models for predicting 2-Methyl-4-phenylcyclohexan-1-one conformation

Benchmarking Computational Models for the Conformational Analysis of 2-Methyl-4-phenylcyclohexan-1-one As a Senior Application Scientist, I frequently encounter the challenge of accurately predicting the conformational e...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Computational Models for the Conformational Analysis of 2-Methyl-4-phenylcyclohexan-1-one

As a Senior Application Scientist, I frequently encounter the challenge of accurately predicting the conformational ensembles of heavily substituted cyclic systems. 2-Methyl-4-phenylcyclohexan-1-one presents a classic, yet highly complex, stereochemical problem. The molecule features a rigidifying carbonyl group (sp2 hybridized) that flattens the adjacent C2 and C6 positions of the cyclohexane ring, 1[1]. Furthermore, the bulky phenyl group at the C4 position acts as a conformational anchor, overwhelmingly preferring the equatorial orientation due to its large A-value (~2.8 kcal/mol). Consequently, the conformational equilibrium is primarily dictated by the orientation of the C2 methyl group (axial vs. equatorial) and its relationship to the cis or trans stereochemistry of the molecule.

To accurately predict the Boltzmann-weighted ensemble of this molecule, we must evaluate the potential energy surface (PES) using computational models that balance thermodynamic accuracy with computational feasibility. This guide objectively compares Molecular Mechanics (MM), Machine Learning Potentials (MLP), and Density Functional Theory (DFT) models, providing a self-validating experimental protocol for drug development professionals.

Comparative Analysis of Computational Models

Molecular Mechanics: MMFF94 and OPLS3e
  • Mechanistic Causality : Force fields model molecular interactions using classical physics (Hooke's law for bonds, Coulombic/Lennard-Jones for non-bonded interactions). Because they do not calculate electron density, they are highly efficient for initial stochastic conformational searches across a vast PES.

  • Performance : While OPLS3e has shown superior performance in2[2], MMFF94 remains a robust, cost-efficient approximation for 3[3]. However, force fields often struggle with the precise electronic effects of the sp2 carbonyl oxygen interacting with the adjacent C2 methyl group, necessitating downstream QM refinement.

Machine Learning Potentials: ANI-2x
  • Mechanistic Causality : ANI-2x is a transferable neural network potential trained on highly accurate DFT data. It bridges the gap between MM speed and QM accuracy by predicting molecular energies based on atomic environment vectors rather than classical springs.

  • Performance : ANI-2x provides chemically accurate energy predictions for molecules containing C, H, and O,4[4]. Crucially, it retains the computational scaling of classical force fields, delivering a 106 4[4].

Density Functional Theory: B3LYP-D3BJ
  • Mechanistic Causality : DFT explicitly models the electron density of the system. For 2-Methyl-4-phenylcyclohexan-1-one, capturing the non-covalent London dispersion forces between the C4 phenyl ring and the cyclohexane core is critical. Therefore, dispersion-corrected functionals (e.g., B3LYP-D3BJ) are strictly required.

  • Performance : B3LYP-D3BJ/DZVP is widely recognized by initiatives like the Open Force Field as a benchmark standard for providing2[2].

Workflow Visualization

ConformationalWorkflow Start Input: 2-Methyl-4-phenylcyclohexan-1-one ConfSearch Stochastic Search (ETKDG) Start->ConfSearch Generate 1000+ conformers MMOpt MMFF94 Pre-optimization ConfSearch->MMOpt Raw geometries MLOpt ANI-2x Intermediate Scoring MMOpt->MLOpt RMSD clustering (< 1.0 Å) DFTOpt B3LYP-D3BJ/def2-TZVP Refinement MLOpt->DFTOpt Top 20 conformers (ΔE < 5 kcal/mol) Analysis Boltzmann Weighting & NMR Validation DFTOpt->Analysis Final ΔG calculation

Hierarchical computational workflow for conformational analysis of substituted cyclohexanones.

Quantitative Data Comparison

The following table summarizes the benchmarked performance of these models for substituted cyclic systems, comparing computational cost and energy mean absolute error (MAE) against coupled-cluster (CCSD(T)) gold standards.

Computational ModelMethod TypeSpeed (per conformer)Energy MAE (vs CCSD(T))Primary Workflow Utility
MMFF94 Force Field< 0.1 seconds~1.5 - 2.5 kcal/molRapid PES sampling & pre-filtering.
OPLS3e Force Field< 0.5 seconds~1.0 - 1.8 kcal/molHigh-quality geometry generation.
ANI-2x ML Potential< 1.0 seconds~0.5 - 0.8 kcal/molIntermediate scoring; replaces semi-empirical.
B3LYP-D3BJ DFT10 - 30 minutes~0.2 - 0.4 kcal/molFinal thermodynamic scoring & geometry.

Self-Validating Experimental Protocol

To ensure scientific integrity, computational predictions must be anchored to a self-validating experimental workflow. The following protocol details the step-by-step methodology for predicting and validating the conformation of 2-Methyl-4-phenylcyclohexan-1-one.

Phase 1: Hierarchical Computational Search
  • Initial Generation : Utilize the RDKit ETKDG (Experimental-Torsion-Knowledge Distance Geometry) algorithm to generate 1,000 stochastic conformers of the target stereoisomer.

  • First-Pass Minimization : Optimize all generated structures using the MMFF94 force field. Filter redundant conformers using an RMSD2[2]. Retain conformers3[3].

  • Neural Network Scoring : Subject the filtered ensemble to single-point energy evaluations and geometry optimizations using the ANI-2x machine learning potential. This step corrects the electrostatic imbalances of MMFF94 at a fraction of QM cost.

  • QM Refinement : Take the top 20 conformers (ΔE < 5 kcal/mol from the global minimum) and perform full geometry optimization and frequency calculations at the B3LYP-D3BJ/def2-TZVP level of theory. Calculate the Gibbs free energy (ΔG) at 298.15 K to determine the Boltzmann population.

Phase 2: Experimental Validation via NMR

Causality: Computational models are hypotheses; NMR spectroscopy is the empirical proof. The 3JHH​ scalar couplings between the protons on the cyclohexane ring are highly dependent on the dihedral angles (Karplus relationship).

  • Sample Preparation : Dissolve synthesized 2-Methyl-4-phenylcyclohexan-1-one in a non-polar, non-coordinating solvent (e.g., CDCl3) to minimize solvent-induced conformational shifts.

  • Data Acquisition : Acquire 1D 1H NMR and 2D NOESY spectra at 600 MHz.

  • Signal Extraction : Isolate the multiplet corresponding to the C2 proton (adjacent to the methyl group).

  • Validation Logic :

    • If the computational model predicts the C2 methyl is equatorial, the C2 proton must be axial. An axial C2 proton will experimentally exhibit a large trans-diaxial coupling constant ( 3JHH​≈10−12 Hz) with the adjacent axial proton at C3.

    • If the model predicts the C2 methyl is axial, the C2 proton must be equatorial. An equatorial C2 proton will only exhibit smaller equatorial-equatorial or equatorial-axial couplings ( 3JHH​≈2−5 Hz).

  • Correlation : Compare the experimentally derived 3JHH​ values with the computationally predicted NMR couplings (GIAO method at the DFT level) of the Boltzmann-weighted ensemble. A match within 0.5 Hz validates the computational workflow.

Conclusion

For complex cyclic systems like 2-Methyl-4-phenylcyclohexan-1-one, relying on a single computational method is a critical error. The optimal strategy employs a hierarchical funnel: leveraging MMFF94 for broad sampling, ANI-2x for rapid, DFT-level scoring, and B3LYP-D3BJ for final thermodynamic refinement. This computationally efficient pipeline, when strictly validated against empirical NMR data, ensures the highest degree of trustworthiness in structural drug design.

References

  • Source: scispace.
  • Source: nih.
  • Source: kit.
  • Source: f1000research.

Sources

Comparative

A Predictive Guide to the NMR Spectral Analysis of 2-Methyl-4-phenylcyclohexan-1-one: Cross-Referencing with Analogous Literature Data

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into the molecular framework of organic compounds. This guide is dedicated to researchers, scientists, and drug development professionals, offering a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-Methyl-4-phenylcyclohexan-1-one.

Due to the absence of a complete, publicly available experimental NMR dataset for 2-Methyl-4-phenylcyclohexan-1-one in the searched scientific literature, this guide will adopt a predictive approach. By cross-referencing spectral data from structurally analogous compounds, we will construct a detailed and reasoned interpretation of the expected NMR spectra for both the cis and trans isomers of the title compound. This predictive analysis will serve as a valuable reference for researchers who synthesize this molecule and require a benchmark for its characterization.

The Significance of 2-Methyl-4-phenylcyclohexan-1-one: A Note on Stereochemistry

The structure of 2-Methyl-4-phenylcyclohexan-1-one presents two stereocenters, leading to the existence of two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the methyl and phenyl groups profoundly influences the molecule's three-dimensional conformation, which in turn dictates its NMR spectral properties. Understanding the interplay between stereochemistry and NMR is crucial for the correct assignment of its structure.

In the chair conformation of the cyclohexanone ring, the substituents can occupy either axial or equatorial positions. The thermodynamically more stable conformation will be the one that minimizes steric strain. For the trans-isomer, the diequatorial conformation is generally favored, while the cis-isomer will adopt a conformation with one axial and one equatorial substituent. These conformational preferences are key to interpreting the differences in chemical shifts and coupling constants between the two isomers.

Experimental Protocol: Best Practices for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for the future experimental validation of 2-Methyl-4-phenylcyclohexan-1-one, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for sample preparation and instrument setup.

1. Sample Preparation:

  • Analyte: 2-Methyl-4-phenylcyclohexan-1-one (5-10 mg).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solvating power for a wide range of organic compounds and its well-characterized residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% (v/v) should be used for referencing the chemical shift scale to 0.00 ppm.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a 5 mm high-precision NMR tube using a Pasteur pipette.

    • Ensure the sample height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good spectral dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 220-240 ppm, centered around 110 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Predicted NMR Data and Cross-Referencing with Literature Values of Analogs

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 2-Methyl-4-phenylcyclohexan-1-one. These predictions are based on the analysis of structurally similar compounds found in the literature, such as 4-phenylcyclohexanone, 2-methylcyclohexanone, and other substituted cyclohexanones. The rationale for these predictions is discussed in the subsequent section.

Table 1: Predicted ¹H NMR Data for 2-Methyl-4-phenylcyclohexan-1-one in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) - trans-isomer Predicted Multiplicity Predicted Chemical Shift (δ, ppm) - cis-isomer Predicted Multiplicity
Phenyl-H7.15 - 7.35m7.15 - 7.35m
H-4~ 3.0m~ 2.8m
H-2~ 2.6m~ 2.8m
Cyclohexyl-H1.8 - 2.5m1.8 - 2.5m
Methyl-H~ 1.1d~ 1.2d

Table 2: Predicted ¹³C NMR Data for 2-Methyl-4-phenylcyclohexan-1-one in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm) - trans-isomer Predicted Chemical Shift (δ, ppm) - cis-isomer
C=O (C-1)~ 211~ 211
Phenyl C (quaternary)~ 145~ 145
Phenyl CH~ 128.5~ 128.5
Phenyl CH~ 126.5~ 126.5
C-2~ 48~ 46
C-4~ 44~ 42
Cyclohexyl CH₂30 - 4030 - 40
Methyl~ 15~ 17

In-Depth Spectral Interpretation and Rationale

The predicted chemical shifts are derived from established principles of NMR spectroscopy and by analogy to known compounds.

¹H NMR Spectrum Analysis
  • Phenyl Protons (7.15 - 7.35 ppm): The protons on the phenyl ring are expected to appear as a multiplet in the aromatic region. Their chemical shift is relatively insensitive to the stereochemistry at the C-2 and C-4 positions.

  • H-4 Proton (~2.8 - 3.0 ppm): This proton is benzylic and is adjacent to a methylene group. In the more stable diequatorial trans-isomer, this proton is expected to be in an axial position, leading to a more complex multiplet with large axial-axial couplings. In the cis-isomer, where the phenyl group might be axial, this proton would be equatorial, resulting in smaller couplings and a potentially different chemical shift.

  • H-2 Proton (~2.6 - 2.8 ppm): This proton is adjacent to the carbonyl group and bears the methyl substituent. Its chemical shift will be influenced by the anisotropy of the carbonyl group and the relative orientation of the methyl group. The multiplicity will be a multiplet due to coupling with the adjacent methylene protons and the methyl protons.

  • Cyclohexyl Protons (1.8 - 2.5 ppm): The remaining methylene protons of the cyclohexanone ring will appear as a series of complex and overlapping multiplets in the aliphatic region.

  • Methyl Protons (~1.1 - 1.2 ppm): The methyl group at C-2 will appear as a doublet due to coupling with the H-2 proton. The precise chemical shift will be sensitive to its axial or equatorial orientation. An axial methyl group is typically shielded and appears at a slightly lower chemical shift compared to an equatorial methyl group.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-1, ~211 ppm): The ketone carbonyl carbon is expected to resonate at a characteristic downfield chemical shift.[1]

  • Phenyl Carbons (~126.5 - 145 ppm): The aromatic carbons will appear in their typical region, with the quaternary carbon attached to the cyclohexyl ring being the most downfield.

  • C-2 and C-4 Carbons (~42 - 48 ppm): The chemical shifts of these methine carbons are sensitive to the stereochemistry of the substituents. The γ-gauche effect predicts that an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position. This can be a powerful tool for distinguishing between the cis and trans isomers. For instance, in the cis-isomer, if the methyl group is axial, C-4 and C-6 will be shielded compared to the trans-isomer where the methyl group is equatorial.

  • Cyclohexyl Methylene Carbons (30 - 40 ppm): These carbons will appear in the aliphatic region.

  • Methyl Carbon (~15 - 17 ppm): The chemical shift of the methyl carbon is also indicative of its orientation. An axial methyl carbon is generally more shielded (appears at a lower chemical shift) than an equatorial one due to steric compression.

Distinguishing Between cis and trans Isomers

The key to differentiating the cis and trans isomers of 2-Methyl-4-phenylcyclohexan-1-one lies in a detailed analysis of the coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum.

  • ¹H NMR Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In the more stable diequatorial trans-isomer, the axial protons at C-2, C-3, C-4, C-5, and C-6 will exhibit large axial-axial couplings (typically 8-13 Hz). In the cis-isomer, where one substituent is likely axial, there will be a different pattern of axial-equatorial and equatorial-equatorial couplings, which are generally smaller (2-5 Hz).

  • ¹³C NMR Chemical Shifts: As mentioned, the γ-gauche effect can be used to assign the stereochemistry. By comparing the chemical shifts of the ring carbons, particularly C-2, C-4, C-6, and the methyl carbon, one can infer the axial or equatorial orientation of the substituents and thus distinguish between the cis and trans isomers.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the conceptualization of the molecular structures and the analytical process, the following diagrams are provided.

Caption: 2D structures of trans and cis isomers of 2-Methyl-4-phenylcyclohexan-1-one.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (5-10 mg in CDCl3 with TMS) B NMR Data Acquisition (¹H and ¹³C spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Calibration (TMS at 0.00 ppm) C->D E ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) D->E F ¹³C NMR Analysis (Chemical Shift) D->F G Stereochemical Assignment (Coupling Constants, γ-gauche effect) E->G F->G H Cross-reference with Predicted Data G->H I Structural Elucidation H->I

Caption: Workflow for NMR data acquisition and structural elucidation.

Conclusion

This guide provides a comprehensive predictive framework for the ¹H and ¹³C NMR spectral analysis of 2-Methyl-4-phenylcyclohexan-1-one. While direct experimental literature data for this specific compound remains elusive, the principles outlined herein, supported by data from analogous structures, offer a robust starting point for its characterization. The detailed experimental protocol ensures that future acquisition of NMR data will be of high quality, facilitating a definitive structural assignment. The key to distinguishing between the cis and trans isomers will be a careful analysis of proton coupling constants and carbon chemical shifts, which are sensitive reporters of the molecule's stereochemistry. This guide is intended to empower researchers in their synthetic and analytical endeavors, bridging the gap until experimental data for this compound becomes available in the public domain.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Wisconsin - Department of Chemistry. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][2]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link][3][4][5]

  • nmrshiftdb2. An open-source, open-access, and open-submission NMR database. Retrieved from [Link][6][7]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link][1]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link][8]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link][9]

Sources

Validation

Benchmarking the Synthesis of 2-Methyl-4-phenylcyclohexan-1-one: A Comparative Guide to Modern and Classical Methodologies

Executive Summary & Pharmaceutical Context The synthesis of substituted cyclohexanones requires precise control over regiochemistry and chemoselectivity. 2-Methyl-4-phenylcyclohexan-1-one is a highly valuable building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Context

The synthesis of substituted cyclohexanones requires precise control over regiochemistry and chemoselectivity. 2-Methyl-4-phenylcyclohexan-1-one is a highly valuable building block in medicinal chemistry, most notably utilized as a critical intermediate in the development of 5-alkyl pyrrolidine orexin receptor agonists for the treatment of sleep disorders [1].

The primary synthetic challenge in constructing this scaffold lies in the α-methylation of 4-phenylcyclohexan-1-one. Because the starting material possesses initial symmetry, deprotonation can occur at either C2 or C6. Once the first methyl group is installed, the resulting mono-alkylated product is often more reactive toward further alkylation than the starting material, leading to unwanted 2,6-dimethyl or 2,2-dimethyl byproducts. This guide benchmarks three distinct methodologies to overcome this hurdle, analyzing the causality behind their experimental design and their respective efficacies.

Methodological Benchmarking: The α-Methylation Strategies

Method A: Kinetic Lithium Enolate Alkylation (The Classical Standard)

The traditional approach utilizes Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) followed by the addition of methyl iodide (MeI).

  • The Causality: The bulky, strong base ensures rapid, irreversible kinetic deprotonation. However, lithium enolates are highly reactive. As the mono-methylated product forms, rapid proton exchange between the unreacted enolate and the newly formed product can occur, leading to significant over-methylation. Furthermore, this method offers poor diastereocontrol, yielding a nearly 1:1 mixture of cis and trans isomers that require tedious chromatographic separation.

Method B: Stork Enamine Synthesis (The Chemoselective Alternative)

This method involves the condensation of 4-phenylcyclohexanone with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine, followed by alkylation with MeI.

  • The Causality: Enamines are significantly less basic and less reactive than lithium enolates. When the enamine attacks MeI, it forms a positively charged iminium salt. Crucially, this iminium intermediate cannot undergo further enolization or alkylation under the reaction conditions. This self-regulating mechanism effectively shuts down the over-methylation pathway, making it highly scalable and chemoselective.

Method C: Solid Quaternary Ammonium Salts (The Green Innovation)

Recent advancements in green chemistry have introduced quaternary ammonium salts, such as phenyltrimethylammonium iodide (PhMe₃NI), as solid methylating agents[2].

  • The Causality: This protocol replaces highly toxic, volatile MeI with a stable, easy-to-handle solid, utilizing KOH as a base in anisole (a green solvent). The thermal decomposition of the ammonium salt transfers a methyl group to the enolate. While highly effective for aryl ketones, aliphatic/cyclic ketones like 4-phenylcyclohexanone exhibit reduced reactivity under these conditions, yielding approximately 17% of the desired product [2]. This highlights a critical trade-off between green chemistry metrics and raw synthetic throughput.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of the benchmarked methodologies to aid in route selection.

MethodologyMethylating AgentOver-Alkylation RiskTypical YieldEnvironmental ImpactKey Advantage
Kinetic Enolate (LDA) MeI (Volatile, Toxic)High40 - 60%Poor (Cryogenic, Toxic)Rapid execution
Stork Enamine MeI (Volatile, Toxic)Low 75 - 85% Moderate (Toxic reagents)Chemoselective
Solid Agent (Green) PhMe₃NI (Solid, Safe)None observed~17% [2]Excellent (Anisole solvent)High safety profile

Decision Matrix & Mechanistic Pathways

To streamline route selection based on project constraints (e.g., scale-up vs. green chemistry mandates), refer to the decision matrix below.

DecisionTree Start Target: 2-Methyl-4-phenylcyclohexan-1-one Q1 Prioritize Green Chemistry & Low Toxicity? Start->Q1 Green Solid Methylating Agent (PhMe3NI / KOH) Yield: ~17% Q1->Green Yes Q2 Require High Yield & Scalability? Q1->Q2 No Enamine Stork Enamine Synthesis (Pyrrolidine, then MeI) Yield: Good, Low Poly-alkylation Q2->Enamine Yes, minimize side-products LDA Kinetic Enolate (LDA / MeI) Yield: Mod-Good, High Poly-alkylation Q2->LDA Standard Lab Scale

Figure 1: Decision matrix for selecting the optimal α-methylation strategy for 4-phenylcyclohexanone.

Pathway A 4-Phenylcyclohexan-1-one B Pyrrolidine Enamine (Nucleophilic) A->B Pyrrolidine -H2O (Dean-Stark) C Iminium Salt (Mono-alkylated) B->C MeI SN2 Attack D 2-Methyl-4-phenylcyclohexan-1-one C->D H2O / H+ Hydrolysis

Figure 2: Mechanistic pathway of the highly chemoselective Stork Enamine synthesis.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring the chemist can verify the success of intermediate states before proceeding.

Protocol A: Chemoselective Stork Enamine Synthesis (Recommended for Scale)

Step 1: Enamine Formation

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 4-phenylcyclohexan-1-one (1.0 equiv, 10 mmol) and toluene (30 mL).

  • Add pyrrolidine (1.2 equiv, 12 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Reflux the mixture until the theoretical volume of water (~0.18 mL) is collected in the Dean-Stark trap (approx. 4-6 hours).

  • Self-Validation: The physical collection of water confirms equilibrium displacement. IR spectroscopy of an aliquot will show the complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the emergence of an enamine C=C stretch (~1640 cm⁻¹).

  • Concentrate the mixture in vacuo to yield the crude enamine, which should be used immediately.

Step 2: Alkylation & Hydrolysis

  • Dissolve the crude enamine in anhydrous 1,4-dioxane (20 mL) under nitrogen.

  • Add methyl iodide (1.5 equiv, 15 mmol) dropwise at room temperature. Reflux the mixture for 12 hours.

  • Self-Validation: A heavy precipitate (the mono-alkylated iminium iodide salt) will form, visually confirming the alkylation event and the prevention of over-alkylation.

  • Add water (15 mL) and acetic acid (2 mL) to the suspension. Reflux for an additional 2 hours to hydrolyze the iminium salt.

  • Cool to room temperature, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 2-methyl-4-phenylcyclohexan-1-one.

Protocol B: Solid Methylating Agent (Green Chemistry Alternative)

Adapted from the protocol by the Ritter laboratory [2].

  • In a glovebox or under strict inert atmosphere, charge a pressure vial with 4-phenylcyclohexan-1-one (1.0 equiv, 1.0 mmol), phenyltrimethylammonium iodide (PhMe₃NI) (2.0 equiv, 2.0 mmol), and finely ground KOH (2.0 equiv, 2.0 mmol).

  • Suspend the solids in anhydrous anisole (5.0 mL, 0.2 M). Seal the vessel.

  • Heat the reaction mixture to 130 °C for 18 hours.

  • Self-Validation: Monitor the reaction via GC-MS. The successful transfer of the methyl group is stoichiometrically linked to the formation of N,N-dimethylaniline, which will be clearly visible in the chromatogram.

  • Cool the mixture to room temperature. Perform a mild acidic workup (1M HCl, 10 mL) to quench and extract the N,N-dimethylaniline byproduct into the aqueous phase as a water-soluble HCl salt.

  • Extract the aqueous layer with EtOAc, combine the organic layers, dry, and purify via column chromatography (Silica, Hexanes/EtOAc 80:1 to 10:1) to yield the product as a colorless oil (approx. 17% yield).

References

  • Source: Google Patents (US20200255403A1)
  • Source: The Journal of Organic Chemistry - ACS Publications (2022)

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Methyl-4-phenylcyclohexan-1-one: From Lab Bench to Disposal

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and intelligent approach to safety. Handling compounds like 2-Methyl-4-phenylcyclohexan-1-one, a substituted cy...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and intelligent approach to safety. Handling compounds like 2-Methyl-4-phenylcyclohexan-1-one, a substituted cyclohexanone, requires more than just a checklist; it necessitates a deep understanding of the potential risks and the rationale behind each protective measure. This guide is structured to provide not only the necessary protocols but also the field-proven insights to ensure that your handling, operational, and disposal plans are both robust and scientifically sound.

Hazard Assessment: A Proactive Analysis

Before any work begins, a thorough risk assessment is paramount. The structure of 2-Methyl-4-phenylcyclohexan-1-one suggests several potential hazards that dictate our choice of Personal Protective Equipment (PPE).

Hazard CategoryPotential RiskRationale Based on Chemical Structure & Analogs
Skin Contact Irritation, defatting, and potential systemic absorption.Cyclohexanone, a structural analog, is a known skin irritant and can be absorbed dermally.[1] Prolonged contact can lead to drying, cracking, and dermatitis.
Eye Contact Serious irritation or damage.Ketones as a class are often irritating to the eyes. Safety data for analogs like cyclohexanone and 4-Cyano-4-phenylcyclohexanone specify "Causes serious eye irritation/damage".[3][4][5]
Inhalation Respiratory tract irritation, potential for CNS effects (headache, dizziness).Substituted cyclohexanones can have significant vapor pressure. Inhaling vapors may irritate the nose and throat and could lead to systemic effects similar to those of cyclohexanone.[1][2]
Ingestion Harmful if swallowed.Acute oral toxicity is a concern with many organic ketones.[3][5]
Flammability Combustible Liquid.Cyclohexanone is a flammable liquid.[4] The presence of the methyl and phenyl groups does not diminish this risk. Operations should be kept away from heat and ignition sources.[6]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the scale of the operation and the specific tasks being performed.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure presents the most immediate and significant risk of irreversible damage.

  • Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields are mandatory when in the laboratory where the chemical is handled.

  • Splash Hazard Operations: For any procedure involving potential splashes (e.g., transfers of volumes >100 mL, reactions under pressure, or heating), upgrade to chemical splash goggles.[7] For larger-scale work or significant splash risks, a full-face shield worn over chemical splash goggles is the authoritative standard.[4][8]

Hand Protection: The Critical Interface

Your hands are the most likely part of your body to come into direct contact with 2-Methyl-4-phenylcyclohexan-1-one. The choice of glove material is therefore the most critical PPE decision you will make. Standard nitrile gloves, while common in labs, offer poor protection against many ketones and organic solvents.[9]

Causality: The efficacy of a glove material is determined by its resistance to permeation and degradation by the chemical. Ketones are aggressive solvents that can cause many common glove materials to swell, weaken, or become permeable, leading to a "breakthrough" where the chemical reaches the skin.

Recommended Glove Materials for Ketones:

Glove MaterialBreakthrough Time (General Ketones)Key Considerations
Butyl Rubber ExcellentHighly resistant to ketones and esters. Offers great dexterity. This is a top recommendation for handling 2-Methyl-4-phenylcyclohexan-1-one.[9][10][11]
Viton™ ExcellentOffers the highest resistance to a broad spectrum of aggressive chemicals, including aromatic and chlorinated solvents. Ideal for high-hazard or extended duration tasks.[10][11]
Polyvinyl Alcohol (PVA) ExcellentHighly resistant to ketones and other organic solvents. Crucial Note: PVA is water-soluble and must not be used in aqueous solutions or environments with high humidity.[9][11]

Operational Protocol: Always double-glove when handling this compound. An inner nitrile glove can provide a warning layer and make doffing contaminated outer gloves safer. The outer glove should be a material specifically rated for ketones, such as Butyl rubber.[12] Inspect gloves for any signs of degradation or damage before and during use.

Body and Respiratory Protection
  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures with a high risk of splashing, a chemically resistant apron made of butyl rubber or similar material should be worn over the lab coat.[13] For large-scale operations, chemically resistant coveralls may be necessary.

  • Respiratory Protection: All work with 2-Methyl-4-phenylcyclohexan-1-one must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are not sufficient to maintain exposure below occupational exposure limits (OELs), or during a large spill, respiratory protection is required. A NIOSH-approved respirator with organic vapor (OV) cartridges is the appropriate choice.[14]

Procedural and Logistical Plan

A self-validating safety system extends beyond PPE to encompass the entire workflow, from preparation to disposal.

Pre-Operational Workflow

This diagram outlines the mandatory decision-making process before handling the compound.

cluster_prep Pre-Operational Phase cluster_ops Operational Phase start Review SDS for Analogs (e.g., Cyclohexanone) risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment ppe_selection Select PPE Based on Scale & Task risk_assessment->ppe_selection hood_check Verify Chemical Fume Hood Certification ppe_selection->hood_check spill_kit Confirm Spill Kit Availability & Contents hood_check->spill_kit handling Execute Handling Protocol (in Fume Hood) spill_kit->handling

Caption: Pre-operational safety validation workflow.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate height.

  • Aliquotting/Weighing: If handling a solid, perform these actions on a disposable weigh boat inside the fume hood to contain dust. If it's a liquid, use appropriate glassware and a secondary container to prevent spills.

  • Transfers: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a bonded and grounded container system if transferring flammable liquids in large quantities to prevent static discharge.[6]

  • Post-Handling: After use, securely close the primary container. Wipe down the external surface to remove any residual contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, using a technique that avoids touching the outer surface with bare skin.[14] Remove your lab coat, and finally, your eye protection. Wash hands thoroughly with soap and water.[8]

Emergency & Disposal Plan
  • Spills:

    • Small Spill (<100 mL): Absorb with a non-flammable material like sand or diatomaceous earth.[4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Large Spill (>100 mL): Evacuate the immediate area. Alert laboratory safety personnel. Do not attempt to clean it up without appropriate respiratory protection and training.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Disposal:

    • Chemical Waste: All waste containing 2-Methyl-4-phenylcyclohexan-1-one must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated Materials: Used gloves, weigh boats, absorbent materials, and any other contaminated disposable items must also be disposed of as hazardous chemical waste.[15] Do not place these items in the regular trash.

By integrating this expert-driven, scientifically-grounded approach, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.

References

  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO - Safety Gloves. (n.d.). Safety Gloves. Retrieved March 17, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Cyclohexanone - Hazardous Substance Fact Sheet. Retrieved March 17, 2026, from [Link]

  • Purdue University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D). Retrieved March 17, 2026, from [Link]

  • Penta. (2025, April 8). Cyclohexanone - SAFETY DATA SHEET. Retrieved March 17, 2026, from [Link]

  • International Agency for Research on Cancer. (2019, June 21). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. Retrieved March 17, 2026, from [Link]

  • True PPE. (2022, August 4). 7 Chemical Resistant Gloves You Can Wear All Day Long. Retrieved March 17, 2026, from [Link]

  • University of Kentucky. (2018, November 30). Personal Protective Equipment -- Kentucky Pesticide Safety Education. Retrieved March 17, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). CYCLOHEXANONE. In OSHA Occupational Chemical Database. Retrieved March 17, 2026, from [Link]

  • Greenfield Global. (2018, August 20). Safety Data Sheet - Cyclohexanone. Retrieved March 17, 2026, from [Link]

  • Airgas. (2017, March 21). SAFETY DATA SHEET - Nonflammable Gas Mixture: 4-Phenylcyclohexene 1-999ppm / Nitrogen 99.9001%. Retrieved March 17, 2026, from [Link]

  • Capot Chemical. (2026, March 4). material safety data sheet - 2-Phenylcyclohexanone. Retrieved March 17, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Methylcyclohexanone. Retrieved March 17, 2026, from [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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2-Methyl-4-phenylcyclohexan-1-one
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2-Methyl-4-phenylcyclohexan-1-one
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